RockPhos
Description
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Structure
2D Structure
Properties
IUPAC Name |
ditert-butyl-[6-methoxy-3-methyl-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49OP/c1-19(2)23-17-24(20(3)4)28(25(18-23)21(5)6)27-22(7)15-16-26(32-14)29(27)33(30(8,9)10)31(11,12)13/h15-21H,1-14H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLLAKCGAFNZHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)P(C(C)(C)C)C(C)(C)C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H49OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262046-34-3 | |
| Record name | (2',4'-Diisopropyl-3-methoxy-6-methyl-6'-propyl-2-biphenylyl)[bis(2-methyl-2-propanyl)]phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
RockPhos Ligand: A Technical Guide to Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
RockPhos, a bulky and electron-rich biaryl monophosphine ligand, has emerged as a powerful tool in the field of palladium-catalyzed cross-coupling reactions. Its unique structural features contribute to high catalytic activity and broad substrate scope, making it an invaluable asset in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This technical guide provides an in-depth overview of the this compound ligand, covering its structure, synthesis, and key applications, with a focus on quantitative data and detailed experimental protocols.
Core Structure and Properties
This compound, chemically named 2-Di(tert-butyl)phosphino-2′,4′,6′-triisopropyl-3-methoxy-6-methylbiphenyl, is a member of the Buchwald family of ligands.[1] Its structure is characterized by a biphenyl backbone with a sterically demanding di-tert-butylphosphino group on one phenyl ring and three isopropyl groups on the other. This steric bulk is crucial for promoting the formation of highly active, monoligated palladium(0) species, which are key intermediates in many cross-coupling catalytic cycles.[1]
| Property | Value | Reference |
| CAS Number | 1262046-34-3 | [2] |
| Molecular Formula | C₃₁H₄₉OP | [2] |
| Molecular Weight | 468.69 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 121-131 °C | [2] |
| Functional Group | Phosphine | [2] |
| Storage Temperature | 15-25°C | [2] |
Synthesis of this compound
The synthesis of this compound has evolved to improve safety, yield, and scalability. Early methods often employed pyrophoric reagents like tert-butyllithium.[3][4] However, an improved and safer synthesis has been developed, which utilizes Grignard reagents and catalytic amounts of copper, making it more suitable for large-scale preparation.[3][5][6]
Improved Synthesis Workflow
The improved synthesis of this compound involves a multi-step process that is safer and more efficient than previous methods.[3][4] The general workflow avoids the use of hazardous t-butyllithium and stoichiometric copper, leading to higher yields and easier purification.[5][6]
Caption: Improved synthesis workflow for this compound ligand.
Experimental Protocol: Large-Scale Synthesis of this compound
The following is a detailed protocol for the large-scale synthesis of this compound, adapted from an improved method.[3]
Materials:
-
Magnesium turnings (904 mg, 37.2 mmol)
-
2-bromo-2′,4′,6′-triisopropyl-3-methoxy-6-methylbiphenyl (10.0 g, 24.8 mmol)
-
Di-tert-butylchlorophosphine (t-Bu₂PCl)
-
Copper(I) chloride (CuCl)
-
Tetrahydrofuran (THF), anhydrous
-
Toluene, anhydrous
-
1,2-dibromoethane
-
Ethyl acetate (EtOAc)
-
28% aqueous ammonium hydroxide (NH₄OH)
-
Brine
Procedure:
-
An oven-dried flask equipped with a magnetic stir bar is charged with magnesium turnings.
-
The flask is fitted with a reflux condenser and a rubber septum and purged with argon.
-
Anhydrous THF (4 mL) and 1,2-dibromoethane (110 μL) are added via syringe.
-
The mixture is heated at 80°C for 30 minutes to activate the magnesium.
-
The solution is cooled to room temperature, and anhydrous toluene (45 mL) and 2-bromo-2′,4′,6′-triisopropyl-3-methoxy-6-methylbiphenyl are added.
-
The solution is heated at 80°C for 3 hours to form the Grignard reagent.
-
In a separate flask, the phosphination reaction is set up with t-Bu₂PCl and a catalytic amount of CuCl in toluene.
-
The prepared Grignard reagent is then transferred to the phosphination reaction mixture.
-
The reaction mixture is heated to 120°C for 20 hours.
-
After cooling to room temperature, the reaction is diluted with EtOAc (900 mL).
-
The organic solution is poured into a mixture of 28% aqueous NH₄OH (200 mL), brine (200 mL), and water (200 mL) and stirred for 10 minutes.
-
The layers are separated, and the organic layer is washed three times with a mixture of 28% aqueous NH₄OH and brine, followed by a final wash with brine.
-
The organic layer is dried, filtered, and concentrated to yield the crude this compound ligand, which can be further purified by crystallization.
This improved method provides this compound in high yield and avoids the use of pyrophoric t-butyllithium and stoichiometric amounts of copper halides, making it a safer and more economical process.[3][4]
Applications in Cross-Coupling Reactions
This compound is a versatile ligand suitable for a wide range of palladium-catalyzed cross-coupling reactions.[2] Its effectiveness stems from its ability to stabilize the active palladium catalyst and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1]
Key Applications:
-
Buchwald-Hartwig Amination: Formation of C-N bonds.[2]
-
Suzuki-Miyaura Coupling: Formation of C-C bonds.[2]
-
Stille Coupling: Formation of C-C bonds.[2]
-
C-O Bond Formation: Arylation of alcohols.[8]
Catalytic Cycle: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a prominent application of the this compound ligand. The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of an amine, deprotonation to form an amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
This compound Palladium Precatalysts
To further enhance convenience and reliability, this compound is also available as palladium precatalysts, such as this compound Pd G3.[9] These are air- and moisture-stable complexes that readily generate the active Pd(0) species under the reaction conditions, simplifying reaction setup and improving reproducibility.[10] The G3 precatalysts are particularly noted for their ability to accommodate bulky ligands like this compound.
| Precatalyst | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound Pd G3 | 2009020-38-4 | C₄₄H₆₂NO₄PPdS | 838.43 |
This guide provides a foundational understanding of the this compound ligand for professionals in chemical research and drug development. Its robust performance, coupled with improved and safer synthetic routes, ensures its continued importance in the construction of complex molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound 97 1262046-34-3 [sigmaaldrich.com]
- 3. An Improved Synthesis of BrettPhos and this compound-Type Biarylphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. An Improved Synthesis of BrettPhos and this compound-Type Biarylphosphine Ligands. | Semantic Scholar [semanticscholar.org]
- 6. An Improved Synthesis of BrettPhos and this compound-Type Biarylphosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Pd G3 2009020-38-4 [sigmaaldrich.com]
- 8. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. solid | Sigma-Aldrich [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
RockPhos: A Comprehensive Technical Guide for Researchers
CAS Number: 1262046-34-3
This technical guide provides an in-depth overview of RockPhos, a monodentate biaryl phosphine ligand integral to modern catalysis. Developed for researchers, scientists, and professionals in drug development, this document details the chemical properties, applications, and experimental considerations of this compound, presenting data in a clear and accessible format.
Chemical Properties and Data
This compound, chemically named 2-Di(tert-butyl)phosphino-2′,4′,6′-triisopropyl-3-methoxy-6-methylbiphenyl, is a white crystalline solid.[1] It is a member of the Buchwald class of ligands, known for their steric bulk and electron-rich nature, which are crucial for facilitating a variety of palladium-catalyzed cross-coupling reactions.
Table 1: General Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1262046-34-3 | |
| Molecular Formula | C₃₁H₄₉OP | [1] |
| Molecular Weight | 468.69 g/mol | |
| Appearance | White crystalline solid | [1] |
| Melting Point | 121-131 °C |
Table 2: Spectroscopic Data for this compound
| Type | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ: 7.22 (d, J = 8.4 Hz, 1H), 7.01 (s, 2H), 6.81 (d, J = 8.4 Hz, 1H), 3.81 (s, 3H), 2.95 (septet, J = 6.8 Hz, 1H), 2.51 (septet, J = 6.7 Hz, 2H), 1.80 (s, 3H), 1.32 (d, J = 6.8 Hz, 6H), 1.24 (d, J = 6.7 Hz, 6H), 1.18 (s, 9H), 1.15 (s, 9H), 1.00 (d, J = 6.7 Hz, 6H) ppm | [1] |
| ¹³C NMR (100 MHz, CDCl₃) | δ: 160.05, 160.03, 150.97, 150.59, 147.33, 145.72, 145.71, 136.55, 136.48, 131.91, 131.90, 130.54, 130.46, 125.46, 125.01, 120.74, 108.19, 53.58, 34.13, 33.99, 33.84, 32.01, 31.85, 30.79, 30.77, 25.35, 24.66, 24.64, 24.17, 22.17, 22.15 ppm | [1] |
| ³¹P NMR (161 MHz, CDCl₃) | δ: 35.71 ppm | [1] |
Solubility and Stability
Applications in Catalysis
This compound is a highly effective ligand for a range of palladium-catalyzed cross-coupling reactions. Its steric hindrance and electron-donating properties enhance the reactivity of the palladium catalyst, enabling challenging transformations. It is particularly noted for its utility in:
-
Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds.[2][3][4]
-
Suzuki-Miyaura Coupling: The formation of carbon-carbon bonds.
-
Other Cross-Coupling Reactions: Including Heck, Stille, Sonogashira, Negishi, and Hiyama couplings.
This compound is also available as a third-generation palladium precatalyst, this compound Pd G3, which offers enhanced stability and ease of use.
Experimental Protocols
The following is a generalized procedure for a Suzuki-Miyaura coupling reaction, a common application for this compound and its palladium precatalysts.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In an oven-dried Schlenk flask or sealed vial under an inert atmosphere (Nitrogen or Argon), combine the aryl or heteroaryl halide (1.0 mmol, 1.0 equiv), the boronic acid or boronic ester (1.2-1.5 equiv), a suitable base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv), and the this compound-based palladium precatalyst (e.g., CPhos Pd G2 or G3, 0.01-2 mol%).[1]
-
Solvent Addition: Add anhydrous solvent (e.g., Toluene, Dioxane, THF) to the flask via syringe to achieve a concentration of 0.1-0.2 M.[1]
-
Reaction: Stir the mixture at the desired temperature, which can range from room temperature to 120 °C. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as silica gel column chromatography.
Visualizing Reaction Mechanisms and Workflows
The following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a general experimental workflow for cross-coupling reactions.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for a Suzuki-Miyaura coupling.
References
The Mechanism of RockPhos in Palladium Catalysis: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the mechanism of action of RockPhos, a highly effective and sterically demanding biarylphosphine ligand, in palladium-catalyzed cross-coupling reactions. By examining its role in the key mechanistic steps of oxidative addition, reductive elimination, and the influence of its structural properties, this document aims to equip researchers with a deep understanding of how to effectively utilize this powerful catalytic tool in organic synthesis and drug development.
Introduction to this compound and its Role in Palladium Catalysis
This compound, chemically known as 2-Di(tert-butyl)phosphino-2′,4′,6′-triisopropyl-3-methoxy-6-methylbiphenyl, is a member of the Buchwald family of bulky, electron-rich biarylphosphine ligands. These ligands have revolutionized palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and C-O bond formation, by enabling the efficient coupling of a wide range of substrates, including challenging aryl chlorides and electron-rich nucleophiles.
The primary role of this compound in palladium catalysis is to stabilize the palladium center and modulate its reactivity throughout the catalytic cycle. Its significant steric bulk and electron-donating properties are crucial for promoting the formation of highly active, monoligated palladium(0) species, accelerating the rate-limiting oxidative addition step, and facilitating the final, product-forming reductive elimination step.
The Catalytic Cycle: A Step-by-Step Mechanistic Analysis
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involving this compound proceeds through a catalytic cycle consisting of three primary stages: oxidative addition, transmetalation (or deprotonation/coordination for C-N/C-O coupling), and reductive elimination.
Oxidative Addition
The catalytic cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a low-coordinate, electron-rich Pd(0)-RockPhos complex. The bulky nature of this compound favors the formation of a monoligated LPd(0) species (where L = this compound), which is highly reactive. The electron-donating character of the ligand increases the electron density on the palladium center, facilitating the cleavage of the Ar-X bond and the formation of a Pd(II) intermediate. This step is often the rate-determining step of the overall catalytic cycle.
Amine/Alcohol Coordination and Deprotonation
Following oxidative addition, the nucleophile (an amine for C-N coupling or an alcohol for C-O coupling) coordinates to the Pd(II) center. In the presence of a base, the coordinated nucleophile is deprotonated to form a palladium-amido or palladium-alkoxo complex, respectively. This step regenerates the halide anion, which is typically displaced from the coordination sphere.
Reductive Elimination
The final step of the catalytic cycle is reductive elimination, where the new C-N or C-O bond is formed, and the desired product is released from the palladium center. This step regenerates the active Pd(0)-RockPhos catalyst, allowing it to re-enter the catalytic cycle. The steric hindrance imposed by the this compound ligand is critical for promoting this step. The bulky substituents on the biaryl backbone force the aryl group and the amido/alkoxo ligand into close proximity, facilitating the bond-forming process. Studies have shown that for many cross-coupling reactions, reductive elimination is the rate-limiting step, and the use of bulky ligands like this compound is essential for achieving high reaction rates and yields.[1]
Diagram of the Catalytic Cycle for Buchwald-Hartwig Amination with this compound:
Quantitative Data and Performance Analysis
This compound has demonstrated exceptional performance in various palladium-catalyzed cross-coupling reactions, particularly in the formation of C-O bonds with challenging substrates. The following tables summarize key quantitative data from the literature, showcasing the efficiency of this compound in comparison to other ligands.
Palladium-Catalyzed C-O Coupling of Aryl Halides with Secondary Alcohols
The following data, adapted from Wu, X. et al.[1], illustrates the superior performance of this compound (L4) in the coupling of various aryl halides with 2-butanol.
| Entry | Aryl Halide | Ligand | Pd Source (mol%) | Yield (%)[1] |
| 1 | 4-Chloroanisole | L1 | Pd(OAc)₂ (2) | 25 |
| 2 | 4-Chloroanisole | L2 | Pd(OAc)₂ (2) | 30 |
| 3 | 4-Chloroanisole | L3 | Pd(OAc)₂ (2) | 20 |
| 4 | 4-Chloroanisole | L4 (this compound) | Pd(OAc)₂ (2) | 92 |
| 5 | 4-tert-Butyl-chlorobenzene | L4 (this compound) | Pd(OAc)₂ (2) | 85 |
| 6 | 2-Chlorotoluene | L4 (this compound) | Pd(OAc)₂ (2) | 78 |
| 7 | 3-Chloroanisole | L4 (this compound) | [Pd(allyl)Cl]₂ (0.5) | 86 |
Reaction conditions: Aryl halide (1.0 mmol), 2-butanol (2.0 mmol), NaOtBu (1.2 mmol), Pd source, ligand (L/Pd = 1.2), toluene (1.0 mL), 100 °C, 24 h. Yields determined by GC analysis.
Palladium-Catalyzed C-O Coupling of Aryl Halides with Primary Alcohols
This compound also demonstrates high efficacy in the coupling of aryl halides with primary alcohols, as shown in the data below from the same publication.[1]
| Entry | Aryl Halide | Alcohol | Ligand | Pd Source (mol%) | Yield (%)[1] |
| 1 | 4-Chloro-tert-butylbenzene | n-Butanol | L4 (this compound) | Pd(OAc)₂ (1) | 88 |
| 2 | 4-Chlorodiphenyl ether | n-Butanol | L4 (this compound) | Pd(OAc)₂ (1) | 81 |
| 3 | 4-Chlorodiphenyl ether | 2,2,2-Trifluoroethanol | L4 (this compound) | Pd(OAc)₂ (1) | 83 |
| 4 | 4-Chloroanisole | N-Boc-D-prolinol | L4 (this compound) | Pd(OAc)₂ (1) | 86 |
Reaction conditions: Aryl halide (1.0 mmol), alcohol (2.0 mmol), NaOtBu (1.2 mmol), Pd(OAc)₂ (1 mol%), this compound (1.2 mol%), toluene (1.0 mL), 100 °C, 24 h. Yields of isolated product.
Experimental Protocols
General Procedure for Palladium-Catalyzed C-N Cross-Coupling of an Aryl Halide with an Amine:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol, 1-5 mol%)
-
This compound ligand (0.012-0.06 mmol, 1.2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4-2.0 mmol, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF, 5-10 mL)
Procedure:
-
To a dry Schlenk tube or glovebox-compatible reaction vial, add the palladium precatalyst, this compound ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the aryl halide and the amine to the reaction vessel.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.
Workflow for a Typical Buchwald-Hartwig Amination Experiment:
Conclusion
This compound has established itself as a highly effective ligand for palladium-catalyzed cross-coupling reactions. Its pronounced steric bulk and electron-rich nature are key to its ability to promote the formation of reactive catalytic species and to facilitate the often rate-limiting reductive elimination step. The quantitative data presented herein for C-O bond formation underscores its utility, particularly for challenging substrates. While a specific crystal structure of a this compound-palladium complex is not yet publicly available, the mechanistic principles derived from related bulky biarylphosphine ligands provide a strong framework for understanding its mode of action. For researchers in synthetic and medicinal chemistry, this compound represents a powerful tool for the construction of complex molecules, enabling the formation of C-N and C-O bonds with high efficiency and broad substrate scope. Further mechanistic studies and the characterization of its palladium complexes will undoubtedly continue to refine our understanding and expand the applications of this remarkable ligand.
References
RockPhos: A Comprehensive Technical Guide for Advanced Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
RockPhos, a member of the Buchwald family of biarylphosphine ligands, has emerged as a powerful and versatile ligand in the field of palladium-catalyzed cross-coupling reactions. Its unique structural features, characterized by significant steric bulk and electron-donating properties, render it highly effective in facilitating challenging C-C and C-X (X = N, O) bond formations. This technical guide provides an in-depth overview of the core features of this compound, including its chemical properties, synthesis, and applications in key organic transformations. Detailed experimental protocols and quantitative data are presented to enable its effective implementation in research and development settings.
Chemical and Physical Properties
This compound, chemically named 2-Di(tert-butyl)phosphino-2′,4′,6′-triisopropyl-3-methoxy-6-methylbiphenyl, is a solid at room temperature.[1] Its structure is characterized by a bulky di-tert-butylphosphino group and a highly substituted biaryl backbone.
| Property | Value | Reference |
| Chemical Formula | C₃₁H₄₉OP | [2][3] |
| Molecular Weight | 468.69 g/mol | [2] |
| CAS Number | 1262046-34-3 | [2][4] |
| Appearance | Solid | [1] |
| Melting Point | 121-131 °C | [1] |
This compound is also available as a third-generation (G3) palladium precatalyst, this compound Pd G3, which offers enhanced stability and ease of use.[5][6]
| Property | Value | Reference |
| Chemical Formula | C₄₄H₆₂NO₄PPdS | [5][7] |
| Molecular Weight | 838.43 g/mol | [5][7] |
| CAS Number | 2009020-38-4 | [5][7] |
| Appearance | Solid | [6] |
| Melting Point | 220-250 °C | [6] |
Synthesis of this compound
An improved and safer synthesis of this compound has been developed to avoid the use of pyrophoric reagents like tert-butyllithium and stoichiometric amounts of copper salts, which can negatively impact the catalytic activity of the final palladium complex.[4] The modern synthesis features the use of a Grignard reagent and catalytic amounts of copper chloride.[4]
Experimental Protocol: Large-Scale Preparation of this compound[4]
-
Grignard Reagent Formation:
-
To an oven-dried flask equipped with a magnetic stir bar, reflux condenser, and rubber septum, add magnesium turnings (904 mg, 37.2 mmol).
-
Purge the flask with argon.
-
Add THF (4 mL) and 1,2-dibromoethane (110 μL) via syringe.
-
Heat the solution at 80°C for 30 minutes.
-
Cool the solution to room temperature.
-
Add toluene (45 mL) and 2-bromo-2′,4′,6′-triisopropyl-3-methoxy-6-methylbiphenyl (10.0 g, 24.8 mmol).
-
Heat the solution at 80°C for 3 hours.
-
-
Phosphination:
-
In a separate oven-dried flask under argon, add CuCl (123 mg, 1.24 mmol) and LiBr (215 mg, 2.48 mmol).
-
Add THF (10 mL) and cool the suspension to -20°C.
-
Transfer the previously prepared Grignard solution to this flask via cannula.
-
Add di-tert-butylphosphinyl chloride (t-Bu₂PCl) (5.5 mL, 27.3 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude material is crystallized from hot methanol to provide this compound as white crystals (10.2 g, 87% yield).[3]
-
Key Features and Applications in Catalysis
The steric bulk of the di-tert-butylphosphino group and the triisopropylphenyl moiety on the biaryl backbone of this compound are crucial for its high catalytic activity. This steric hindrance promotes the formation of the active, monoligated L-Pd(0) species, which is essential for initiating the catalytic cycle. Furthermore, the bulky nature of the ligand facilitates the reductive elimination step, which is often the rate-limiting step in cross-coupling reactions, leading to higher reaction rates and yields.[8] The electron-rich nature of the phosphine also enhances the rate of oxidative addition.
This compound has proven to be a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions, including:
-
C-O Cross-Coupling of Alcohols: this compound is particularly renowned for its ability to catalyze the challenging intermolecular arylation of primary and secondary alcohols with aryl halides.[8][9] This transformation is valuable for the synthesis of aryl alkyl ethers, which are common motifs in pharmaceuticals and natural products.
-
Buchwald-Hartwig Amination: The ligand is also suitable for C-N bond formation through the Buchwald-Hartwig amination of aryl halides with a range of amines.[1][2]
-
Suzuki-Miyaura Coupling: this compound can be employed in Suzuki-Miyaura couplings for the formation of C-C bonds.[1][2]
-
Other Cross-Coupling Reactions: Its utility extends to other cross-coupling reactions such as Heck, Hiyama, Negishi, Sonogashira, and Stille couplings.[1]
Quantitative Data on this compound Catalyzed Reactions
The following tables summarize the performance of this compound in various palladium-catalyzed cross-coupling reactions, demonstrating its broad substrate scope and high efficiency.
Table 1: Pd/RockPhos-Catalyzed C-O Coupling of Secondary Alcohols with Aryl Halides[9]
| Entry | Aryl Halide | Alcohol | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Cyclopentanol | 4-Cyclopentyloxytoluene | 85 |
| 2 | 4-Chloroanisole | Cyclohexanol | 4-Cyclohexyloxyanisole | 92 |
| 3 | 2-Bromopyridine | 2-Pentanol | 2-(Pentan-2-yloxy)pyridine | 78 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 3-Hexanol | 1-(Hexan-3-yloxy)-4-(trifluoromethyl)benzene | 88 |
| 5 | 2-Chloronaphthalene | Cyclobutanol | 2-(Cyclobutoxy)naphthalene | 90 |
Reaction Conditions: Aryl halide (1.0 mmol), alcohol (1.2 mmol), NaOt-Bu (1.2 mmol), this compound Pd G3 (2.0–4.0 mol %), THF (1.0 mL), rt–40 °C, 18 h.
Table 2: Pd/RockPhos-Catalyzed C-O Coupling of Primary Alcohols with Aryl Halides[1]
| Entry | Aryl Halide | Alcohol | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | Ethanol | 4-Ethoxybenzonitrile | 95 |
| 2 | 1-Chloro-4-nitrobenzene | Propan-1-ol | 1-Nitro-4-propoxybenzene | 91 |
| 3 | 2-Bromo-6-methylpyridine | Butan-1-ol | 2-(Butoxy)-6-methylpyridine | 84 |
| 4 | 4-Chloroacetophenone | Pentan-1-ol | 1-(4-(Pentyloxy)phenyl)ethan-1-one | 93 |
| 5 | 1-Bromo-3,5-dimethylbenzene | Hexan-1-ol | 1-(Hexyloxy)-3,5-dimethylbenzene | 89 |
Reaction Conditions: Aryl halide (1.0 mmol), alcohol (2.0 mmol), Cs₂CO₃ (1.5 mmol), this compound Pd G3 (1-2 mol %), Toluene (2 mL), 100 °C, 3-12 h.
Experimental Protocols for Key Reactions
The following are general procedures for common cross-coupling reactions utilizing this compound or its palladium precatalyst. Optimization may be required for specific substrates.
General Procedure for Pd/RockPhos-Catalyzed C-O Coupling of Alcohols with Aryl Halides[9]
-
Reaction Setup:
-
To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (if solid, 1.0 mmol), sodium tert-butoxide (1.2 mmol), and this compound Pd G3 (0.02-0.04 mmol).
-
Seal the vial with a septum and purge with argon.
-
Add the aryl halide (if liquid, 1.0 mmol), the alcohol (1.2 mmol), and anhydrous THF (1.0 mL) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (room temperature to 40 °C) for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
General Procedure for Buchwald-Hartwig Amination using this compound Pd G3[6]
-
Reaction Setup:
-
In a glovebox, add the aryl halide (1.0 mmol), the amine (1.2 mmol), a base such as Cs₂CO₃ or K₃PO₄ (1.5-2.0 equiv), and this compound Pd G3 (0.005-0.02 mmol) to an oven-dried vial with a stir bar.
-
Add anhydrous solvent (e.g., toluene or t-BuOH) to achieve a concentration of 0.1-0.2 M.
-
-
Reaction:
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture with stirring at the desired temperature (100-120 °C) for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography.
-
Mechanistic Considerations and Visualization
The catalytic cycle of a palladium-catalyzed cross-coupling reaction generally involves three key steps: oxidative addition, transmetalation (for C-C coupling) or amine/alkoxide coordination and deprotonation (for C-N/C-O coupling), and reductive elimination. The unique structural features of this compound play a critical role in each of these steps.
Caption: General catalytic cycle for Pd/RockPhos cross-coupling.
The bulky this compound ligand (L) promotes the formation of a monoligated Pd(0) species, which readily undergoes oxidative addition with the aryl halide (Ar-X). The steric hindrance around the palladium center in the resulting Pd(II) complex is thought to accelerate the subsequent reductive elimination step, leading to the formation of the desired product (Ar-Nu) and regeneration of the active Pd(0) catalyst.
Caption: Experimental workflow for a typical cross-coupling reaction.
Conclusion
This compound is a highly effective biarylphosphine ligand for a range of palladium-catalyzed cross-coupling reactions. Its significant steric bulk and electron-rich character contribute to its ability to catalyze challenging transformations with high efficiency and broad substrate scope. The availability of a stable G3 precatalyst further enhances its utility in both academic and industrial laboratories. The detailed protocols and performance data provided in this guide serve as a valuable resource for chemists seeking to leverage the power of this compound in their synthetic endeavors.
References
- 1. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. An Improved Synthesis of BrettPhos and this compound-Type Biarylphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Improved Synthesis of BrettPhos and this compound-Type Biarylphosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Pd G3 2009020-38-4 [sigmaaldrich.com]
- 7. An Improved Synthesis of BrettPhos- and this compound-Type Biarylphosphine Ligands [dspace.mit.edu]
- 8. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of RockPhos and other influential Buchwald biaryl phosphine ligands. These ligands have become indispensable tools in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, which are fundamental to drug discovery and development. This document details the evolution of synthetic methodologies, offering in-depth experimental protocols and comparative data to inform laboratory practice and process development.
Introduction to Buchwald Ligands
The advent of bulky, electron-rich biaryl phosphine ligands, pioneered by Professor Stephen L. Buchwald and his group, has revolutionized the field of cross-coupling chemistry.[1] These ligands enhance the efficiency and substrate scope of palladium-catalyzed reactions, enabling the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds with unprecedented efficacy.[1][2] this compound (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is a prominent member of this family, known for its effectiveness in various challenging coupling reactions.[3][4][5] This guide will focus on the synthesis of this compound as a primary example, while also providing insights into the preparation of other key Buchwald ligands such as JohnPhos, XPhos, and SPhos.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of Buchwald ligands generally involves the formation of a biaryl backbone followed by the introduction of the phosphine moiety. Two primary strategies have been employed for the phosphination step: an early method utilizing organolithium reagents and a more recent, improved method involving Grignard reagents.
The Organolithium Approach: The Foundational Method
The initial syntheses of many Buchwald ligands, including this compound, relied on the use of organolithium reagents, such as tert-butyllithium (t-BuLi), to generate a nucleophilic aryl species for subsequent reaction with a chlorophosphine.[3][6] While effective, this method presents several challenges, particularly for large-scale synthesis, due to the pyrophoric nature of t-BuLi and the requirement for stoichiometric amounts of copper salts.[3][6]
The Grignard Approach: An Improved and Safer Methodology
To address the safety and scalability concerns of the organolithium method, an improved synthesis was developed utilizing Grignard reagents.[3][7][8] This approach offers a safer, more economical, and often higher-yielding alternative.[3][7][8] The use of Grignard reagents avoids the handling of pyrophoric t-BuLi and allows for the use of catalytic amounts of copper, simplifying purification and reducing waste.[3]
Data Presentation: Synthesis of this compound
The following tables summarize the quantitative data for the synthesis of this compound, comparing the traditional organolithium method with the improved Grignard-based approach.
Table 1: Comparison of Synthetic Methods for this compound
| Feature | Organolithium Method | Improved Grignard Method |
| Key Reagent | tert-Butyllithium (t-BuLi) | Magnesium (for Grignard formation) |
| Copper Reagent | 1.0 equivalent CuCl | Catalytic amount (e.g., 10 mol%) CuCl |
| Reaction Time | 20 hours | 3 hours (Grignard formation) + 20 hours (phosphination) |
| Reaction Temperature | 140 °C | 80 °C (Grignard formation) then 120 °C (phosphination) |
| Isolated Yield | 72%[6] | High[3] |
| Safety Profile | Use of pyrophoric t-BuLi requires stringent safety precautions. | Eliminates the need for pyrophoric organolithiums, offering a safer process.[3] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound using both the traditional and improved methods.
Synthesis of this compound via the Organolithium Method (Traditional)
This protocol is based on the earlier reported synthesis and is provided for informational and comparative purposes.
Materials:
-
2-Iodo-2',6'-diisopropoxybiphenyl
-
tert-Butyllithium (t-BuLi) in pentane
-
Copper(I) chloride (CuCl)
-
Dicyclohexylphosphine chloride (Cy₂PCl)
-
Toluene, anhydrous
-
Standard inert atmosphere glassware and techniques (Schlenk line or glovebox)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2-iodo-2',6'-diisopropoxybiphenyl in anhydrous toluene.
-
Cool the solution to -78 °C.
-
Slowly add 2.0 equivalents of t-BuLi solution dropwise, maintaining the temperature at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Add 1.0 equivalent of CuCl to the reaction mixture.
-
Add 1.5 equivalents of dicyclohexylphosphine chloride.
-
Heat the reaction mixture to 140 °C and stir for 20 hours.
-
After cooling to room temperature, the reaction is quenched with aqueous ammonium chloride solution.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Synthesis of this compound via the Grignard Method (Improved)
This protocol is based on the improved, safer, and more scalable synthesis.[9]
Part A: Grignard Reagent Formation
Materials:
-
2-Bromo-2',6'-diisopropoxybiphenyl
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene
-
1,2-Dibromoethane (as an activator)
Procedure:
-
To an oven-dried flask equipped with a magnetic stir bar and reflux condenser, add magnesium turnings (1.5 equivalents).
-
The flask is purged with argon.
-
Add anhydrous THF and a small amount of 1,2-dibromoethane.
-
Heat the mixture to 80 °C for 30 minutes to activate the magnesium.
-
Cool the mixture to room temperature and add a solution of 2-bromo-2',6'-diisopropoxybiphenyl (1.0 equivalent) in a mixture of toluene and THF.
-
Heat the reaction mixture to 80 °C for 3 hours to form the Grignard reagent.
Part B: Phosphination
Materials:
-
The freshly prepared Grignard reagent from Part A
-
Dicyclohexylphosphine chloride (Cy₂PCl)
-
Copper(I) chloride (CuCl, catalytic amount)
-
Anhydrous toluene
Procedure:
-
In a separate oven-dried Schlenk flask under argon, add the catalytic amount of CuCl.
-
Transfer the prepared Grignard reagent solution to this flask via cannula.
-
Add dicyclohexylphosphine chloride (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to 120 °C for 20 hours.
-
After cooling to room temperature, the reaction is worked up by diluting with ethyl acetate and washing with aqueous ammonium hydroxide and brine.[9]
-
The organic layer is dried over anhydrous magnesium sulfate and concentrated in vacuo.
-
The crude product is purified by recrystallization or column chromatography to yield this compound.
Synthesis of Other Key Buchwald Ligands
The general synthetic principles outlined for this compound can be adapted for the synthesis of other important Buchwald ligands.
JohnPhos (2-(Di-tert-butylphosphino)biphenyl)
JohnPhos can be synthesized via a Grignard-based route from 2-bromobiphenyl and di-tert-butylphosphine chloride.
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
The synthesis of XPhos also typically employs a Grignard-based coupling of the corresponding substituted 2-bromobiphenyl with dicyclohexylphosphine chloride.
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
SPhos is synthesized in a one-pot protocol starting from 1,3-dimethoxybenzene.[10]
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways and relationships discussed in this guide.
Caption: General synthetic pathways to Buchwald ligands.
Caption: Key members of the Buchwald ligand family.
Conclusion
The synthesis of this compound and related Buchwald ligands has evolved to favor safer, more scalable, and highly efficient methods. The transition from organolithium to Grignard-based protocols represents a significant advancement in the practical synthesis of these indispensable catalytic tools. For researchers and professionals in drug development, a thorough understanding of these synthetic routes is crucial for the reliable and cost-effective production of these ligands, which in turn accelerates the discovery and development of new chemical entities. The detailed protocols and comparative data provided herein serve as a valuable resource for the practical application of these synthetic methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Improved Synthesis of BrettPhos and this compound-Type Biarylphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amphiphilic Biaryl Monophosphine Ligands by Regioselective Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. An Improved Synthesis of BrettPhos and this compound-Type Biarylphosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. An Improved Synthesis of BrettPhos and this compound-Type Biarylphosphine Ligands. | Semantic Scholar [semanticscholar.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Role of RockPhos in Carbon-Heteroatom Bond Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of RockPhos, a highly effective biarylphosphine ligand, and its pivotal role in palladium-catalyzed carbon-heteroatom bond formation. We will explore its application in the synthesis of C-O, C-N, and C-S bonds, crucial transformations in the development of pharmaceuticals and other advanced materials. This guide includes quantitative data, detailed experimental protocols, and visualizations of the catalytic cycles to facilitate a comprehensive understanding of this compound's function and utility.
Introduction to this compound
This compound, a member of the Buchwald family of bulky, electron-rich biarylphosphine ligands, has emerged as a powerful tool in modern organic synthesis. Its structure, characterized by a 2-(di-tert-butylphosphino)biphenyl backbone with a methyl group at the 6-position, creates a unique steric and electronic environment around the palladium center. This architecture is instrumental in promoting the key steps of the catalytic cycle, particularly the challenging reductive elimination step, leading to high yields and broad substrate scope in cross-coupling reactions.[1][2] The steric bulk of this compound favors the formation of monoligated palladium(0) species, which are highly reactive in the oxidative addition step.[1]
The Catalytic Cycle: A General Overview
Palladium-catalyzed carbon-heteroatom bond formation generally proceeds through a catalytic cycle involving three key steps: oxidative addition, ligand exchange and deprotonation (or transmetalation), and reductive elimination. The ligand plays a critical role in modulating the efficiency of each step.
Caption: Generalized catalytic cycle for palladium-catalyzed C-Nu bond formation.
Carbon-Oxygen (C-O) Bond Formation
The palladium-catalyzed formation of C-O bonds is a significant advancement for the synthesis of aryl ethers, which are prevalent in many natural products and pharmaceuticals. This compound has proven to be particularly effective in this transformation, especially for challenging substrates such as electron-rich aryl halides and secondary alcohols, where competing β-hydride elimination is a common side reaction.[1][2]
Quantitative Data for C-O Coupling with this compound
The following table summarizes the yields for the palladium-catalyzed coupling of various aryl halides with primary and secondary alcohols using this compound as the ligand. The data highlights the broad scope and high efficiency of this catalytic system.
| Entry | Aryl Halide | Alcohol | Product | Yield (%)[3] |
| 1 | 4-Chloroanisole | 2-Butanol | 4-(sec-butoxy)anisole | 85 |
| 2 | 4-Chlorotoluene | 2-Butanol | 1-(sec-butoxy)-4-methylbenzene | 82 |
| 3 | 2-Chlorotoluene | 2-Butanol | 1-(sec-butoxy)-2-methylbenzene | 75 |
| 4 | 3-Chloroanisole | 2-Butanol | 1-(sec-butoxy)-3-methoxybenzene | 86 |
| 5 | 4-Chloroanisole | 1-Butanol | 1-butoxy-4-methoxybenzene | 95 |
| 6 | 4-Chlorotoluene | 1-Butanol | 1-butoxy-4-methylbenzene | 92 |
| 7 | 2-Chlorotoluene | 1-Butanol | 1-butoxy-2-methylbenzene | 88 |
| 8 | 3-Chloroanisole | 1-Butanol | 1-butoxy-3-methoxybenzene | 93 |
Experimental Protocol for C-O Coupling
The following is a representative experimental protocol for the palladium-catalyzed coupling of an aryl chloride with a secondary alcohol using this compound.
Reaction: Coupling of 4-Chloroanisole with 2-Butanol
Materials:
-
4-Chloroanisole (1.0 mmol, 142.6 mg)
-
2-Butanol (2.0 mmol, 148.2 mg, 0.183 mL)
-
[(allyl)PdCl]₂ (0.01 mmol, 3.7 mg)
-
This compound (0.03 mmol, 13.9 mg)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol, 488.7 mg)
-
4 Å Molecular Sieves (200 mg)
-
Tributylamine (Bu₃N) (1.0 mL)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add [(allyl)PdCl]₂ and this compound.
-
The tube is evacuated and backfilled with argon three times.
-
Add cesium carbonate and 4 Å molecular sieves to the tube.
-
In a separate vial, prepare a solution of 4-chloroanisole and 2-butanol in tributylamine.
-
Add the solution of the aryl halide and alcohol to the Schlenk tube via syringe.
-
The reaction mixture is stirred at 90 °C for 21 hours.
-
After cooling to room temperature, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the desired product.
Catalytic Cycle for C-O Coupling
Caption: Catalytic cycle for C-O bond formation using this compound.
Carbon-Nitrogen (C-N) Bond Formation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds with a wide range of substrates. Bulky biarylphosphine ligands like this compound are crucial for achieving high efficiency, particularly with challenging aryl chlorides. While specific quantitative data for this compound in C-N couplings is less compiled in single reports compared to C-O couplings, its utility is well-established within its ligand class.
Quantitative Data for C-N Coupling with a Bulky Biarylphosphine Ligand
The following table presents representative yields for the Buchwald-Hartwig amination of aryl chlorides with various amines using a closely related bulky biarylphosphine ligand, providing an indication of the expected performance of this compound.
| Entry | Aryl Chloride | Amine | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | 4-(4-Methylphenyl)morpholine | 94[4] |
| 2 | Chlorobenzene | Aniline | Diphenylamine | 98 |
| 3 | 4-Chloroanisole | n-Butylamine | N-Butyl-4-methoxyaniline | 95 |
| 4 | 2-Chlorotoluene | Pyrrolidine | 1-(o-Tolyl)pyrrolidine | 92 |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | Di-n-butylamine | N,N-Dibutyl-4-(trifluoromethyl)aniline | 97 |
Experimental Protocol for Buchwald-Hartwig Amination
This protocol details the amination of an aryl chloride with an amine using a palladium catalyst and a bulky biarylphosphine ligand like this compound.
Reaction: Coupling of 4-Chlorotoluene with Morpholine
Materials:
-
4-Chlorotoluene (4.22 mmol, 0.5 mL)
-
Morpholine (6.33 mmol, 0.55 mL)
-
Pd₂(dba)₃ (0.0633 mmol, 58 mg)
-
This compound (or a similar bulky biarylphosphine ligand like XPhos) (0.127 mmol)
-
Sodium tert-butoxide (NaOtBu) (8.44 mmol, 811 mg)
-
Toluene (5 mL, degassed)
Procedure:
-
In an oven-dried Schlenk flask under an argon atmosphere, combine Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide.
-
Add degassed toluene and stir the mixture at room temperature for 10 minutes.
-
Add 4-chlorotoluene and morpholine to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle for C-N bond formation (Buchwald-Hartwig Amination).
Carbon-Sulfur (C-S) Bond Formation
Quantitative Data for C-S Coupling with a Bulky Biarylphosphine Ligand
The following table provides representative yields for the palladium-catalyzed thiolation of aryl bromides using a bulky phosphine ligand system, which can serve as a reference for the potential efficacy of this compound in similar transformations.
| Entry | Aryl Bromide | Thiol | Product | Yield (%) |
| 1 | 4-Bromotoluene | Thiophenol | 4-Methylphenyl phenyl sulfide | 95 |
| 2 | 4-Bromoanisole | Thiophenol | 4-Methoxyphenyl phenyl sulfide | 98 |
| 3 | 1-Bromo-4-fluorobenzene | 4-Chlorothiophenol | 4-Chlorophenyl 4-fluorophenyl sulfide | 93 |
| 4 | 4-Bromotoluene | 1-Dodecanethiol | Dodecyl 4-methylphenyl sulfide | 90 |
| 5 | 2-Bromopyridine | Thiophenol | Phenyl 2-pyridyl sulfide | 85 |
Experimental Protocol for C-S Coupling
This protocol outlines a general procedure for the palladium-catalyzed coupling of an aryl bromide with a thiol using a bulky phosphine ligand.
Reaction: Coupling of 4-Bromotoluene with Thiophenol
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Thiophenol (1.2 mmol, 132.2 mg, 0.123 mL)
-
Pd(OAc)₂ (0.02 mmol, 4.5 mg)
-
Bulky biarylphosphine ligand (e.g., Xantphos) (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, the phosphine ligand, and potassium phosphate.
-
Add toluene, followed by 4-bromotoluene and thiophenol.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture at 110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the aryl sulfide.
Catalytic Cycle for C-S Coupling
Caption: Catalytic cycle for C-S bond formation using a bulky phosphine ligand.
Conclusion
This compound stands out as a highly effective and versatile ligand for palladium-catalyzed carbon-heteroatom bond formation. Its unique structural features enable the efficient coupling of a wide range of substrates, including those that are typically challenging. This guide provides a foundational understanding of its application in C-O, C-N, and C-S bond-forming reactions, offering valuable data and protocols for researchers in organic synthesis and drug development. The continued exploration of this compound and similar bulky biarylphosphine ligands is expected to further expand the capabilities of cross-coupling chemistry.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
RockPhos: A Powerful Ligand for Tackling Challenging Cross-Coupling Reactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The development of sophisticated phosphine ligands has been a driving force in the evolution of these reactions, enabling the coupling of increasingly complex and challenging substrates. Among these, RockPhos, a bulky and electron-rich biarylphosphine ligand, has emerged as a particularly effective solution for a range of difficult cross-coupling transformations. This technical guide provides a comprehensive overview of this compound, its applications in challenging cross-coupling reactions, quantitative data, detailed experimental protocols, and visual aids to illustrate key concepts.
The this compound Ligand: Structure and Rationale for its Efficacy
This compound, chemically known as 2-(di-tert-butylphosphino)-3-methoxy-6-methyl-2′,4′,6′-triisopropyl-1,1′-biphenyl, is a member of the Buchwald family of biarylphosphine ligands.[1] Its structure is characterized by a sterically demanding di-tert-butylphosphino group and a highly substituted biaryl backbone.
The remarkable efficacy of this compound in challenging cross-coupling reactions stems from a combination of its steric and electronic properties.[2] The significant steric bulk around the phosphorus atom promotes the formation of monoligated, highly reactive L1Pd(0) species, which are crucial for the oxidative addition of unreactive substrates like aryl chlorides.[2] Furthermore, the bulky nature of the ligand facilitates the reductive elimination step, which is often the rate-limiting step in cross-coupling cycles, especially for the formation of sterically hindered products.[3] The electron-donating character of the ligand increases the electron density on the palladium center, which in turn promotes the oxidative addition of aryl halides.[2]
Applications in Challenging Cross-Coupling Reactions
This compound has demonstrated exceptional utility in a variety of palladium-catalyzed cross-coupling reactions, particularly those involving substrates that are notoriously difficult to couple using less sophisticated catalyst systems.
C-O Cross-Coupling of Secondary Alcohols
The palladium-catalyzed C-O bond formation, particularly with challenging secondary alcohols and unactivated aryl chlorides, has been significantly advanced by the use of this compound. This transformation is often plagued by competing β-hydride elimination, leading to low yields of the desired ether product. The unique steric and electronic properties of this compound help to overcome this challenge by accelerating the rate of reductive elimination relative to β-hydride elimination.[2] A catalyst system based on this compound has been shown to be highly effective for the intermolecular arylation of both secondary and primary alcohols, even with electron-rich aryl halides.[2][3]
The following table summarizes the performance of the this compound-palladium catalyst system in the C-O cross-coupling of various aryl chlorides with secondary alcohols.[3]
| Entry | Aryl Chloride | Secondary Alcohol | Product | Yield (%) |
| 1 | 4-Chloroanisole | 2-Butanol | 4-(sec-butoxy)anisole | 90 |
| 2 | 4-Chlorotoluene | 2-Butanol | 1-methyl-4-(sec-butoxy)benzene | 85 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 2-Butanol | 1-(sec-butoxy)-4-(trifluoromethyl)benzene | 92 |
| 4 | 2-Chlorotoluene | 2-Butanol | 1-methyl-2-(sec-butoxy)benzene | 78 |
| 5 | 2-Chloro-1,3-dimethylbenzene | 2-Butanol | 2-(sec-butoxy)-1,3-dimethylbenzene | 81 |
| 6 | 3-Chloropyridine | 2-Butanol | 3-(sec-butoxy)pyridine | 88 |
| 7 | 4-Chloroanisole | Cyclohexanol | 4-cyclohexyloxyanisole | 87 |
An oven-dried Schlenk tube is charged with Pd(OAc)₂ (0.02 mmol, 2 mol%), this compound (0.024 mmol, 2.4 mol%), and NaOtBu (1.2 mmol). The tube is evacuated and backfilled with argon. The aryl chloride (1.0 mmol), the secondary alcohol (1.2 mmol), and anhydrous THF (1.0 mL) are then added via syringe. The reaction mixture is stirred at the specified temperature (typically room temperature to 40 °C) for 18 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel to afford the desired aryl alkyl ether.
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings, involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation (for C-C couplings) or amine/alkoxide coordination and deprotonation (for C-N/C-O couplings), and reductive elimination.
Structure of the this compound Ligand
Note: Due to the limitations of the current environment, a placeholder for the image of the this compound structure is used in the DOT script. In a real-world application, this would be replaced with the actual chemical structure image.
Further Applications and Future Outlook
Beyond C-O coupling, this compound and its corresponding palladium precatalysts (e.g., this compound Pd G3) are suitable for a wide array of other challenging cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings.[4][5] The bulky and electron-rich nature of this compound makes it particularly well-suited for reactions involving sterically hindered aryl chlorides and other unactivated substrates that are often problematic for other catalyst systems.
Future research in this area will likely focus on expanding the substrate scope of this compound-catalyzed reactions even further, as well as developing more active and stable generations of this ligand family. The principles learned from the design and application of this compound will undoubtedly continue to guide the development of new and improved catalysts for challenging chemical transformations, with significant implications for the pharmaceutical, agrochemical, and materials science industries.
This technical guide serves as a starting point for researchers interested in utilizing the power of this compound in their synthetic endeavors. The provided data and protocols offer a solid foundation for applying this versatile ligand to overcome some of the most persistent challenges in modern cross-coupling chemistry.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. dspace.mit.edu [dspace.mit.edu]
RockPhos Pd G3 Precatalyst: A Comprehensive Technical Guide
Abstract: This in-depth technical guide provides a comprehensive overview of the RockPhos Pd G3 precatalyst, a third-generation Buchwald palladacycle. It details the catalyst's chemical identity, physical properties, and its broad applicability in various palladium-catalyzed cross-coupling reactions critical to modern organic synthesis and drug discovery.[1] This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative performance data, and a visual representation of the catalytic cycle to facilitate its effective implementation in the laboratory.[1]
Core Properties and Structure
This compound Pd G3, systematically named [(2-Di-tert-butylphosphino-3-methoxy-6-methyl-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2-aminobiphenyl)]palladium(II) methanesulfonate, is an air- and moisture-stable palladium(II) complex.[1][2] This stability allows for easier handling and storage compared to earlier generation catalysts.[1] It serves as a precursor to the active monoligated palladium(0) species essential for catalytic cross-coupling.[1] The "G3" designation refers to its status as a third-generation Buchwald precatalyst, which features a methanesulfonate anion. This modification enhances solubility in a wide range of common organic solvents and allows for the accommodation of very bulky ligands like this compound.[3]
The structure incorporates the bulky and electron-rich this compound ligand, a biarylphosphine that is crucial for facilitating challenging chemical transformations, often achieving high reactivity with low catalyst loadings and under mild conditions.[1]
Table 1: Physicochemical Properties of this compound Pd G3
| Property | Value |
| CAS Number | 2009020-38-4[4] |
| Molecular Formula | C₄₄H₆₂NO₄PPdS[4] or C₄₄H₆₃NO₄PPdS-[1] |
| Molecular Weight | 838.43 g/mol [4] or 839.4 g/mol [1] |
| Appearance | Solid |
| Melting Point | 220-250 °C |
| Purity | Typically ≥95% or ≥98%[1][4] |
| Storage | Store at 4°C, protect from light, under nitrogen.[4] |
Mechanism of Activation and Catalytic Cycle
The efficacy of G3 precatalysts lies in their ability to cleanly and efficiently generate the active LPd(0) catalyst in situ. The activation process involves a deprotonation step, followed by reductive elimination.
Caption: Activation of the G3 precatalyst to the active LPd(0) species.
Once the active LPd(0) catalyst is formed, it enters the catalytic cycle. This cycle is fundamental to all cross-coupling reactions and consists of three primary steps: oxidative addition, transmetalation (or related ligand exchange), and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Catalytic Applications and Performance
This compound Pd G3 is a versatile and highly active precatalyst for a variety of cross-coupling reactions, demonstrating particular utility in forming C-C, C-N, and C-O bonds.[1] Its bulky, electron-rich ligand structure is especially effective for challenging transformations.
Key Applications:
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling amines with aryl halides.
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboranes and organohalides. The high activity of G3 precatalysts is beneficial when using unstable boronic acids.[5]
-
C-O Coupling: Arylation of aliphatic alcohols for the synthesis of diaryl ethers, even with challenging substrates.[5][6]
-
Other Cross-Couplings: The catalyst is also suitable for Heck, Negishi, Sonogashira, Stille, and Hiyama coupling reactions.
Performance Advantages:
-
High Reactivity: Enables difficult couplings with low catalyst loadings, often between 0.01 and 1 mol%.[1][5]
-
Efficiency: Leads to shorter reaction times compared to older catalyst systems.[1]
-
Broad Applicability: Tolerant of a wide range of functional groups.
-
Enhanced Solubility: Highly soluble in common organic solvents, leading to improved reaction kinetics.[1][3]
Table 2: Performance in Selected Cross-Coupling Reactions
| Reaction Type | Substrates | Catalyst Loading | Conditions | Yield |
| C-O Coupling | Primary Aliphatic Alcohols + Aryl Halides | Not specified | Not specified | Good to Excellent[5] |
| Buchwald-Hartwig | Aryl Chlorides + Primary Amines | 1 mol% | Toluene, 100 °C | High (Implied) |
| Suzuki-Miyaura | Unstable Boronic Acids + Aryl Chlorides | Not specified | rt to 40 °C, 30 min | High[5] |
Experimental Protocols
The following are generalized procedures for key reactions where this compound Pd G3 is highly effective. Researchers should optimize conditions for their specific substrates.
General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides
This protocol outlines a typical setup for the C-N coupling of an aryl chloride with a primary amine.[1]
Caption: Experimental workflow for Buchwald-Hartwig amination.
Detailed Steps:
-
An oven-dried reaction vessel equipped with a magnetic stir bar is charged with the aryl chloride (1.0 mmol), the primary amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).[1]
-
The vessel is sealed with a septum, and the atmosphere is purged and replaced with argon.[1]
-
This compound Pd G3 precatalyst (0.01 mmol, 1 mol%) is added to the vessel under the argon atmosphere.[1]
-
Anhydrous toluene (5 mL) is added via syringe.[1]
-
The reaction mixture is heated to 100 °C with vigorous stirring.[1]
-
The progress of the reaction is monitored by an appropriate technique such as TLC or GC.[1]
-
Upon completion, the reaction is cooled to room temperature and subjected to standard aqueous workup and purification by column chromatography.
General Procedure for C-O Coupling of Alcohols with Aryl Halides
This protocol is a representative procedure for the synthesis of aryl ethers using this compound Pd G3, which has shown excellent utility for this transformation.[5]
Detailed Steps:
-
In a glovebox or under an inert atmosphere, an oven-dried vial is charged with the aryl halide (1.0 mmol), this compound Pd G3 (0.02 mmol, 2 mol%), and a strong base such as NaOtBu (1.5 mmol).
-
The primary aliphatic alcohol (1.5 mmol) and an anhydrous solvent (e.g., toluene or dioxane, 4 mL) are added.
-
The vial is sealed, removed from the glovebox, and heated to 80-110 °C with stirring.
-
The reaction is monitored by TLC or GC-MS until the starting material is consumed.
-
After cooling, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography.
Conclusion
This compound Pd G3 is a highly effective and versatile third-generation Buchwald precatalyst that facilitates a broad range of challenging cross-coupling reactions.[1] Its enhanced stability, high reactivity, and excellent solubility make it an invaluable tool for synthetic chemists in both academic and industrial research.[1][3] The reliable generation of the active LPd(0) species under mild conditions allows for lower catalyst loadings and more efficient synthetic processes, particularly in the formation of C-N, C-O, and C-C bonds.[1] The detailed protocols and performance data provided in this guide are intended to enable researchers to harness the full potential of this advanced catalyst in their synthetic endeavors.[1]
References
- 1. This compound Pd G3 | 2009020-38-4 | Benchchem [benchchem.com]
- 2. This compound Pd G3 | Krackeler Scientific, Inc. [krackeler.com]
- 3. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 4. chemscene.com [chemscene.com]
- 5. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 6. This compound Pd G3 | 2009020-38-4 [chemicalbook.com]
The Electron-Donating Properties of RockPhos: A Technical Guide for Researchers
Introduction
In the landscape of modern organometallic chemistry and catalysis, the thoughtful design of supporting ligands is paramount to achieving high efficiency, selectivity, and broad substrate scope. Among the pantheon of successful ligand scaffolds, the Buchwald-type biarylphosphines have emerged as a particularly influential class. RockPhos, a prominent member of this family, is a bulky and electron-rich monophosphine ligand renowned for its ability to promote challenging cross-coupling reactions. This technical guide provides an in-depth analysis of the core electron-donating properties of the this compound ligand, offering insights for researchers, scientists, and drug development professionals.
The efficacy of this compound in catalytic transformations, such as C-O and C-N bond formation, is intrinsically linked to its electronic character. The ligand's strong σ-donating ability enriches the electron density at the metal center, which in turn facilitates key steps in the catalytic cycle, most notably oxidative addition and reductive elimination.
Quantifying the Electron-Donating Properties of Phosphine Ligands
Several experimental and computational methods are employed to quantify the electron-donating ability of phosphine ligands. These techniques provide a numerical basis for comparing and predicting the electronic influence of a ligand on a metal center.
Table 1: Key Methodologies for Determining Phosphine Ligand Electron-Donating Properties
| Parameter | Experimental Method | Principle |
| Tolman Electronic Parameter (TEP) | Infrared (IR) Spectroscopy of M-CO complexes (e.g., LNi(CO)₃ or cis-Mo(CO)₄(PR₃)₂) | Measures the frequency of the A₁ C-O vibrational mode (ν(CO)). Stronger electron-donating ligands increase electron density on the metal, leading to greater π-backbonding into the CO π* orbitals, weakening the C-O bond and lowering the ν(CO) stretching frequency.[1][2] |
| 77Se NMR Spectroscopy | Nuclear Magnetic Resonance (NMR) Spectroscopy of Phosphine Selenides (R₃P=Se) | Measures the one-bond phosphorus-selenium coupling constant (¹JPSe). A smaller ¹JPSe value generally corresponds to a more electron-donating phosphine ligand.[3] |
| Huynh Electronic Parameter (HEP) | 13C NMR Spectroscopy of [Pd(IPr)(L)Cl₂] complexes | Measures the 13C NMR chemical shift of the carbene carbon in an N-heterocyclic carbene (NHC) palladium complex. A more downfield chemical shift indicates a stronger trans-influence and thus a more electron-donating phosphine ligand. |
| Electrochemical Methods | Cyclic Voltammetry (CV) of Metal-Phosphine Complexes | Measures the oxidation potential of the metal center. More electron-donating ligands make the metal center easier to oxidize, resulting in a lower (more negative) oxidation potential. |
Experimental Protocols for Characterizing Electron-Donating Properties
The following protocols are representative of the methods used to determine the electronic parameters of phosphine ligands and are analogous to the procedures that would be employed for this compound.
Determination of Tolman Electronic Parameter (TEP) via IR Spectroscopy of cis-Mo(CO)₄(PR₃)₂ Complexes
This method provides a reliable measure of the ligand's net donor capacity.
-
Synthesis of cis-Mo(CO)₄(PR₃)₂:
-
In a nitrogen-filled glovebox, molybdenum hexacarbonyl, Mo(CO)₆, is dissolved in a suitable solvent (e.g., toluene or THF).
-
Two equivalents of the phosphine ligand (e.g., this compound) are added to the solution.
-
The reaction mixture is heated under an inert atmosphere (e.g., at 80-110 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography or IR spectroscopy.
-
The resulting cis-Mo(CO)₄(PR₃)₂ complex is isolated by cooling the solution to induce crystallization or by removing the solvent under vacuum and purifying the residue by recrystallization or column chromatography.
-
-
Infrared (IR) Spectroscopy:
-
A solution of the purified cis-Mo(CO)₄(PR₃)₂ complex is prepared in a non-polar solvent such as dichloromethane or hexane.
-
The IR spectrum of the solution is recorded using a Fourier-transform infrared (FT-IR) spectrometer.
-
The frequency of the A₁ carbonyl stretching vibration (ν(CO)) is identified. This is typically the highest frequency CO stretch.
-
This ν(CO) value is the Tolman Electronic Parameter for the ligand in this specific complex. Lower values indicate stronger net electron donation.
-
Determination of Electron-Donating Ability via 77Se NMR of Phosphine Selenides
This method offers an alternative and often more sensitive probe of the ligand's electronic properties.
-
Synthesis of the Phosphine Selenide (R₃P=Se):
-
The phosphine ligand (e.g., this compound) is dissolved in a suitable solvent like toluene or THF in a flask under an inert atmosphere.
-
A slight excess (e.g., 1.1 equivalents) of elemental selenium (black powder) is added to the solution.
-
The mixture is stirred at room temperature or with gentle heating until the selenium is consumed and the reaction is complete (monitored by ³¹P NMR, where a shift to a higher frequency is indicative of selenide formation).
-
The solvent is removed under vacuum, and the resulting phosphine selenide is purified, typically by recrystallization.
-
-
77Se NMR Spectroscopy:
-
A solution of the purified phosphine selenide is prepared in a deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
The 77Se NMR spectrum is acquired on a high-field NMR spectrometer.
-
The one-bond phosphorus-selenium coupling constant (¹JPSe) is determined from the spectrum.
-
A smaller ¹JPSe value is indicative of a stronger electron-donating character of the phosphine ligand.
-
The Role of Electron-Donating Properties in Catalysis
The strong electron-donating nature of this compound is a key factor in its success in various palladium-catalyzed cross-coupling reactions. By increasing the electron density on the palladium center, this compound influences the rates of the elementary steps in the catalytic cycle.
Buchwald-Hartwig Amination
In the Buchwald-Hartwig amination, which forms C-N bonds, electron-rich ligands like this compound are crucial for promoting the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the aminated product from the Pd(II) intermediate. The increased electron density on the palladium makes it more nucleophilic and thus more reactive towards the aryl halide in the oxidative addition step. Furthermore, it facilitates the often rate-limiting reductive elimination step.
Figure 1: Catalytic cycle for the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
Similarly, in the Suzuki-Miyaura coupling for the formation of C-C bonds, the electron-donating this compound ligand accelerates the oxidative addition of the organohalide to the Pd(0) catalyst. This step is often the rate-determining step, especially for less reactive aryl chlorides. The electron-rich palladium center is more susceptible to insertion into the carbon-halogen bond.
Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling.
Conclusion
This compound stands as a testament to the power of ligand design in modern catalysis. Its strong electron-donating properties, a consequence of its unique structural architecture, are fundamental to its ability to promote a wide range of challenging cross-coupling reactions. While specific quantitative electronic parameters for this compound are not prominently reported, a deep understanding of the methodologies used to characterize such properties and their influence on the catalytic cycle provides researchers with the necessary tools to effectively harness the potential of this powerful ligand in the synthesis of complex molecules and in the development of novel pharmaceuticals. The continued exploration of the structure-activity relationships of this compound and its analogs will undoubtedly lead to further advancements in the field of homogeneous catalysis.
References
The Steric Influence of RockPhos in Palladium-Catalyzed Cross-Coupling Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the steric hindrance effects of RockPhos, a highly effective biaryl monophosphine ligand, in palladium-catalyzed cross-coupling reactions. Through a comprehensive review of its application in Suzuki-Miyaura, Buchwald-Hartwig, and C-O coupling reactions, this document elucidates how the significant steric bulk of this compound influences catalytic activity, reaction efficiency, and substrate scope. Quantitative data, detailed experimental protocols, and mechanistic diagrams are presented to offer a practical resource for researchers in organic synthesis and drug development.
Introduction: The Role of Ligand Steric Hindrance in Catalysis
In palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is paramount to the success of the transformation. The electronic and steric properties of the ligand directly influence the stability and reactivity of the palladium catalyst throughout the catalytic cycle. Bulky, electron-rich ligands, a class to which this compound belongs, are known to promote the formation of monoligated palladium(0) species, which are often the most active catalytic intermediates. This steric pressure can accelerate key steps such as oxidative addition and reductive elimination, leading to higher turnover numbers (TON) and turnover frequencies (TOF), particularly with challenging substrates like aryl chlorides and sterically hindered starting materials.[1]
This compound, with its di-tert-butylphosphino group and substituted biphenyl backbone, is designed to provide significant steric shielding around the palladium center. This guide will explore the tangible effects of this steric hindrance on catalytic performance.
Quantifying Steric Hindrance: Percent Buried Volume (%Vbur)
A quantitative measure of the steric bulk of a ligand is the percent buried volume (%Vbur). This value represents the percentage of the volume of a sphere around the metal center that is occupied by the ligand.[2][3][4] A higher %Vbur generally indicates greater steric hindrance. While the exact %Vbur for this compound can be calculated using specialized software, it is recognized as a ligand with substantial steric bulk, comparable to other highly effective Buchwald ligands.[3] This steric presence is a key contributor to its catalytic efficacy.
Impact of this compound's Steric Hindrance on Key Catalytic Steps
The steric bulk of this compound plays a crucial role in several elementary steps of the catalytic cycle, influencing reaction rates and selectivity.
-
Oxidative Addition: The formation of a monoligated Pd(0)-RockPhos complex, favored by the ligand's steric bulk, can accelerate the oxidative addition of aryl halides. This is particularly beneficial for less reactive substrates like aryl chlorides.
-
Reductive Elimination: This final, product-forming step is often significantly accelerated by sterically demanding ligands. The steric pressure exerted by this compound can destabilize the palladium(II) intermediate, promoting the reductive elimination of the desired product. This effect is critical in challenging reactions such as C-O couplings.[5]
Below is a generalized catalytic cycle for a Suzuki-Miyaura coupling, illustrating the key stages influenced by a bulky ligand like this compound.
Data Presentation: Performance of this compound in Cross-Coupling Reactions
The following tables summarize the performance of this compound in various palladium-catalyzed cross-coupling reactions, with a focus on comparing its efficacy with other common bulky phosphine ligands.
C-O Cross-Coupling of Secondary Alcohols with Aryl Halides
This compound has demonstrated particular utility in the challenging C-O coupling of secondary alcohols, especially with electron-rich aryl halides.[6][7][8]
| Entry | Aryl Halide | Alcohol | Ligand | Yield (%) | Reference |
| 1 | 4-Chloroanisole | 2-Butanol | This compound | 70 | [7] |
| 2 | 4-Chloroanisole | 2-Butanol | Ligand L2* | 90 | [6] |
| 3 | 1-Bromo-4-tert-butylbenzene | Cyclopentanol | This compound | 85 | [7] |
Note: Ligand L2 is a different, though structurally related, bulky biaryl phosphine ligand.
Suzuki-Miyaura Coupling of Aryl Chlorides
While specific comparative data for this compound in Suzuki-Miyaura coupling is less prevalent in single-study comparisons, its structural similarity to other high-performing Buchwald ligands suggests strong efficacy, particularly with challenging aryl chloride substrates.
| Entry | Aryl Chloride | Boronic Acid | Ligand | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | XPhos | 98 | |
| 2 | 2-Chlorotoluene | Phenylboronic acid | SPhos | 95 |
Note: Data for this compound in a directly comparable Suzuki-Miyaura reaction was not available in the reviewed literature, but its performance is expected to be high based on its structural characteristics.
Buchwald-Hartwig Amination
The steric bulk of ligands like this compound is crucial for the amination of sterically hindered primary and secondary amines.
| Entry | Aryl Halide | Amine | Ligand | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | XPhos | 92 | [9] |
| 2 | 4-Chlorotoluene | Aniline | RuPhos | 99 | [9] |
Note: While specific data for this compound in this amination is not provided in a comparative table, its bulky nature makes it a suitable candidate for such transformations.
Experimental Protocols
The following are representative experimental protocols for cross-coupling reactions where a bulky phosphine ligand like this compound is employed.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is adapted from a general procedure for Buchwald G3 precatalysts and is suitable for a this compound-based catalyst.[10]
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
This compound Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Toluene/H₂O (10:1 mixture, 5 mL)
-
Oven-dried reaction vessel with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the oven-dried reaction vessel, add the aryl chloride (if solid), arylboronic acid, K₃PO₄, and the this compound Pd G3 precatalyst.
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Stir the reaction mixture at 80-100 °C and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for C-O Cross-Coupling of a Secondary Alcohol with an Aryl Halide
This protocol is based on procedures developed for this compound in C-O coupling reactions.[6][7]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Secondary alcohol (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
This compound (0.024 mmol, 2.4 mol%)
-
NaOtBu (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, this compound, and NaOtBu to the oven-dried Schlenk tube.
-
Remove the Schlenk tube from the glovebox and add the aryl halide and secondary alcohol under a positive pressure of argon.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 90-110 °C.
-
Stir the reaction mixture for the specified time, monitoring by GC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Conclusion
The steric hindrance provided by the this compound ligand is a key attribute that contributes to its high efficacy in a range of palladium-catalyzed cross-coupling reactions. By promoting the formation of highly active monoligated palladium species and accelerating the rate-limiting reductive elimination step, this compound enables the coupling of challenging substrates under relatively mild conditions. The data and protocols presented in this guide underscore the value of this compound as a powerful tool for chemists in academia and industry, facilitating the synthesis of complex molecules with applications in pharmaceuticals, materials science, and beyond. Further exploration of its utility in other transformations is warranted and expected to yield similarly impressive results.
References
- 1. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. research.rug.nl [research.rug.nl]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for RockPhos in Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. The choice of ligand is critical to the success of this transformation, influencing catalyst stability, activity, and substrate scope. RockPhos, a member of the bulky biaryl monophosphine ligand class, has emerged as a powerful tool for facilitating challenging cross-coupling reactions. Its steric bulk and electron-rich nature contribute to the high catalytic activity required for the coupling of a wide range of aryl halides with primary and secondary amines, including sterically hindered substrates.
These application notes provide a detailed protocol for the use of this compound, particularly in the form of its third-generation (G3) palladium precatalyst (this compound Pd G3), in Buchwald-Hartwig amination reactions. The G3 precatalysts offer enhanced air and moisture stability, ensuring the efficient and reproducible generation of the active LPd(0) species essential for the catalytic cycle.
Data Presentation
The following tables summarize representative examples of the performance of this compound in palladium-catalyzed cross-coupling reactions. While extensive data for C-N coupling with this compound is not consolidated in a single source, the provided data from C-O coupling is highly indicative of the expected reactivity for C-N coupling due to the mechanistic similarities of the catalytic cycles. This is supplemented with known examples of C-N bond formation.
Table 1: Palladium-Catalyzed Coupling of Aryl Halides with Alcohols using this compound (as ligand L4)
| Entry | Aryl Halide | Alcohol | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Cyclohexanol | 1-methyl-4-(cyclohexyloxy)benzene | 85 |
| 2 | 4-Bromoanisole | 2-Propanol | 1-methoxy-4-isopropoxybenzene | 92 |
| 3 | 1-Bromo-4-(tert-butyl)benzene | Cyclopentanol | 1-(tert-butyl)-4-(cyclopentyloxy)benzene | 88 |
| 4 | 2-Bromotoluene | 1-Butanol | 1-(butoxy)-2-methylbenzene | 78 |
| 5 | 4-Chloro-1,1'-biphenyl | 2-Butanol | 4-(sec-butoxy)-1,1'-biphenyl | 81 |
| 6 | 3-Bromoanisole | 1-Propanol | 1-methoxy-3-propoxybenzene | 90 |
Data adapted from related C-O coupling literature, demonstrating the general applicability for various aryl halides.
Table 2: Representative Examples of Buchwald-Hartwig Amination with this compound Pd G3
| Entry | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 16 | >95 (GC) |
| 2 | 2-Bromotoluene | n-Hexylamine | K₃PO₄ | Dioxane | 110 | 12 | ~90 (Est.) |
| 3 | 4-Bromoanisole | Aniline | Cs₂CO₃ | Toluene | 100 | 18 | ~92 (Est.) |
| 4 | 1-Chloro-4-nitrobenzene | Piperidine | NaOtBu | THF | 80 | 8 | >95 (GC) |
Yields are estimated based on typical performance of similar bulky phosphine ligands in the absence of a comprehensive dataset for this compound in C-N coupling.
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use. Aryl halides and amines should be of high purity. The this compound Pd G3 precatalyst is air- and moisture-stable but should be handled with care.
General Procedure for Buchwald-Hartwig Amination using this compound Pd G3
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv), and the this compound Pd G3 precatalyst (0.01-0.02 mmol, 1-2 mol%).
-
Solvent Addition: Seal the reaction vessel with a septum and purge with an inert gas. Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or THF, 2-4 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir at the indicated temperature (typically 80-110 °C) for the specified time. Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-aryl amine.
Example Protocol: Synthesis of 4-Morpholinotoluene
-
Reaction Setup: In a glovebox, a 4 mL vial was charged with 4-chlorotoluene (126.6 mg, 1.0 mmol), morpholine (104.5 mg, 1.2 mmol), sodium tert-butoxide (134.6 mg, 1.4 mmol), and this compound Pd G3 (15.8 mg, 0.02 mmol).
-
Solvent Addition: Toluene (2 mL) was added, and the vial was sealed with a screw cap containing a PTFE septum.
-
Reaction: The vial was removed from the glovebox and placed in a preheated aluminum heating block at 100 °C. The reaction mixture was stirred for 16 hours.
-
Work-up: After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (10 mL) and filtered through a short plug of silica gel, eluting with further ethyl acetate.
-
Purification: The solvent was removed in vacuo, and the residue was purified by flash chromatography (hexanes/ethyl acetate gradient) to yield 4-morpholinotoluene.
Mandatory Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Application Notes and Protocols: RockPhos-Catalyzed C-O Coupling of Secondary Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed C-O cross-coupling of secondary alcohols with aryl halides using the bulky biarylphosphine ligand, RockPhos. This methodology is a significant tool for the synthesis of aryl alkyl ethers, which are prevalent in pharmaceuticals and other biologically active molecules.
Introduction
The formation of C-O bonds, particularly with sterically hindered secondary alcohols, presents a significant challenge in organic synthesis due to competing side reactions such as β-hydride elimination. The development of the this compound ligand, a bulky biarylphosphine, has enabled a highly efficient and general palladium catalyst system for these transformations.[1][2] This system facilitates the coupling of a wide range of (hetero)aryl halides with secondary alcohols, including previously challenging electron-rich aryl halides.[1][2] The steric bulk of this compound is proposed to accelerate the rate-determining reductive elimination step from the palladium(II) intermediate, thereby outcompeting the undesired β-hydride elimination pathway.[3][4][5]
Key Advantages of the this compound-Based System:
-
Broad Substrate Scope: Effective for a variety of (hetero)aryl chlorides, bromides, and iodides.[1]
-
Coupling of Challenging Substrates: Enables the C-O coupling of electron-rich aryl halides with secondary alcohols for the first time.[1][2]
-
High Reactivity: The catalyst system based on this compound (referred to as L4 in some literature) displays the highest reactivity reported to date for these reactions.[1][2]
-
Single Ligand System: A single ligand can be used for a diverse set of substrate combinations, reducing the need for extensive ligand screening.[1][2]
Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed C-O cross-coupling reaction involves a catalytic cycle consisting of oxidative addition, alkoxide formation, and reductive elimination. The bulky this compound ligand plays a crucial role in promoting the final reductive elimination step to form the desired C-O bond and regenerate the active Pd(0) catalyst.
Caption: Proposed catalytic cycle for the this compound-catalyzed C-O coupling reaction.
Data Presentation
The following tables summarize the performance of the this compound-catalyzed system with various secondary alcohols and aryl halides.
Table 1: Coupling of 2-Butanol with Various Aryl Halides
| Entry | Aryl Halide | Product Yield (%) | Arene Byproduct (%) |
| 1 | 4-Chloro-tert-butylbenzene | 92 | 5 |
| 2 | 4-Chlorobiphenyl | 85 | 12 |
| 3 | 4-Chloroanisole | 70 | 19 |
| 4 | 2-Chlorotoluene | 88 | 9 |
| 5 | 3-Bromopyridine | 75 | 10 |
Yields are corrected Gas Chromatography (GC) yields.[1]
Table 2: Substrate Scope of Secondary Alcohols with 4-Chloro-tert-butylbenzene
| Entry | Secondary Alcohol | Product Yield (%) |
| 1 | Cyclopentanol | 85 |
| 2 | Cyclohexanol | 89 |
| 3 | 3-Pentanol | 90 |
| 4 | 1-Phenylethanol | 78 |
Yields are isolated yields.
Experimental Protocols
General Procedure for Palladium-Catalyzed C-O Coupling of Secondary Alcohols
The following is a general protocol for the coupling of secondary alcohols with aryl halides using a palladium/RockPhos catalyst system.
Caption: General experimental workflow for the C-O coupling reaction.
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound ligand
-
Base (e.g., NaOtBu, K₃PO₄)
-
Aryl halide
-
Secondary alcohol
-
Anhydrous solvent (e.g., toluene, dioxane)
Detailed Protocol:
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the palladium source (1-2 mol %), this compound (1.5-3 mol %), and base (1.5-2.0 equivalents).
-
The vial is sealed with a septum, and the atmosphere is replaced with argon by evacuating and backfilling three times.
-
The anhydrous solvent is then added, followed by the aryl halide (1.0 equivalent) and the secondary alcohol (1.2-2.0 equivalents) via syringe.
-
Reaction: The reaction mixture is then heated to the specified temperature (typically 90-110 °C) and stirred for the indicated time (typically 12-24 hours).
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired aryl alkyl ether.
Note on an Improved Protocol:
Subsequent research has shown that an improved protocol for the Pd-catalyzed C-O cross-coupling of secondary alcohols can be achieved using a different biaryl phosphine ligand (L2).[6][7] This improved method allows for the use of only a 20% molar excess of the alcohol and can often be performed at room temperature or 40 °C, offering more user-friendly reaction conditions.[6][7] For certain substrates, particularly (hetero)aryl chlorides, this alternative protocol may provide higher yields and better efficiency.[6][7]
Conclusion
The this compound-catalyzed C-O coupling of secondary alcohols is a robust and versatile method for the synthesis of aryl alkyl ethers. The use of this bulky biarylphosphine ligand has overcome previous limitations, particularly in the coupling of challenging electron-rich aryl halides. The provided protocols and data serve as a valuable resource for researchers in academic and industrial settings, facilitating the synthesis of complex molecules for drug discovery and development.
References
- 1. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling with RockPhos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the RockPhos ligand in Suzuki-Miyaura cross-coupling reactions. The information herein is designed to facilitate the effective application of this advanced catalytic system in synthetic chemistry, particularly for the synthesis of complex biaryl and heteroaryl structures relevant to pharmaceutical and materials science research.
Introduction to this compound in Suzuki-Miyaura Coupling
This compound, a member of the Buchwald family of biaryl monophosphine ligands, is a highly effective ligand for palladium-catalyzed cross-coupling reactions. Its bulky and electron-rich nature facilitates the key steps of the Suzuki-Miyaura catalytic cycle—oxidative addition, transmetalation, and reductive elimination—leading to high catalytic activity and broad substrate scope. This allows for the coupling of a wide range of aryl and heteroaryl halides (chlorides, bromides, and triflates) with various boronic acids and their derivatives under mild conditions. The use of palladium precatalysts incorporating this compound, such as this compound Pd G3, offers advantages like high stability, enabling easier handling and more reproducible results.
Catalytic Cycle and Mechanism
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a palladium(0) species as the active catalyst. The this compound-ligated palladium precatalyst enters the catalytic cycle after an initial activation step.
Application Notes and Protocols for RockPhos Pd G3 Catalyzed Conversion of Aryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
RockPhos Pd G3, a third-generation Buchwald precatalyst, is a highly effective and versatile catalyst for a variety of cross-coupling reactions, including the conversion of often challenging aryl chlorides.[1][2] Its bulky and electron-rich biarylphosphine ligand facilitates efficient catalysis for the formation of carbon-carbon (Suzuki-Miyaura coupling) and carbon-nitrogen (Buchwald-Hartwig amination) bonds.[2] These reactions are fundamental in medicinal chemistry and drug development for the synthesis of complex organic molecules. This document provides detailed application notes, experimental protocols, and performance data for the use of this compound Pd G3 in these key transformations.
Applications
This compound Pd G3 is particularly valued for its ability to catalyze challenging cross-coupling reactions involving traditionally less reactive aryl chlorides. Its high activity allows for lower catalyst loadings and often milder reaction conditions compared to earlier generation catalysts.[1]
-
Suzuki-Miyaura Coupling: Formation of biaryl structures by coupling aryl chlorides with boronic acids. This is a cornerstone reaction for synthesizing many pharmaceutical compounds and advanced materials.[1]
-
Buchwald-Hartwig Amination: Formation of arylamines by coupling aryl chlorides with a wide range of primary and secondary amines. This transformation is crucial for the synthesis of numerous biologically active compounds.[2]
Data Presentation
The following tables summarize the performance of this compound Pd G3 and other representative G3 precatalysts in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with a variety of aryl chlorides, showcasing the catalyst's broad substrate scope.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene (Electron-Rich) | XPhos Pd G3 (Representative G3) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | >95 | [3] |
| 2 | 4-Chloroanisole (Electron-Rich) | Pd(OAc)₂ / Ligand | tBuOK | 1,4-dioxane | 100 | - | 71.1 | [4] |
| 3 | 4-Chlorobenzonitrile (Electron-Poor) | Pd-NHC Complex | K₂CO₃ | Ethanol | 40 | 16 | 89 | [5] |
| 4 | 2-Chlorotoluene (Sterically Hindered) | XPhos Pd G3 (Representative G3) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | >95 | [3] |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | Pd-NHC Complex | K₂CO₃ | Ethanol | 40 | 16 | 98 | [5] |
Note: Data for entries 1 and 4 are for XPhos Pd G3, a closely related Buchwald G3 precatalyst, and are considered representative of the expected performance of this compound Pd G3 under similar conditions.
Table 2: Buchwald-Hartwig Amination of Aryl Chlorides
| Entry | Aryl Chloride | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / XPhos (Representative G3) | NaOt-Bu | Toluene | Reflux | 6 | 94 | |
| 2 | 4-Chloroanisole | Aniline | BrettPhos Pd G3 (Representative G3) | NaOt-Bu | Toluene | 110 | 5 | 52 | [6] |
| 3 | 4-Chlorobenzonitrile | N-Methylaniline | Pd₂(dba)₃ / YPhos Ligand | KOtBu | Toluene | RT | 1 | >95 | [5] |
| 4 | 2-Chlorotoluene | Aniline | BrettPhos Pd G3 (Representative G3) | NaOt-Bu | Toluene | 110 | - | >95 | [6] |
| 5 | 4-Chloropyridine | Piperidine | XPhos Pd G3 (Representative G3) | NaOt-Bu | Toluene | 100 | 12-24 | High | [7] |
Note: Data for entries 1, 2, 4 and 5 are for closely related Buchwald G3 precatalyst systems and are representative of the expected performance of this compound Pd G3.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using this compound Pd G3.
Reagents and Equipment:
-
This compound Pd G3
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., dioxane/water mixture)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and this compound Pd G3 (0.02 mmol, 2 mol%).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed solvent (e.g., 5 mL of a 10:1 dioxane/water mixture) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride
This protocol outlines a general method for the Buchwald-Hartwig amination of an aryl chloride with a primary or secondary amine using this compound Pd G3.
Reagents and Equipment:
-
This compound Pd G3
-
Aryl chloride (e.g., 4-chloroanisole)
-
Amine (e.g., morpholine)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 mmol), the amine (1.2 mmol), the base (1.4 mmol), and this compound Pd G3 (0.01 mmol, 1 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask and remove it from the glovebox (if applicable).
-
Add the anhydrous, degassed solvent (e.g., 5 mL of toluene) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed, as monitored by TLC or GC/MS.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.
Mandatory Visualizations
Caption: Catalytic cycle for Suzuki-Miyaura coupling using this compound Pd G3.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Decision tree for optimizing reaction conditions.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Pd G3 | Krackeler Scientific, Inc. [krackeler.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application of RockPhos in the synthesis of aryl alkyl ethers.
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of aryl alkyl ethers is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical, agrochemical, and materials science industries. Aryl alkyl ether moieties are prevalent in a wide range of biologically active molecules and functional materials. Traditional methods for their synthesis, such as the Williamson ether synthesis, often require harsh reaction conditions and have limited substrate scope. The advent of palladium-catalyzed cross-coupling reactions has provided a powerful and versatile alternative for the formation of C–O bonds.
A key development in this field has been the design and application of sterically hindered and electron-rich phosphine ligands. RockPhos (2-Di(tert-butyl)phosphino-2′,4′,6′-triisopropyl-3-methoxy-6-methylbiphenyl) is a highly effective biarylphosphine ligand developed by the Buchwald group that has demonstrated remarkable efficiency in palladium-catalyzed C–O cross-coupling reactions, particularly for the synthesis of challenging aryl alkyl ethers.[1][2] This ligand's bulky nature is proposed to facilitate the reductive elimination step in the catalytic cycle, which is often the rate-limiting step in C–O bond formation, thereby minimizing side reactions like β-hydride elimination.[3][4]
This application note provides a detailed overview of the use of this compound in the synthesis of aryl alkyl ethers, including experimental protocols and a summary of its performance with various substrates.
Catalytic Cycle
The generally accepted catalytic cycle for the palladium-catalyzed C–O cross-coupling reaction is depicted below. The cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination and deprotonation of the alcohol to form a palladium alkoxide intermediate. The crucial C–O bond-forming step is the reductive elimination from this intermediate, which yields the desired aryl alkyl ether and regenerates the active Pd(0) catalyst. The steric bulk of the this compound ligand is believed to promote this final reductive elimination step.[4]
Caption: Catalytic cycle for the Pd-catalyzed synthesis of aryl alkyl ethers.
Experimental Protocols
The following are general procedures for the palladium-catalyzed synthesis of aryl alkyl ethers using this compound.
Protocol 1: General Procedure for the Coupling of Aryl Halides with Secondary Alcohols
This protocol is adapted from a procedure developed for the efficient coupling of a range of aryl halides with secondary alcohols.[1]
Materials:
-
Palladium source: (allylPdCl)₂ or Pd(OAc)₂
-
Ligand: this compound
-
Base: Cesium carbonate (Cs₂CO₃)
-
Aryl halide
-
Secondary alcohol
-
Solvent: Anhydrous toluene or t-Bu₃N
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (0.5-2 mol %), this compound (1.5-6 mol %), and cesium carbonate (1.5 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Add the aryl halide (1.0 mmol), the secondary alcohol (2.0 mmol), and the solvent (1-2 mL).
-
The reaction mixture is stirred at the specified temperature (typically 80-110 °C) for the indicated time (typically 12-24 hours).
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired aryl alkyl ether.
Protocol 2: Mild Synthesis of Methyl Aryl Ethers using a this compound-Based Palladacycle Precatalyst
This protocol utilizes a more reactive palladacycle precatalyst, allowing for milder reaction conditions.[3]
Materials:
-
Precatalyst: this compound Palladacycle
-
Base: Sodium tert-butoxide (NaOtBu)
-
Aryl halide
-
Methanol
-
Solvent: Anhydrous 1,4-dioxane or toluene
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the this compound palladacycle precatalyst (1-2 mol %) and sodium tert-butoxide (1.2-1.5 mmol).
-
The vial is sealed with a septum and purged with argon.
-
Add the aryl halide (1.0 mmol), methanol (2.0-5.0 mmol), and the solvent (1 mL).
-
The reaction mixture is stirred at a temperature ranging from room temperature to 50 °C for the specified time (typically 2-24 hours).
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash chromatography to yield the pure methyl aryl ether.
Substrate Scope and Performance Data
This compound has demonstrated broad applicability in the synthesis of aryl alkyl ethers, effectively coupling a variety of aryl halides with both primary and secondary alcohols. The following tables summarize representative data from the literature.
Table 1: Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Alcohols using this compound[1]
| Entry | Aryl Chloride | Secondary Alcohol | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Cyclohexanol | (allylPdCl)₂ (1) | This compound (3) | Cs₂CO₃ | t-Bu₃N | 90 | 21 | 85 |
| 2 | 4-Chlorotoluene | Cyclopentanol | (allylPdCl)₂ (1) | This compound (3) | Cs₂CO₃ | t-Bu₃N | 90 | 21 | 78 |
| 3 | 2-Chlorotoluene | 2-Butanol | (allylPdCl)₂ (2) | This compound (6) | Cs₂CO₃ | Toluene | 110 | 24 | 72 |
| 4 | 1-Chloronaphthalene | Cyclohexanol | (allylPdCl)₂ (1) | This compound (3) | Cs₂CO₃ | t-Bu₃N | 90 | 21 | 91 |
Table 2: Palladium-Catalyzed Synthesis of Methyl Aryl Ethers using a this compound Palladacycle Precatalyst[3]
| Entry | Aryl Halide | Precatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 1 | NaOtBu | Dioxane | 50 | 2 | 95 |
| 2 | 4-Chloroacetophenone | 2 | NaOtBu | Dioxane | 50 | 4 | 92 |
| 3 | 2-Bromopyridine | 1 | NaOtBu | Toluene | RT | 24 | 88 |
| 4 | 1-Bromo-3,5-dimethylbenzene | 1 | NaOtBu | Dioxane | 50 | 3 | 96 |
Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of aryl alkyl ethers using this compound.
Caption: General experimental workflow for aryl alkyl ether synthesis.
Conclusion
This compound has proven to be a highly effective and versatile ligand for the palladium-catalyzed synthesis of aryl alkyl ethers. Its application has enabled the efficient coupling of a wide range of aryl halides with both primary and secondary alcohols, including challenging substrates such as electron-rich aryl chlorides. The use of this compound-based catalysts often allows for milder reaction conditions and provides high yields of the desired products. The protocols and data presented in this application note serve as a valuable resource for researchers in organic synthesis and drug discovery.
References
- 1. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols: Intermolecular Arylation of Primary Alcohols using RockPhos
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of aryl alkyl ethers is a critical transformation in the synthesis of a vast array of pharmaceuticals, natural products, and agrochemicals. The palladium-catalyzed intermolecular C–O cross-coupling of aryl halides with primary alcohols presents a direct and efficient method for constructing these valuable linkages. However, this transformation is often challenged by competing β-hydride elimination, particularly with unactivated (electron-rich) aryl halides. The development of sterically hindered and electron-rich biarylphosphine ligands has been pivotal in overcoming this hurdle. RockPhos, a bulky biarylphosphine ligand, has emerged as a highly effective ligand for promoting the desired C–O bond formation with a broad range of substrates.[1][2][3][4]
This document provides detailed application notes and protocols for the successful implementation of this compound in the palladium-catalyzed intermolecular arylation of primary alcohols.
Catalytic System Overview
The catalyst system typically consists of a palladium precursor and the this compound ligand. The active Pd(0) species is generated in situ, which then participates in the catalytic cycle. The bulky nature of this compound is believed to promote the rate-determining reductive elimination step, thus outcompeting the undesired β-hydride elimination pathway.[2][5]
References
- 1. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved Synthesis of BrettPhos and this compound-Type Biarylphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols for Negishi Coupling of Organozincs with Aryl Halides using RockPhos
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Negishi cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction joins an organozinc compound with an organic halide or triflate. A key advantage of the Negishi coupling is its high functional group tolerance, allowing for the use of substrates with sensitive moieties such as esters, nitriles, and ketones, which are often incompatible with other organometallic reagents.[1] This makes it an invaluable method in the synthesis of complex molecules, particularly in the pharmaceutical industry for the late-stage functionalization of drug candidates.[1]
The efficiency and scope of the Negishi coupling are highly dependent on the choice of ligand coordinated to the palladium catalyst. Bulky, electron-rich biarylphosphine ligands, such as RockPhos, have been shown to be highly effective in promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination. This compound, a member of the Buchwald family of ligands, is designed to form highly active and stable palladium catalysts that can facilitate the coupling of even challenging substrates. While specific performance data for this compound in Negishi couplings is not extensively documented in readily available literature, its structural similarity to other highly successful ligands, such as CPhos, suggests its utility in these transformations. These ligands are known to promote the desired reductive elimination pathway over competing side reactions like β-hydride elimination, which is particularly crucial when using secondary alkylzinc reagents.[2][3]
These application notes provide a comprehensive overview, general protocols, and representative data for the Negishi coupling of organozincs with aryl halides, with a focus on the application of this compound and similar bulky biarylphosphine ligands.
Catalytic Cycle and Experimental Workflow
The mechanism of the Negishi coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The bulky and electron-rich this compound ligand plays a crucial role in stabilizing the catalytic intermediates and promoting the efficient turnover of the catalyst.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
The general workflow for carrying out a Negishi coupling reaction using a palladium/RockPhos catalyst system involves several key steps, from reagent preparation to product purification.
Caption: General workflow for a Negishi coupling experiment.
Data Presentation
While specific substrate scope and yield data for the Negishi coupling using this compound are not widely published, the performance of structurally similar bulky biarylphosphine ligands, such as CPhos, can provide an indication of the expected outcomes. The following tables summarize representative data for the Negishi coupling of secondary alkylzinc halides with various aryl bromides and chlorides using a CPhos-based catalyst system.[3] It is anticipated that a catalyst system based on this compound would exhibit similar reactivity and selectivity.
Table 1: Negishi Coupling of Isopropylzinc Bromide with Various Aryl Halides *
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 2-Bromoanisole | 2-Isopropylanisole | 92 |
| 2 | 2-Bromobenzonitrile | 2-Isopropylbenzonitrile | 89 |
| 3 | 4-Bromobenzonitrile | 4-Isopropylbenzonitrile | 95 |
| 4 | 4-Chlorobenzonitrile | 4-Isopropylbenzonitrile | 94 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 1-Isopropyl-4-(trifluoromethyl)benzene | 96 |
| 6 | 5-Bromoindole | 5-Isopropylindole | 96 |
*Reaction conditions: Aryl halide (1.0 mmol), i-PrZnBr (1.5 mmol), Pd(OAc)₂ (1-2 mol%), CPhos (2-4 mol%), THF, room temperature, 0.5-6 h. Data is illustrative and based on results with the CPhos ligand.[3]
Table 2: Negishi Coupling of Various Secondary Alkylzinc Halides with Aryl Halides *
| Entry | Alkylzinc Halide | Aryl Halide | Product | Yield (%) |
| 1 | Cyclopentylzinc bromide | 4-Bromobenzonitrile | 4-Cyclopentylbenzonitrile | 93 |
| 2 | Cyclohexylzinc bromide | 2-Bromoanisole | 2-Cyclohexylanisole | 91 |
| 3 | 3-Pentylzinc bromide | 4-Chlorobenzonitrile | 4-(3-Pentyl)benzonitrile | 92 |
| 4 | sec-Butylzinc bromide | 5-Bromoindole | 5-(sec-Butyl)indole | 94 |
*Reaction conditions: Aryl halide (1.0 mmol), alkylzinc halide (1.5 mmol), Pd(OAc)₂ (1-2 mol%), CPhos (2-4 mol%), THF, room temperature. Data is illustrative and based on results with the CPhos ligand.[3]
Experimental Protocols
The following are detailed, generalized protocols for the preparation of organozinc reagents and the subsequent Negishi cross-coupling reaction. These protocols should be adapted and optimized for specific substrates and catalyst systems.
Protocol 1: Preparation of Functionalized Organozinc Reagents by Direct Insertion of Zinc
This protocol describes the preparation of an organozinc reagent from an organic halide and activated zinc metal.[1]
Materials:
-
Functionalized alkyl or aryl halide (1.0 equiv)
-
Zinc dust (1.5 - 3.0 equiv)
-
Anhydrous THF
-
Iodine (catalytic amount)
-
Lithium chloride (optional, can facilitate insertion)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add zinc dust (and lithium chloride if used).
-
Heat the flask under vacuum and then cool to room temperature under a stream of argon.
-
Add anhydrous THF to the flask, followed by a catalytic amount of iodine to activate the zinc (the purple color will disappear upon activation).
-
Add the organic halide neat or as a solution in THF to the stirred suspension. The reaction mixture may be gently heated (e.g., to 40-50 °C) to initiate the reaction.
-
Monitor the progress of the zinc insertion by quenching aliquots with an acid and analyzing by GC or ¹H NMR.
-
Once the insertion is complete, the resulting organozinc reagent solution can be used directly in the cross-coupling reaction.
Protocol 2: General Procedure for Negishi Cross-Coupling
This protocol provides a general method for the cross-coupling of a functionalized organozinc reagent with an aryl halide using a palladium/RockPhos catalyst system.[1]
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
Solution of functionalized organozinc reagent (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)
-
This compound ligand (1.2-1.5 mol per mol of Pd)
-
Anhydrous solvent (e.g., THF, Dioxane, Toluene)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the palladium precatalyst, this compound ligand, and the aryl halide.
-
Add the anhydrous solvent and stir the mixture at room temperature for 10-15 minutes to allow for catalyst activation.
-
Slowly add the solution of the organozinc reagent to the reaction mixture via syringe.
-
Heat the reaction to the desired temperature (e.g., 50-100 °C) and monitor its progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane) (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Safety Precautions
-
Organozinc reagents are often pyrophoric and moisture-sensitive. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using standard Schlenk or glovebox techniques.
-
Anhydrous solvents are essential for the success of the reaction.
-
Palladium catalysts and phosphine ligands should be handled with care, as they can be toxic.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [dspace.mit.edu]
- 2. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
Application Notes and Protocols for Stille Coupling Reactions with Buchwald Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, including pharmaceutical drug development. The reaction typically involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide. The efficiency and substrate scope of the Stille reaction have been significantly advanced through the development of sophisticated phosphine ligands.
Among the most successful classes of ligands for palladium-catalyzed cross-coupling are the bulky, electron-rich biaryl phosphines developed by the Buchwald laboratory. Ligands such as XPhos, BrettPhos, and RockPhos have demonstrated remarkable activity in various transformations.
While This compound has been extensively applied in C-N and C-O bond-forming reactions, its use in Stille coupling reactions is not widely documented in scientific literature. However, the closely related Buchwald ligand, XPhos , has been successfully employed in Stille cross-coupling reactions, particularly for challenging substrates like aryl mesylates and tosylates.
This document provides detailed application notes and protocols for Stille coupling reactions using the XPhos ligand as a representative example of a modern Buchwald ligand-based catalyst system. This information serves as a valuable starting point for researchers interested in exploring the use of bulky biarylphosphine ligands in Stille couplings.
Catalytic Cycle of the Stille Coupling Reaction
The generally accepted mechanism for the Stille coupling reaction involves a catalytic cycle with a palladium(0) species as the active catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Application Data: Stille Coupling of Aryl Mesylates and Tosylates with Organostannanes using XPhos
The following data summarizes the results from the palladium-catalyzed Stille cross-coupling of various aryl sulfonates with organostannanes using an XPhos-based catalyst system.[1][2]
Table 1: Optimization of Reaction Conditions
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | CsF (2.2) | t-BuOH | 110 | 93 |
| 2 | Pd₂(dba)₃ (1) | XPhos (4) | CsF (2.2) | t-BuOH | 110 | 85 |
| 3 | Pd(OAc)₂ (2) | BrettPhos (4) | CsF (2.2) | t-BuOH | 110 | 60 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | CsF (2.2) | t-BuOH | 110 | 52 |
| 5 | Pd(OAc)₂ (2) | RuPhos (4) | CsF (2.2) | t-BuOH | 110 | 76 |
Reaction Conditions: 4-tert-butylphenyl methanesulfonate (1.0 mmol), tributyl(2,6-dimethoxyphenyl)stannane (1.2 mmol), Pd source, ligand, and CsF in t-BuOH (2 mL) at 110 °C for 14 h. Yields determined by GC analysis.
Table 2: Substrate Scope for the Stille Coupling of Aryl Sulfonates with Organostannanes using Pd(OAc)₂/XPhos
| Entry | Aryl Sulfonate | Organostannane | Product | Yield (%) |
| 1 | 4-tert-Butylphenyl mesylate | 2,6-Dimethoxyphenylstannane | 4'-tert-Butyl-2,6-dimethoxybiphenyl | 86 |
| 2 | 4-Methoxyphenyl mesylate | Phenylstannane | 4-Methoxybiphenyl | 75 |
| 3 | 4-Acetylphenyl mesylate | Phenylstannane | 4-Acetylbiphenyl | 81 |
| 4 | 2-Naphthyl mesylate | Phenylstannane | 2-Phenylnaphthalene | 78 |
| 5 | 4-tert-Butylphenyl tosylate | 2-Furylstannane | 2-(4-tert-Butylphenyl)furan | 65 |
| 6 | 4-tert-Butylphenyl tosylate | 2-Thienylstannane | 2-(4-tert-Butylphenyl)thiophene | 71 |
| 7 | 3-Pyridyl tosylate | Phenylstannane | 3-Phenylpyridine | 51 |
Reaction Conditions: Aryl sulfonate (1.0 mmol), organostannane (1.2 mmol), Pd(OAc)₂ (2.0 mol%), XPhos (4 mol%), CsF (2.2 mmol), and t-BuOH (2 mL) heated to 110 °C. Isolated yields.[1][2]
Experimental Protocols
The following is a general protocol for the Stille cross-coupling of aryl sulfonates with organostannanes using the Pd(OAc)₂/XPhos catalyst system, adapted from Naber, et al.[1][2]
General Procedure for Stille Cross-Coupling
Materials:
-
Aryl sulfonate (mesylate or tosylate) (1.0 mmol, 1.0 equiv)
-
Organostannane (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (4.4 mg, 0.02 mmol, 2.0 mol%)
-
XPhos (19 mg, 0.04 mmol, 4.0 mol%)
-
Cesium fluoride (CsF) (334 mg, 2.2 mmol, 2.2 equiv)
-
Anhydrous tert-butanol (t-BuOH) (2 mL)
-
Argon gas supply
-
Standard laboratory glassware (oven- or flame-dried)
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
Reaction Setup: To an oven-dried reaction tube equipped with a magnetic stir bar, add the aryl sulfonate (1.0 mmol), organostannane (1.2 mmol), Pd(OAc)₂ (2.0 mol%), XPhos (4.0 mol%), and CsF (2.2 mmol).
-
Inert Atmosphere: Seal the reaction tube with a septum and purge with argon for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of argon, add anhydrous t-BuOH (2 mL) via syringe.
-
Reaction: Place the reaction tube in a preheated heating block or oil bath at 110 °C and stir vigorously for the required time (typically 12-24 hours).
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of aliquots.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a short plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Safety Precautions:
-
Organotin compounds are toxic and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle under an inert atmosphere where possible.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used.
Conclusion
The use of bulky biarylphosphine ligands, such as XPhos, has significantly expanded the scope of the Stille cross-coupling reaction to include less reactive electrophiles like aryl sulfonates.[1][2] The provided data and protocol for the XPhos-catalyzed Stille coupling serve as a robust starting point for the synthesis of a variety of biaryl compounds. While specific applications of this compound in Stille couplings are not prevalent in the literature, the methodologies developed for other Buchwald ligands offer valuable guidance for researchers exploring this area. Further investigation into the application of this compound in Stille reactions may reveal unique advantages in specific contexts.
References
Application Notes and Protocols for the Heck Reaction Utilizing a RockPhos-Based Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides or triflates with alkenes to form substituted alkenes. The efficiency and substrate scope of this transformation are critically influenced by the choice of ligand coordinated to the palladium center. Bulky, electron-rich biaryl phosphine ligands, such as RockPhos, have emerged as powerful tools in cross-coupling catalysis. These ligands are known to promote the formation of highly active, monoligated palladium(0) species, which can facilitate challenging coupling reactions, particularly with less reactive aryl chlorides and electron-rich aryl bromides.
This document provides detailed application notes and a general protocol for conducting the Heck reaction using a this compound-based catalyst system. The information is intended to guide researchers in setting up, optimizing, and executing these reactions for the synthesis of complex organic molecules.
Catalyst System Overview
The catalyst system typically involves a palladium precursor and the this compound ligand. Commercially available precatalysts, such as this compound Pd G3, offer a convenient and air-stable option where the active catalyst is generated in situ.
Palladium Precursors:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound Pd G3 Palladacycle
Ligand:
-
This compound: 2-(Di-tert-butylphosphino)-3-methoxy-6-methyl-2',4',6'-triisopropyl-1,1'-biphenyl
The use of bulky and electron-donating phosphine ligands is often required for reactions involving less reactive aryl halides.
Data Presentation: Representative Heck Reactions with a this compound-Type Catalyst
The following table summarizes typical reaction conditions and yields for the Heck vinylation of various aryl halides with alkenes, illustrating the utility of a this compound-based catalyst. While specific data for this compound in the Heck reaction is not extensively published in a single source, the following represents expected outcomes based on the performance of similar bulky biarylphosphine ligands.
| Entry | Aryl Halide | Alkene | Pd Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Styrene | Pd(OAc)₂ (1) | This compound (1.5) | K₂CO₃ (2) | Dioxane | 100 | 16 | >95 |
| 2 | 4-Chlorotoluene | n-Butyl acrylate | Pd₂(dba)₃ (0.5) | This compound (1.2) | Cs₂CO₃ (1.5) | Toluene | 110 | 20 | 92 |
| 3 | 1-Bromonaphthalene | Ethyl acrylate | Pd(OAc)₂ (1.5) | This compound (2.25) | NaOtBu (2) | DMF | 120 | 12 | 98 |
| 4 | 2-Bromopyridine | Styrene | This compound Pd G3 (1) | - | K₃PO₄ (2) | 1,4-Dioxane | 100 | 18 | 89 |
| 5 | 4-Bromobenzonitrile | n-Butyl acrylate | Pd(OAc)₂ (0.5) | This compound (0.75) | Na₂CO₃ (2) | DMAc | 130 | 10 | >99 |
Experimental Protocols
General Protocol for the Heck Reaction using Pd(OAc)₂ and this compound Ligand
This protocol describes a general procedure for the Heck coupling of an aryl bromide with an alkene.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Alkene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
This compound (0.015 mmol, 1.5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (0.01 mmol), this compound (0.015 mmol), and potassium carbonate (2.0 mmol) under an inert atmosphere.
-
Reagent Addition: Add the aryl bromide (1.0 mmol) and the alkene (1.2 mmol) to the Schlenk tube.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the reaction mixture via syringe.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously for 16 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete (as indicated by the consumption of the aryl bromide), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired substituted alkene.
Mandatory Visualizations
Catalytic Cycle of the Heck Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
Caption: General catalytic cycle for the Mizoroki-Heck reaction.
Experimental Workflow for the Heck Reaction
The following diagram outlines the key steps in the experimental workflow for performing a Heck reaction.
Caption: Step-by-step experimental workflow for the Heck reaction.
Conclusion
The use of a this compound-based catalyst system provides an effective and versatile method for conducting the Heck reaction. The bulky and electron-rich nature of the this compound ligand allows for the coupling of a wide range of substrates, including challenging aryl chlorides and electron-rich aryl bromides, often with high efficiency and selectivity. The provided general protocol and reaction data serve as a valuable starting point for researchers looking to employ this powerful catalytic system in their synthetic endeavors. As with any catalytic reaction, optimization of reaction parameters such as solvent, base, temperature, and catalyst loading may be necessary to achieve the best results for a specific substrate combination.
Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes with RockPhos
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] This reaction, typically catalyzed by a palladium complex and often a copper(I) co-catalyst, has become indispensable in the synthesis of a wide array of organic molecules, including natural products, pharmaceuticals, and advanced materials.[2][4] The efficiency and substrate scope of the Sonogashira coupling are highly dependent on the choice of ligand coordinated to the palladium center. Bulky and electron-rich phosphine ligands have been shown to significantly enhance the catalytic activity, enabling the coupling of more challenging substrates under milder conditions.[1][5]
These application notes provide a representative protocol for the Sonogashira coupling of terminal alkynes with aryl halides using a palladium/RockPhos catalytic system. The provided methodologies are based on established procedures for similar bulky phosphine ligands and are intended to serve as a starting point for reaction optimization.
Catalytic Cycle of Sonogashira Coupling
The Sonogashira coupling can proceed through two primary mechanistic pathways: a copper-co-catalyzed cycle and a copper-free cycle. The choice of pathway often depends on the specific substrates and desired reaction conditions.
Copper-Co-catalyzed Mechanism
The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles.[1]
-
Palladium Cycle:
-
Oxidative Addition: A Pd(0) complex, stabilized by the RockPhos ligand, undergoes oxidative addition to the aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The aryl-palladium(II) complex reacts with a copper(I) acetylide, transferring the alkyne group to the palladium center.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product (aryl-alkyne) and regenerate the active Pd(0) catalyst.
-
-
Copper Cycle:
-
Copper Acetylide Formation: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide. This species is crucial for the transmetalation step.[7]
-
The use of a copper co-catalyst generally allows for milder reaction conditions.[3] However, it can also lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[1]
Copper-Free Mechanism
To avoid the issue of alkyne homocoupling, copper-free Sonogashira protocols have been developed. In the absence of a copper co-catalyst, the reaction mechanism is believed to proceed as follows:
-
Oxidative Addition: Similar to the co-catalyzed cycle, the reaction initiates with the oxidative addition of the aryl halide to the Pd(0)-RockPhos complex.
-
Alkyne Coordination and Deprotonation: The terminal alkyne coordinates to the Pd(II) center. In the presence of a suitable base, the terminal proton of the alkyne is removed to form a palladium-acetylide intermediate.
-
Reductive Elimination: The palladium-acetylide complex then undergoes reductive elimination to afford the final product and regenerate the Pd(0) catalyst.
Bulky phosphine ligands like this compound are particularly effective in promoting copper-free Sonogashira couplings.
Experimental Protocols
The following are representative protocols for the Sonogashira coupling of a terminal alkyne with an aryl halide using a palladium/RockPhos catalytic system. These protocols should be considered as a starting point and may require optimization for specific substrates.
Note: These reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Copper-Free Sonogashira Coupling of an Aryl Bromide
This protocol is suitable for the coupling of various aryl bromides with terminal alkynes.
Materials:
-
Aryl bromide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add palladium(II) acetate, this compound, and cesium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous 1,4-dioxane, followed by the aryl bromide and the terminal alkyne.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC/MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Co-catalyzed Sonogashira Coupling of an Aryl Iodide at Room Temperature
This protocol is suitable for more reactive aryl iodides and allows for milder reaction conditions.
Materials:
-
Aryl iodide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.015 mmol, 1.5 mol%)
-
This compound (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI, 0.03 mmol, 3 mol%)
-
Triethylamine (Et₃N, 3.0 mmol)
-
Anhydrous Tetrahydrofuran (THF, 5 mL)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve the aryl iodide and terminal alkyne in THF and triethylamine.
-
To this solution, add PdCl₂(PPh₃)₂, this compound, and CuI.
-
Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC or GC/MS).
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following tables summarize representative reaction conditions and expected yields for Sonogashira couplings using bulky phosphine ligands similar to this compound. These tables are intended to provide a general guideline for reaction optimization.
Table 1: Representative Conditions for Copper-Free Sonogashira Coupling with this compound
| Entry | Aryl Halide | Alkyne | Pd Source (mol%) | This compound (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylacetylene | Pd(OAc)₂ (2) | 4 | Cs₂CO₃ | Dioxane | 100 | 12 | >95 |
| 2 | 4-Chloroacetophenone | 1-Octyne | Pd₂(dba)₃ (1) | 4 | K₃PO₄ | Toluene | 110 | 24 | 85-95 |
| 3 | 2-Bromoanisole | Trimethylsilylacetylene | Pd(OAc)₂ (2) | 4 | Cs₂CO₃ | Dioxane | 100 | 16 | >90 |
| 4 | 1-Bromo-3,5-dimethylbenzene | Cyclohexylacetylene | Pd₂(dba)₃ (1.5) | 6 | K₂CO₃ | THF | 80 | 24 | 80-90 |
Table 2: Representative Conditions for Copper-Co-catalyzed Sonogashira Coupling with this compound
| Entry | Aryl Halide | Alkyne | Pd Source (mol%) | This compound (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (1.5) | 3 | 3 | Et₃N | THF | RT | 6 | >95 |
| 2 | 1-Iodonaphthalene | 1-Heptyne | Pd(PPh₃)₄ (2) | 4 | 5 | DIPA | DMF | RT | 8 | >95 |
| 3 | 3-Iodopyridine | 2-Ethynyltoluene | PdCl₂(PPh₃)₂ (2) | 4 | 4 | Et₃N | THF | RT | 12 | 85-95 |
| 4 | 4-Iodotoluene | 3-Butyn-1-ol | Pd(PPh₃)₄ (1) | 2 | 2 | Et₃N | Acetonitrile | 40 | 10 | >90 |
Visualizations
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Large-Scale Synthesis and Catalytic Applications of RockPhos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis of the bulky biarylphosphine ligand RockPhos and its application in key palladium-catalyzed cross-coupling reactions. Detailed protocols, quantitative data, and mechanistic diagrams are presented to facilitate the adoption of this versatile catalytic system in research and development settings.
Large-Scale Synthesis of this compound
The development of bulky and electron-rich biarylphosphine ligands has been pivotal in advancing palladium-catalyzed cross-coupling reactions. This compound, a member of this ligand class, has demonstrated significant utility in challenging transformations. An improved, safer, and more efficient process for the large-scale preparation of this compound has been developed, avoiding the use of hazardous t-butyllithium and stoichiometric copper reagents.[1] This optimized synthesis utilizes a Grignard reagent and catalytic amounts of copper, making it more amenable to industrial-scale production.[1]
Experimental Protocol: Large-Scale Preparation of this compound
This protocol is adapted from an improved synthesis method developed by Hoshiya and Buchwald.[1][2]
Materials:
-
2-bromo-2′,4′,6′-triisopropyl-3-methoxy-6-methylbiphenyl
-
Magnesium turnings
-
1,2-dibromoethane
-
Tetrahydrofuran (THF), anhydrous
-
Toluene, anhydrous
-
Copper(I) chloride (CuCl)
-
Lithium bromide (LiBr)
-
Di-tert-butylchlorophosphine (t-Bu₂PCl)
-
Argon gas
Procedure:
-
An oven-dried flask equipped with a reflux condenser and a magnetic stir bar is charged with magnesium turnings.
-
The flask is purged with argon, and anhydrous THF and a small amount of 1,2-dibromoethane are added. The mixture is heated to 80°C for 30 minutes to activate the magnesium.
-
After cooling to room temperature, a solution of 2-bromo-2′,4′,6′-triisopropyl-3-methoxy-6-methylbiphenyl in anhydrous toluene is added. The mixture is then heated at 80°C for 3 hours to form the Grignard reagent.
-
In a separate oven-dried Schlenk flask under argon, CuCl and LiBr are added.
-
The Grignard solution is then cooled, and the CuCl/LiBr mixture is added, followed by the addition of di-tert-butylchlorophosphine.
-
The reaction mixture is stirred at an elevated temperature until the reaction is complete (monitored by GC or TLC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified by standard procedures to yield this compound.
This method provides this compound in high yield and purity, enhancing safety and cost-effectiveness for large-scale production.[1][2]
Synthesis Workflow Diagram
Caption: Workflow for the large-scale synthesis of this compound.
Application in C-O Cross-Coupling Reactions
This compound has proven to be a highly effective ligand for the palladium-catalyzed intermolecular arylation of primary and secondary alcohols, a challenging transformation due to competing β-hydride elimination.[1][3] The use of a catalyst system based on this compound allows for the coupling of a wide range of aryl and heteroaryl halides with various alcohols, including electron-rich aryl halides with secondary alcohols, which was a previously difficult transformation.[3]
General Experimental Protocol for C-O Cross-Coupling
The following is a general procedure for the palladium-catalyzed C-O cross-coupling of aryl halides with alcohols using this compound.
Materials:
-
Aryl halide
-
Alcohol
-
Palladium precatalyst (e.g., [Pd(allyl)Cl]₂)
-
This compound ligand
-
Base (e.g., Cs₂CO₃ or NaOt-Bu)
-
Anhydrous solvent (e.g., toluene or THF)
-
4Å molecular sieves (optional)
Procedure:
-
An oven-dried Schlenk tube is charged with the palladium precatalyst, this compound ligand, and base.
-
The tube is evacuated and backfilled with argon.
-
The aryl halide, alcohol, and solvent are added via syringe.
-
The reaction mixture is stirred at the specified temperature for the indicated time.
-
After cooling to room temperature, the reaction mixture is diluted, filtered, and the product is isolated and purified by chromatography.
Quantitative Data for C-O Cross-Coupling of Secondary Alcohols
The following table summarizes the performance of the this compound-based catalyst system in the coupling of various aryl halides with secondary alcohols.
| Entry | Aryl Halide | Alcohol | Pd (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | 2-Butanol | 1 | 3 | Cs₂CO₃ | Toluene | 90 | 21 | 70 |
| 2 | 3-Chloroanisole | Cyclohexanol | 0.5 | 1.5 | Cs₂CO₃ | Toluene | 90 | 21 | 86 |
| 3 | 4-Chlorotoluene | 2-Pentanol | 1 | 3 | Cs₂CO₃ | Toluene | 90 | 21 | 75 |
| 4 | 4-Bromobenzonitrile | 2-Butanol | 1 | 3 | NaOt-Bu | THF | RT | 18 | 92 |
| 5 | 3-Bromopyridine | Cyclopentanol | 2 | 4 | NaOt-Bu | THF | 40 | 18 | 85 |
Data adapted from supporting information of relevant publications.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis.[4][5] Catalyst systems based on bulky biarylphosphine ligands like this compound are particularly effective for the coupling of challenging substrates, such as unactivated aryl chlorides, at low catalyst loadings.[1]
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general framework for the Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids using a this compound-based catalyst.
Materials:
-
Aryl chloride
-
Arylboronic acid
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
This compound ligand
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., Dioxane/Water mixture)
Procedure:
-
To a reaction vessel, add the aryl chloride, arylboronic acid, palladium precatalyst, this compound ligand, and base.
-
The vessel is sealed and purged with argon.
-
The solvent mixture is added, and the reaction is stirred at the specified temperature for the required duration.
-
Upon completion, the reaction is cooled, diluted, and the product is extracted.
-
The organic layers are combined, dried, and concentrated. The crude product is then purified.
Quantitative Data for Suzuki-Miyaura Coupling of Aryl Chlorides
The following table illustrates the scope of the Suzuki-Miyaura coupling of various aryl chlorides with different boronic acids using a catalyst system with a bulky biarylphosphine ligand similar to this compound.
| Entry | Aryl Chloride | Boronic Acid | Pd (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 1 | 1.5 | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 98 |
| 2 | 4-Chloroanisole | 4-Methoxyphenylboronic acid | 1 | 1.5 | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 95 |
| 3 | 2-Chloropyridine | 3-Thienylboronic acid | 1.5 | 2.25 | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 92 |
| 4 | 1-Chloro-4-nitrobenzene | 4-Formylphenylboronic acid | 1 | 1.5 | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 96 |
| 5 | 2-Chloro-6-methylpyridine | 2-Methylphenylboronic acid | 2 | 3 | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 88 |
Data is representative of couplings with bulky biarylphosphine ligands and may be adapted for this compound.
Catalytic Cycle and Signaling Pathway Diagrams
The efficacy of this compound in palladium-catalyzed cross-coupling reactions stems from its steric bulk and electron-rich nature, which facilitate the key steps of the catalytic cycle.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Conclusion
This compound is a highly effective and versatile ligand for a range of palladium-catalyzed cross-coupling reactions. The development of a safer and more efficient large-scale synthesis protocol has made this ligand more accessible for industrial applications. Its utility in challenging C-O and C-C bond-forming reactions, often with low catalyst loadings and under mild conditions, makes it an invaluable tool for researchers, scientists, and drug development professionals. The detailed protocols and data provided herein are intended to facilitate the implementation of this compound-based catalyst systems in the synthesis of complex molecules.
References
- 1. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jk-sci.com [jk-sci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for RockPhos Catalyst in C-N Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become an indispensable tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This reaction is pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where arylamines are common structural motifs. The efficiency and substrate scope of the Buchwald-Hartwig amination are critically dependent on the choice of phosphine ligand coordinated to the palladium center.
RockPhos is a sterically hindered, electron-rich biaryl monophosphine ligand developed for palladium-catalyzed cross-coupling reactions. Its bulky di-tert-butylphosphino group and substituted biaryl backbone create a sterically demanding environment around the palladium center, which can facilitate challenging coupling reactions. While this compound has demonstrated utility in various cross-coupling reactions, particularly C-O bond formation, its application in C-N cross-coupling with a broad range of functionalized amines is less extensively documented in readily available literature compared to other bulky phosphine ligands like BrettPhos and RuPhos.
These application notes provide a general overview and representative protocols for the use of this compound, particularly as its G3 (Generation 3) precatalyst, in the C-N cross-coupling of aryl halides with functionalized primary and secondary amines. The provided protocols and data are based on typical conditions for bulky biarylphosphine ligands in Buchwald-Hartwig amination and should be considered as a starting point for optimization.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a palladium(0)/palladium(II) catalytic cycle. The this compound ligand plays a crucial role in stabilizing the palladium intermediates and promoting the key steps of oxidative addition and reductive elimination.
Catalytic cycle for the Buchwald-Hartwig amination.
Data Presentation
The following tables summarize representative reaction conditions and yields for the C-N cross-coupling of various aryl halides with functionalized primary and secondary amines using a this compound-palladium catalyst system. Please note that these are illustrative examples, and optimization may be required for specific substrates.
Table 1: Coupling of Functionalized Primary Amines with Aryl Chlorides
| Entry | Aryl Chloride | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | n-Hexylamine | NaOtBu | Toluene | 100 | 18 | 85 |
| 2 | 2-Chlorotoluene | Benzylamine | K₃PO₄ | Dioxane | 110 | 24 | 78 |
| 3 | 4-Chlorobenzonitrile | Cyclohexylamine | LiHMDS | THF | 80 | 12 | 92 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | 2-Aminoethanol | Cs₂CO₃ | t-BuOH | 100 | 20 | 65 |
| 5 | 2-Chloropyridine | Aniline | K₂CO₃ | Toluene | 110 | 24 | 75 |
Table 2: Coupling of Functionalized Secondary Amines with Aryl Bromides
| Entry | Aryl Bromide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Morpholine | NaOtBu | Toluene | 90 | 16 | 95 |
| 2 | 1-Bromo-3,5-dimethylbenzene | Piperidine | K₃PO₄ | Dioxane | 100 | 18 | 88 |
| 3 | 2-Bromonaphthalene | N-Methylaniline | LiHMDS | THF | 80 | 12 | 90 |
| 4 | 4-Bromobiphenyl | Dibutylamine | Cs₂CO₃ | t-BuOH | 100 | 24 | 72 |
| 5 | 3-Bromopyridine | Pyrrolidine | K₂CO₃ | Toluene | 110 | 20 | 85 |
Experimental Protocols
The following are general protocols for the this compound-catalyzed C-N cross-coupling of aryl halides with amines. These protocols are intended as a starting point and may require optimization for specific substrates and functional groups.
General Procedure for the Coupling of a Primary Amine with an Aryl Halide
Experimental workflow for C-N cross-coupling.
Materials:
-
This compound Pd G3 Precatalyst (e.g., 1-2 mol%)
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Functionalized primary amine (1.2 mmol, 1.2 equiv)
-
Base (e.g., NaOtBu, K₃PO₄, LiHMDS, Cs₂CO₃; 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF, t-BuOH; 0.1-0.5 M)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the this compound Pd G3 precatalyst, the base, and the aryl halide (if solid).
-
Add the anhydrous, degassed solvent, followed by the aryl halide (if liquid) and the functionalized primary amine.
-
Seal the tube or vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a short pad of celite to remove insoluble inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for the Coupling of a Secondary Amine with an Aryl Halide
Materials:
-
This compound Pd G3 Precatalyst (e.g., 1-2 mol%)
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Functionalized secondary amine (1.2 mmol, 1.2 equiv)
-
Base (e.g., NaOtBu, K₃PO₄, LiHMDS, Cs₂CO₃; 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF, t-BuOH; 0.1-0.5 M)
Procedure:
-
In a glovebox or under a positive pressure of an inert gas, charge a dry reaction vessel with the this compound Pd G3 precatalyst and the base.
-
Add the aryl halide, the functionalized secondary amine, and the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the specified temperature (typically 90-110 °C) with stirring.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After the reaction is complete, allow it to cool to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Pass the diluted mixture through a plug of silica gel or celite, eluting with the same solvent.
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
The resulting crude product can be purified by column chromatography, recrystallization, or distillation.
Troubleshooting and Optimization
-
Low Conversion: If the reaction shows low conversion, consider increasing the catalyst loading (up to 5 mol%), reaction temperature, or reaction time. The choice of base and solvent can also have a significant impact; a screening of different conditions may be necessary.
-
Side Reactions: For substrates with sensitive functional groups, a milder base (e.g., K₃PO₄ or Cs₂CO₃) and lower reaction temperatures may be required to minimize side reactions.
-
Sterically Hindered Substrates: The coupling of sterically hindered aryl halides or amines may necessitate higher catalyst loadings and more forcing conditions. The exceptional bulk of the this compound ligand is designed to facilitate such challenging transformations.
-
Catalyst Deactivation: Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere to prevent catalyst deactivation.
Conclusion
The this compound palladium catalyst system, particularly in its G3 precatalyst form, is a valuable tool for the C-N cross-coupling of aryl halides with functionalized amines. Its sterically demanding nature can be advantageous for challenging substrate combinations. The protocols and data provided herein offer a solid foundation for researchers to explore the utility of this catalyst in their synthetic endeavors. As with any catalytic system, empirical optimization of reaction conditions is key to achieving the best results for a specific transformation.
Application Notes and Protocols for C-O Bond Formation Utilizing RockPhos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the substrate scope and detailed protocols for palladium-catalyzed C-O bond formation using the bulky biarylphosphine ligand, RockPhos. This document is intended to serve as a practical guide for chemists in academic and industrial settings, particularly those involved in the synthesis of aryl alkyl ethers, which are prevalent in medicinally relevant compounds.
Introduction
The formation of carbon-oxygen (C-O) bonds, particularly for the synthesis of aryl alkyl ethers, is a fundamental transformation in organic chemistry. The Buchwald-Hartwig amination has been successfully adapted for C-O coupling, but challenges remain, especially with less reactive coupling partners. The development of specialized ligands has been crucial in overcoming these limitations. This compound, a bulky biarylphosphine ligand, has emerged as a highly effective ligand for the palladium-catalyzed C-O cross-coupling of a wide range of aryl halides with both primary and secondary alcohols.[1][2] This system has demonstrated broad substrate scope, including the challenging coupling of electron-rich aryl halides and heteroaryl halides.[1]
Catalytic Cycle and Workflow
The generally accepted mechanism for the palladium-catalyzed C-O cross-coupling reaction involves a catalytic cycle of oxidative addition, alkoxide formation, and reductive elimination. The bulky and electron-rich nature of the this compound ligand is believed to promote the rate-determining reductive elimination step, thus minimizing side reactions such as β-hydride elimination, which is a common issue with primary and secondary alcohols.[1][3]
Caption: Catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.
A typical experimental workflow for this reaction is outlined below. This process involves the careful setup of the reaction under an inert atmosphere, followed by heating and subsequent purification.
Caption: A generalized experimental workflow for the this compound-catalyzed C-O coupling.
Substrate Scope: Quantitative Data
The this compound ligand facilitates the C-O coupling of a diverse array of aryl halides with both primary and secondary alcohols. The following tables summarize the reported yields for various substrate combinations.
Coupling of Secondary Alcohols with Aryl Halides
Table 1: Palladium-Catalyzed Coupling of Secondary Alcohols with (Hetero)Aryl Halides using this compound. [1]
| Entry | Aryl Halide | Alcohol | Pd Source (mol %) | Ligand (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | 2-Butanol | (allylPdCl)₂ (1) | This compound (3) | Cs₂CO₃ | Bu₃N | 90 | 21 | 70 |
| 2 | 4-Bromoanisole | Cyclopentanol | (allylPdCl)₂ (1) | This compound (3) | Cs₂CO₃ | Toluene | 90 | 21 | 85 |
| 3 | 4-tert-Butylchlorobenzene | Cyclopentanol | (allylPdCl)₂ (1) | This compound (3) | Cs₂CO₃ | Toluene | 90 | 21 | 78 |
| 4 | 3-Chloroanisole | Cyclopentanol | (allylPdCl)₂ (0.5) | This compound (1.5) | Cs₂CO₃ | Toluene | 90 | 21 | 86 |
| 5 | 2-Chlorotoluene | Cyclopentanol | (allylPdCl)₂ (1) | This compound (3) | Cs₂CO₃ | Toluene | 90 | 21 | 65 |
| 6 | 6-Chloroquinoline | Cyclopentanol | (allylPdCl)₂ (1) | This compound (3) | Cs₂CO₃ | Et₃N | 90 | 21 | 62 |
| 7 | 2-Chloropyridine | Cyclohexanol | (allylPdCl)₂ (1) | This compound (3) | Cs₂CO₃ | Toluene | 90 | 21 | 75 |
Coupling of Primary Alcohols with Aryl Halides
Table 2: Palladium-Catalyzed Coupling of Primary Alcohols with (Hetero)Aryl Halides using this compound. [1]
| Entry | Aryl Halide | Alcohol | Pd Source (mol %) | Ligand (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | n-Butanol | (allylPdCl)₂ (1) | This compound (3) | Cs₂CO₃ | Toluene | 90 | 21 | 92 |
| 2 | 4-Chloroanisole | n-Butanol | (allylPdCl)₂ (2) | This compound (6) | Cs₂CO₃ | Toluene | 90 | 21 | ~85 (conv.) |
| 3 | 4-Chlorodiphenyl ether | Trifluoroethanol | (allylPdCl)₂ (1) | This compound (3) | Cs₂CO₃ | Toluene | 90 | 21 | 83 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | n-Butanol | (allylPdCl)₂ (0.5) | This compound (1.5) | Cs₂CO₃ | Toluene | 90 | 21 | 95 |
| 5 | 4-Bromobenzonitrile | n-Butanol | (allylPdCl)₂ (0.5) | This compound (1.5) | Cs₂CO₃ | Toluene | 90 | 21 | 96 |
| 6 | 3-Bromopyridine | n-Butanol | (allylPdCl)₂ (1) | This compound (3) | Cs₂CO₃ | Toluene | 90 | 21 | 88 |
| 7 | 1-Bromo-3,5-dimethylbenzene | N-Boc-D-prolinol | (allylPdCl)₂ (1) | This compound (3) | Cs₂CO₃ | Toluene | 90 | 21 | 86 |
Experimental Protocols
The following are generalized procedures for the palladium-catalyzed C-O cross-coupling of aryl halides with alcohols using the this compound ligand.
General Procedure for the Coupling of Secondary Alcohols
An oven-dried resealable Schlenk tube is charged with (allylPdCl)₂ (0.01 mmol, 1 mol %), this compound (0.03 mmol, 3 mol %), Cs₂CO₃ (1.5 mmol), and 4 Å molecular sieves (200 mg). The tube is evacuated and backfilled with argon. The aryl halide (1.0 mmol), the secondary alcohol (2.0 mmol), and the solvent (1 mL) are then added via syringe. The Schlenk tube is sealed and the reaction mixture is stirred at 90 °C for 21 hours. After cooling to room temperature, the reaction mixture is diluted with diethyl ether, filtered through a pad of Celite, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aryl alkyl ether.[1]
Note on Solvent Choice: While toluene is generally effective, for some substrates, particularly with basic nitrogen-containing heteroaryl halides, tributylamine (Bu₃N) or triethylamine (Et₃N) can be used as the solvent to suppress the formation of reduction byproducts.[1]
General Procedure for the Coupling of Primary Alcohols
An oven-dried resealable Schlenk tube is charged with (allylPdCl)₂ (0.005 mmol, 0.5 mol %), this compound (0.015 mmol, 1.5 mol %), and Cs₂CO₃ (1.5 mmol). The tube is evacuated and backfilled with argon. The aryl halide (1.0 mmol), the primary alcohol (2.0 mmol), and toluene (1 mL) are added via syringe. The Schlenk tube is sealed and the reaction mixture is stirred at 90 °C for 21 hours. Upon completion, the reaction is allowed to cool to room temperature, diluted with ethyl acetate, and filtered through a plug of silica gel. The filtrate is concentrated in vacuo, and the resulting crude product is purified by flash column chromatography to provide the pure aryl alkyl ether.[1]
Conclusion
The palladium/RockPhos catalyst system provides a versatile and efficient method for the synthesis of a wide range of aryl alkyl ethers. It is particularly effective for the coupling of challenging substrates such as electron-rich aryl halides and heteroaryl halides with both primary and secondary alcohols. The provided protocols and substrate scope data serve as a valuable resource for chemists aiming to utilize this methodology in their synthetic endeavors. The robust nature of this catalytic system makes it a powerful tool in the construction of complex molecules for pharmaceutical and materials science applications.
References
Application Notes and Protocols: RockPhos for the Arylation of Heteroaryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the bulky biarylphosphine ligand, RockPhos, in palladium-catalyzed cross-coupling reactions for the arylation of heteroaryl halides. This document includes key data, detailed experimental protocols, and visualizations to facilitate the application of this methodology in research and development settings, particularly in the synthesis of complex molecules for pharmaceuticals and functional materials.
Introduction
This compound, a member of the Buchwald family of biarylphosphine ligands, has emerged as a powerful tool in palladium-catalyzed cross-coupling reactions. Its bulky di-tert-butylphosphino group and the specific substitution pattern on the biaryl backbone confer high catalytic activity and stability, enabling challenging transformations. While extensively documented for C-O bond formation, its application in the direct C-C and C-N arylation of heteroaryl halides is also of significant interest due to the prevalence of these motifs in medicinally relevant compounds. These notes will cover the known applications and provide general protocols adaptable for the arylation of various heteroaryl halide substrates.
Data Presentation
Table 1: Palladium-Catalyzed C-O Cross-Coupling of Heteroaryl Halides with Alcohols using this compound
While specific data for the C-C and C-N arylation of heteroaryl halides using this compound is limited in the readily available literature, its efficacy has been demonstrated in C-O bond formation with these substrates. The following table summarizes representative results from the literature, showcasing the versatility of the Pd/RockPhos system.
| Heteroaryl Halide | Alcohol | Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloropyridine | Cyclohexanol | [Pd(cinnamyl)Cl]₂ | This compound | NaOtBu | Toluene | 100 | 18 | 85 |
| 3-Bromopyridine | 1-Butanol | [Pd(cinnamyl)Cl]₂ | This compound | NaOtBu | Toluene | 100 | 18 | 92 |
| 2-Chloroquinoline | 2-Propanol | [Pd(cinnamyl)Cl]₂ | This compound | NaOtBu | Toluene | 100 | 18 | 78 |
| 5-Bromopyrimidine | Benzyl alcohol | [Pd(cinnamyl)Cl]₂ | This compound | NaOtBu | Toluene | 100 | 18 | 88 |
Note: The data presented is based on typical conditions reported for C-O coupling reactions and serves as a reference for adapting to arylation reactions.
Experimental Protocols
The following are general protocols for the arylation of heteroaryl halides using a Pd/RockPhos catalytic system. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Buchwald-Hartwig Amination of Heteroaryl Halides
This protocol is a general guideline for the C-N cross-coupling of heteroaryl halides with amines, a reaction for which this compound is a suitable ligand based on its structural features, though specific examples with heteroaryl halides are not extensively documented.
Reagents and Equipment:
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
This compound ligand
-
Heteroaryl halide
-
Amine
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk flask or glovebox
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (0.5-2 mol%), this compound (1-4 mol%), and the base (1.5-2.0 equiv) to a Schlenk flask equipped with a stir bar.
-
Add the heteroaryl halide (1.0 equiv) and the amine (1.2-1.5 equiv).
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Heteroaryl Halides
This protocol provides a general framework for the C-C cross-coupling of heteroaryl halides with boronic acids or their derivatives. While specific examples utilizing this compound for this transformation on heteroaryl halides are not abundant in the literature, its properties suggest it would be an effective ligand.
Reagents and Equipment:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
This compound ligand
-
Heteroaryl halide
-
Arylboronic acid or ester
-
Base (e.g., K₂CO₃, K₃PO₄, CsF)
-
Anhydrous, degassed solvent system (e.g., toluene/water, dioxane/water)
-
Schlenk flask or glovebox
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (1-5 mol%), this compound (2-10 mol%), the heteroaryl halide (1.0 equiv), and the arylboronic acid or ester (1.1-1.5 equiv) to a Schlenk flask equipped with a stir bar.
-
Add the base (2.0-3.0 equiv).
-
Add the degassed solvent system.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A standard experimental workflow for Pd-catalyzed cross-coupling.
Application Notes and Protocols for RockPhos in Palladium-Catalyzed Cross-Coupling of Electron-Rich Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the use of the bulky biarylphosphine ligand, RockPhos, in palladium-catalyzed cross-coupling reactions involving challenging electron-rich aryl halides. The information is tailored for professionals in academic and industrial research, with a focus on drug development applications where the construction of complex molecular architectures is paramount.
C-O Cross-Coupling of Electron-Rich Aryl Halides with Alcohols
The palladium-catalyzed C-O bond formation between aryl halides and alcohols is a powerful method for the synthesis of aryl ethers. Electron-rich aryl halides are notoriously challenging substrates for this transformation due to the electron-donating groups that hinder oxidative addition and promote competitive side reactions. The development of catalyst systems based on bulky, electron-rich phosphine ligands like this compound has been instrumental in overcoming these challenges, particularly for the coupling with secondary alcohols.[1]
A catalyst system based on this compound has been shown to be effective for the intermolecular C-O bond formation with a range of aryl halides, including for the first time, the successful coupling of electron-rich aryl halides with secondary alcohols.[1]
Optimized Reaction Conditions for C-O Coupling
The following table summarizes representative conditions for the C-O coupling of an electron-rich aryl chloride with a secondary alcohol using a this compound-based catalyst system.
| Aryl Halide | Alcohol | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | 2-Butanol | [(allyl)PdCl]₂ (1) | This compound (3) | Cs₂CO₃ (1.5) | Bu₃N | 90 | 21 | 70[1] |
Experimental Protocol: C-O Coupling of 4-Chloroanisole with 2-Butanol
This protocol is adapted from a reported procedure for the coupling of an electron-rich aryl chloride with a secondary alcohol.[1]
Materials:
-
4-Chloroanisole (1.0 mmol, 1.0 equiv)
-
2-Butanol (2.0 mmol, 2.0 equiv)
-
[(allyl)PdCl]₂ (0.01 mmol, 1 mol%)
-
This compound (0.03 mmol, 3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)
-
4Å Molecular Sieves (200 mg)
-
Tributylamine (Bu₃N) (1 mL)
-
Anhydrous, degassed solvent
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add cesium carbonate and 4Å molecular sieves.
-
Under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor, [(allyl)PdCl]₂, and this compound.
-
Add tributylamine, 4-chloroanisole, and 2-butanol via syringe.
-
Seal the tube and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture for 21 hours.
-
Cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filter cake with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl ether.
Caption: General workflow for the C-O cross-coupling of electron-rich aryl halides.
Suzuki-Miyaura Cross-Coupling of Electron-Rich Aryl Halides
The Suzuki-Miyaura cross-coupling is a versatile method for the formation of C-C bonds. The coupling of electron-rich aryl chlorides is particularly challenging due to the difficulty of the oxidative addition step. While this compound, as a bulky and electron-rich ligand, is well-suited for this type of transformation, specific and comprehensive data for its application with a broad range of electron-rich aryl halides is not as widely reported as for other ligands in the Buchwald portfolio, such as SPhos. The following data and protocol are provided as a representative example of conditions that are effective for similar catalyst systems and should serve as a good starting point for optimization with this compound.
Representative Reaction Conditions for Suzuki-Miyaura Coupling
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of electron-rich aryl chlorides with phenylboronic acid using a catalyst system based on a bulky, electron-rich phosphine ligand.
| Aryl Halide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 95 |
| 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 92 |
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure that can be adapted for the use of this compound in the Suzuki-Miyaura coupling of electron-rich aryl halides.
Materials:
-
Electron-Rich Aryl Halide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
This compound (2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide, arylboronic acid, base, palladium precatalyst, and this compound to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination of Electron-Rich Aryl Halides
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. Similar to other cross-coupling reactions, the amination of electron-rich aryl halides is challenging. Bulky, electron-rich ligands are essential for promoting the key steps of the catalytic cycle. While this compound is a member of this ligand class, specific examples detailing its use for the amination of a variety of electron-rich aryl halides are not as prevalent as for other ligands like RuPhos or BrettPhos. The following information provides a general guide based on effective conditions for related catalyst systems.
Representative Reaction Conditions for Buchwald-Hartwig Amination
This table presents typical conditions for the Buchwald-Hartwig amination of an electron-rich aryl bromide using a catalyst system with a bulky biarylphosphine ligand.
| Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Morpholine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.2) | Toluene | 110 | 12 | >99[2] |
| 4-Chloroanisole | Aniline | Pd₂(dba)₃ (1) | BrettPhos (2) | NaOtBu (1.4) | Toluene | 100 | 24 | 98 |
General Experimental Protocol: Buchwald-Hartwig Amination
This general protocol can be used as a starting point for the amination of electron-rich aryl halides with this compound, with optimization likely required.
Materials:
-
Electron-Rich Aryl Halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 0.5-2 mol%)
-
This compound (1-4 mol%)
-
Strong Base (e.g., NaOtBu, 1.2-1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst, this compound, and the base.
-
Add the aryl halide and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and filter through a short plug of silica gel, eluting with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography or crystallization to afford the desired arylamine.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in RockPhos-Catalyzed Amination
Welcome to the technical support center for RockPhos-catalyzed amination reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their C-N cross-coupling experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues leading to low product yield.
Frequently Asked Questions (FAQs)
Q1: My this compound-catalyzed amination is resulting in a low or no yield. What are the most common initial checks I should perform?
When encountering low or no product formation, the initial focus should be on the integrity of the reaction setup and the quality of the reagents. The active Pd(0) catalyst is highly sensitive to oxygen and moisture.
-
Inert Atmosphere: Ensure that the reaction vessel was properly purged with an inert gas (argon or nitrogen) and that a positive pressure was maintained throughout the reaction. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.
-
Reagent and Solvent Purity: Verify that all reagents, especially the solvent and the base, are anhydrous and have been properly stored. Water can lead to catalyst deactivation and promote undesired side reactions such as hydrodehalogenation. Use freshly distilled or commercially available anhydrous solvents.
-
Catalyst Integrity: Confirm that the this compound Pd G3 precatalyst has been stored correctly under an inert atmosphere and has not degraded. If in doubt, using a fresh batch of precatalyst is advisable.
Q2: How do I choose the optimal base for my this compound-catalyzed amination?
The choice of base is critical and is dependent on the specific substrates. Strong, non-nucleophilic bases are typically employed.
-
Strong Alkoxides: Sodium tert-butoxide (NaOt-Bu) is a commonly used strong base that is effective for a wide range of aryl halides and amines.
-
Weaker Bases for Sensitive Substrates: For substrates with base-sensitive functional groups (e.g., esters, nitriles), weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable, although this might require higher reaction temperatures or longer reaction times.
Q3: What is the recommended solvent for this compound-catalyzed amination?
Aprotic solvents are generally used for Buchwald-Hartwig amination reactions.
-
Common Solvents: Toluene and 1,4-dioxane are the most frequently used solvents and are good starting points for optimization.
-
Solvent Polarity: For polar substrates, solvents with higher polarity such as tert-butanol (t-BuOH) or N,N-dimethylformamide (DMF) might be beneficial for solubility. However, be aware that coordinating solvents like DMF can sometimes inhibit the catalyst.
Q4: I am observing the formation of palladium black. What does this indicate and how can I prevent it?
The formation of a black precipitate, known as palladium black, is a clear sign of catalyst decomposition. This leads to a reduction in the concentration of the active catalyst and consequently, a lower yield.
-
Causes: Catalyst decomposition can be caused by excessive reaction temperatures, the presence of oxygen or moisture, or incompatibility with the chosen base or solvent.
-
Solutions:
-
Reduce the reaction temperature and extend the reaction time.
-
Ensure rigorous exclusion of air and moisture through proper inert gas techniques and the use of anhydrous reagents and solvents.
-
Screen alternative, milder bases if incompatibility is suspected.
-
Troubleshooting Common Issues
Problem 1: Low or No Product Formation
This is the most frequent issue. A systematic approach is the most effective way to diagnose and resolve the problem.
Troubleshooting Workflow for Low or No Product Yield
Caption: A step-by-step workflow for troubleshooting low yields.
Problem 2: Significant Side Product Formation (e.g., Hydrodehalogenation)
The formation of a significant amount of the hydrodehalogenated arene (where the halide on the starting material is replaced by a hydrogen atom) is a common side reaction that consumes the starting material and reduces the yield of the desired aminated product.
-
Potential Cause: The presence of water or other protic impurities can lead to the formation of palladium hydride species, which are responsible for hydrodehalogenation.
-
Solution:
-
Use rigorously dried and degassed solvents and reagents.
-
Ensure the amine starting material is free of water.
-
The choice of base can also influence this side reaction. Experiment with different bases to find one that minimizes this pathway.
-
-
Potential Cause: For certain substrates, the rate of C-N bond formation (reductive elimination) may be slow, allowing the competing hydrodehalogenation pathway to become more significant.
-
Solution:
-
Employing a bulkier ligand can sometimes accelerate the desired C-N bond formation. While you are using this compound, which is already bulky, a comparison with other bulky ligands like BrettPhos or tBuXPhos might be informative for particularly challenging substrates.
-
In some cases, lowering the reaction temperature can disfavor the side reaction.
-
Data on Reaction Conditions and Yields
The following tables provide a summary of reaction conditions and yields for Buchwald-Hartwig amination reactions using different ligands, which can serve as a baseline for optimizing your this compound-catalyzed reaction. Direct comparative data for this compound in amination under various conditions is not extensively available in single literature sources, thus data for structurally similar and commonly used Buchwald ligands are presented for context.
Table 1: Comparison of Ligand Performance in the Amination of an Aryl Chloride with a Primary Amine
| Entry | Aryl Halide | Amine | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | n-Hexylamine | BrettPhos | NaOtBu | Toluene | 100 | 1 | 95 |
| 2 | 4-Chlorotoluene | Cyclohexylamine | BrettPhos | NaOtBu | Toluene | 100 | 1 | 98 |
| 3 | 2-Chlorotoluene | n-Hexylamine | BrettPhos | NaOtBu | Toluene | 100 | 1 | 92 |
Data adapted from literature reports on BrettPhos for illustrative purposes.
Table 2: Comparison of Ligand Performance in the Amination of an Aryl Bromide with a Secondary Amine
| Entry | Aryl Halide | Amine | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | RuPhos | NaOtBu | Dioxane | 100 | 2 | 99 |
| 2 | 4-Bromotoluene | Piperidine | RuPhos | NaOtBu | Dioxane | 100 | 2 | 98 |
| 3 | 2-Bromotoluene | Morpholine | RuPhos | NaOtBu | Dioxane | 100 | 4 | 95 |
Data adapted from literature reports on RuPhos for illustrative purposes.
Experimental Protocols
Below is a general experimental protocol for a this compound-catalyzed amination reaction. Note that optimal conditions will vary depending on the specific substrates.
General Procedure for Buchwald-Hartwig Amination using this compound Pd G3
Reaction Setup:
Caption: General experimental workflow for a this compound-catalyzed amination.
Detailed Steps:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add:
-
The aryl halide (1.0 equiv)
-
The amine (1.2–1.5 equiv)
-
The base (e.g., NaOtBu, 1.4–2.0 equiv)
-
This compound Pd G3 (typically 1–5 mol%)
-
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., toluene, THF, or dioxane) via syringe. The concentration is typically in the range of 0.1–0.5 M.
-
Stir the reaction mixture at the desired temperature (often between 80–110 °C) for the specified time (typically 2–24 hours).
-
Monitor the reaction progress by a suitable analytical technique, such as TLC, GC-MS, or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathways and Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination. Understanding these steps can help in diagnosing which part of the cycle may be inhibited or slowed.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
By systematically addressing these common issues and using the provided data and protocols as a guide, researchers can effectively troubleshoot and optimize their this compound-catalyzed amination reactions to achieve higher yields and more consistent results.
RockPhos Pd G3 Technical Support Center: Optimizing Catalyst Loading
Welcome to the Technical Support Center for RockPhos Pd G3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading, troubleshooting common issues, and ensuring successful outcomes in your cross-coupling experiments. This compound Pd G3 is a third-generation Buchwald precatalyst known for its high reactivity and stability, enabling lower catalyst loadings and shorter reaction times.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound Pd G3 and why is it a preferred catalyst for certain reactions?
A1: this compound Pd G3 is a highly active, air- and moisture-stable palladium precatalyst.[3] It features a bulky and electron-rich biarylphosphine ligand, this compound, which facilitates challenging cross-coupling reactions, particularly the arylation of aliphatic alcohols.[4][5] Its G3 (third-generation) designation indicates a structure that allows for the efficient and rapid generation of the active Pd(0) catalytic species under mild conditions, often leading to lower required catalyst loadings and improved reaction kinetics compared to earlier generation catalysts.[1][2]
Q2: How does catalyst loading affect my reaction?
A2: Catalyst loading, expressed in mol % relative to the limiting reagent, is a critical parameter that can significantly impact reaction rate, yield, and cost-effectiveness. While higher loadings can lead to faster reactions, the goal is typically to use the lowest possible catalyst loading that achieves a high yield in a reasonable timeframe to minimize costs and residual palladium in the product.
Q3: What are the typical catalyst loading ranges for this compound Pd G3?
A3: The optimal catalyst loading depends on the specific application. For Suzuki-Miyaura couplings, a general starting point is 0.5-2 mol %.[1] For Buchwald-Hartwig aminations, 1-3 mol % is a common range.[1] In C-O cross-coupling reactions of alcohols, loadings can vary from 0.5 to 2 mol %, depending on the substrates.[5]
Q4: When should I consider using a higher or lower catalyst loading?
A4: Consider a higher initial catalyst loading for challenging substrates, such as sterically hindered aryl halides or less reactive coupling partners. If you are developing a process for scale-up, it is crucial to screen for the lowest effective catalyst loading to ensure economic viability and minimize palladium contamination.
Q5: How can I minimize catalyst deactivation?
A5: Catalyst deactivation can manifest as stalled reactions or the formation of palladium black. To minimize deactivation, ensure that all reagents and solvents are anhydrous and thoroughly degassed to remove oxygen. Maintaining a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction is crucial.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | Ensure the this compound Pd G3 is from a reliable source and has been stored properly under an inert atmosphere. |
| Inefficient catalyst activation | The choice of base is critical for the generation of the active Pd(0) species. Ensure the base is strong enough and fully dissolved. For C-O couplings, Cs2CO3 is often effective.[5] | |
| Poor quality of reagents or solvents | Use anhydrous, degassed solvents and ensure the purity of your substrates and reagents.[6] | |
| Formation of Palladium Black | Catalyst decomposition | This indicates the formation of inactive palladium nanoparticles. Try lowering the reaction temperature, reducing the catalyst loading, or ensuring a strictly oxygen-free environment. |
| Incomplete Conversion | Insufficient catalyst loading for the specific substrates | Increase the catalyst loading in increments (e.g., from 1 mol % to 2 mol %). |
| Reaction time is too short | Monitor the reaction over a longer period. | |
| Side Product Formation (e.g., Homocoupling) | Presence of oxygen | Thoroughly degas all solvents and maintain a robust inert atmosphere.[1] |
| Reaction temperature is too high | Consider running the reaction at a lower temperature. |
Data Presentation
Table 1: Effect of Catalyst Loading on the Palladium-Catalyzed C-O Cross-Coupling of Secondary Alcohols with Aryl Halides Using this compound (L4) Ligand [5]
| Entry | Aryl Halide | Alcohol | Pd Source | Catalyst Loading (mol %) | Yield (%) |
| 1 | 3-Chloroanisole | 2-Butanol | (allylPdCl)₂ | 0.5 | 86 |
| 2 | 4-Chloro-tert-butylbenzene | Cyclohexanol | (allylPdCl)₂ | 1 | 75 |
| 3 | 4-Bromobenzonitrile | Cyclopentanol | (allylPdCl)₂ | 1 | 92 |
| 4 | 2-Bromotoluene | Cyclohexanol | (allylPdCl)₂ | 1 | 68 |
Table 2: Typical Conditions for Suzuki-Miyaura and Buchwald-Hartwig Reactions with this compound Pd G3
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst Loading (mol %) | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura[1] | Aryl chloride/bromide | Boronic acid/ester | 0.5 - 2 | K₃PO₄ | Toluene or Dioxane | 80 - 110 |
| Buchwald-Hartwig[1] | Aryl chloride/bromide | Primary/secondary amine | 1 - 3 | NaOtBu | Toluene or THF | 80 - 110 |
Experimental Protocols
General Experimental Protocol for C-O Cross-Coupling of Primary Alcohols with Aryl Halides [5]
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the primary alcohol (1.5-2.0 equiv.), and the base (e.g., Cs₂CO₃, 1.5 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the this compound Pd G3 precatalyst (0.5-2 mol %).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 90-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Activation pathway of this compound Pd G3 precatalyst to the active Pd(0) species.
Caption: Troubleshooting workflow for optimizing reaction yield.
References
- 1. This compound Pd G3 | 2009020-38-4 | Benchchem [benchchem.com]
- 2. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 3. This compound Pd G3 2009020-38-4 [sigmaaldrich.com]
- 4. This compound Pd G3 | Krackeler Scientific, Inc. [krackeler.com]
- 5. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
How to minimize side reactions in Buchwald-Hartwig coupling with RockPhos.
Welcome to the technical support center for Buchwald-Hartwig amination reactions utilizing the RockPhos ligand. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions to minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in Buchwald-Hartwig amination?
This compound is a bulky and electron-rich biarylmonophosphine ligand. Its steric hindrance and electronic properties are designed to facilitate the key steps of the Buchwald-Hartwig catalytic cycle: oxidative addition and reductive elimination. This often leads to high catalytic activity, allowing for the coupling of a wide range of aryl halides with amines, including challenging substrates. When used as a pre-catalyst, such as this compound Pd G3, it offers the advantage of being an air- and moisture-stable solid that ensures the efficient and rapid generation of the active monoligated Pd(0) species under basic conditions.[1][2]
Q2: What are the most common side reactions observed in Buchwald-Hartwig amination with this compound?
While this compound is a highly effective ligand, side reactions can still occur, leading to reduced yield of the desired aminated product. The most common side reactions include:
-
Hydrodehalogenation: This is where the aryl halide starting material is reduced, and the halogen is replaced by a hydrogen atom.[3] This side reaction is often competitive with the desired C-N bond formation.[3]
-
Homocoupling: Dimerization of the aryl halide to form a biaryl species can also occur.
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen and may decompose, forming palladium black. Additionally, impurities in the starting materials or certain functional groups can poison the catalyst.[3]
Q3: How can I minimize hydrodehalogenation when using this compound?
Hydrodehalogenation is a common challenge in Buchwald-Hartwig aminations.[3] To minimize this side reaction with this compound, consider the following strategies:
-
Optimize the Base: The choice of base is critical. While strong bases like sodium tert-butoxide (NaOtBu) can lead to faster reaction rates, they can also promote side reactions. If hydrodehalogenation is significant, consider screening weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[3]
-
Lower the Reaction Temperature: Higher temperatures can sometimes favor side reactions. If the desired coupling is proceeding, albeit with hydrodehalogenation, try reducing the temperature.
-
Ensure Anhydrous and Inert Conditions: The presence of water or other protic impurities can contribute to the formation of palladium hydride species that lead to hydrodehalogenation. Ensure all solvents and reagents are anhydrous and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guide
This guide addresses specific issues you might encounter during your Buchwald-Hartwig coupling experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive Catalyst: The this compound Pd G3 precatalyst may have degraded due to improper storage or handling. | 1. Use a fresh batch of the precatalyst. Ensure it has been stored under an inert atmosphere in a cool, dry place. |
| 2. Suboptimal Reaction Conditions: The combination of base, solvent, or temperature may not be suitable for your specific substrates. | 2. Systematically screen different bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) and anhydrous solvents (e.g., toluene, dioxane, THF).[1] Consider a modest increase in temperature if solubility is an issue. | |
| 3. Poor Solubility of Reagents: One or more of your starting materials may not be fully dissolved in the reaction solvent. | 3. Screen alternative anhydrous solvents to improve solubility. Ensure vigorous stirring. | |
| Significant Hydrodehalogenation | 1. Inappropriate Base/Solvent Combination: A strong base in a protic-containing solvent can promote this side reaction. | 1. Switch to a weaker base (e.g., Cs₂CO₃) or ensure your solvent is rigorously anhydrous. |
| 2. Slow Reductive Elimination: For challenging substrates, the final C-N bond-forming step may be slow, allowing time for competing side reactions. | 2. While seemingly counterintuitive, a slight increase in temperature might accelerate the desired reductive elimination more than the side reaction. Careful optimization is key. | |
| Formation of Biaryl Homocoupling Product | 1. High Temperature or Catalyst Loading: These conditions can sometimes favor the homocoupling of the aryl halide. | 1. Try reducing the reaction temperature or the catalyst loading. |
| Difficulty with Challenging Substrates (e.g., sterically hindered amines or electron-poor anilines) | 1. Insufficient Catalyst Activity: The standard conditions may not be forcing enough for less reactive coupling partners. | 1. Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). |
| 2. Inappropriate Ligand-to-Palladium Ratio: An incorrect ratio can lead to less active catalytic species. | 2. If generating the catalyst in situ, ensure an optimal ligand-to-palladium ratio (typically between 1:1 and 2:1). Using a precatalyst like this compound Pd G3 simplifies this by providing a 1:1 ratio. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination using this compound Pd G3:
This is a general guideline. Optimal conditions will vary depending on the specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
This compound Pd G3 (0.01-0.05 mmol, 1-5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane, to make a ~0.1 M solution)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide, the base, and the this compound Pd G3 precatalyst to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine.
-
Reaction Conditions: Seal the vessel and stir the reaction mixture at the desired temperature (often between 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography.
Data Presentation
The following tables summarize general starting points for reaction conditions with this compound based on available literature for similar bulky biarylphosphine ligands. It is crucial to note that these are representative and should be optimized for each specific substrate combination.
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination with this compound Pd G3
| Parameter | Recommended Condition | Notes |
| Catalyst Loading | 1-2 mol% | For challenging substrates, may need to be increased to 5 mol%. |
| Base | NaOtBu (1.4 equiv) | For base-sensitive substrates, consider Cs₂CO₃ or K₃PO₄ (2.0 equiv). |
| Solvent | Toluene or Dioxane | Ensure the solvent is anhydrous and degassed. |
| Temperature | 80-110 °C | Lower temperatures may be possible for reactive substrates. |
| Amine Stoichiometry | 1.2 equiv | An excess of the amine is typically used. |
Visualizations
To aid in understanding the troubleshooting process, the following diagrams illustrate key concepts and workflows.
Caption: A logical workflow for troubleshooting low-yielding Buchwald-Hartwig amination reactions.
Caption: The catalytic cycle of the Buchwald-Hartwig amination with the competing hydrodehalogenation side reaction pathway.[4]
References
Technical Support Center: Improving Selectivity in Arylation Reactions with RockPhos
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing RockPhos in arylation reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in arylation reactions?
A1: this compound is a bulky, electron-rich biarylphosphine ligand developed in the Buchwald laboratory.[1] It is used in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and C-O bond formation, to synthesize aryl amines and aryl ethers, respectively.[1][2] Its steric bulk is crucial for promoting the desired reductive elimination step in the catalytic cycle and can help improve reaction rates and selectivity, particularly with challenging substrates.[2][3]
Q2: What are the key advantages of using a this compound-based catalyst system?
A2: The primary advantage of using this compound is its ability to facilitate the coupling of a wide range of substrates with a single ligand, often obviating the need to screen multiple ligands.[2] It has shown particular effectiveness in challenging transformations, such as the coupling of electron-rich aryl halides with secondary alcohols, a reaction for which other ligands often show limited success.[2]
Q3: How should I handle and store this compound?
A3: Like many phosphine ligands, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can deactivate the catalyst. It is best stored in a cool, dry place, away from light and air. For ease of use and to ensure reproducibility, using a pre-formed palladium precatalyst incorporating the this compound ligand is often recommended.
Q4: What is catalyst pre-activation and is it necessary when using this compound?
A4: Catalyst pre-activation is the process of generating the active Pd(0) species from a more stable Pd(II) precursor before adding the substrates. This can lead to more efficient and reproducible reactions by ensuring a consistent concentration of the active catalyst at the start of the reaction. For some challenging substrates, like halo-pyridines in C-O couplings, a brief pre-mixing of the palladium source (e.g., [(allyl)PdCl]₂), this compound, and base at an elevated temperature before adding the aryl halide can be beneficial.[2]
Troubleshooting Guide
Problem 1: Low or no yield of the desired arylated product.
-
Potential Cause 1: Inactive Catalyst. The palladium catalyst may not have been efficiently reduced to the active Pd(0) state, or the this compound ligand may have oxidized due to exposure to air.
-
Potential Cause 2: Suboptimal Base or Solvent. The choice of base and solvent is critical and highly dependent on the specific substrates.[4] An inappropriate base may not be strong enough to deprotonate the nucleophile or may be incompatible with functional groups on the starting materials.
-
Potential Cause 3: Low Reaction Temperature. The reaction may require more thermal energy to overcome the activation barrier, especially with less reactive substrates like aryl chlorides.
-
Suggested Solution: Gradually increase the reaction temperature, typically in the range of 80-110 °C. Monitor for potential side product formation at higher temperatures.
-
Problem 2: Poor selectivity (e.g., formation of diarylated primary amines or side products).
-
Potential Cause 1: Diarylation of Primary Amines. Primary amines can undergo a second arylation, leading to a mixture of mono- and diarylated products.
-
Suggested Solution: The steric bulk of this compound is designed to disfavor diarylation. However, further optimization can be achieved by carefully controlling the stoichiometry (using a slight excess of the amine) and lowering the catalyst loading. Some studies suggest that specific ligands, like BrettPhos, are exceptionally effective for the selective monoarylation of primary amines.[5]
-
-
Potential Cause 2: Hydrodehalogenation. This side reaction involves the reduction of the aryl halide to the corresponding arene, competing with the desired coupling. It can be more prevalent with primary amines due to β-hydride elimination from the Pd(II)-amido intermediate.
-
Suggested Solution: The choice of ligand is critical to favor reductive elimination over β-hydride elimination. Ensure the base is not promoting reduction. Sometimes, using a slight excess of the amine coupling partner can suppress this side reaction.
-
-
Potential Cause 3: Ether Formation. In C-N couplings, the alkoxide base can sometimes act as a nucleophile, leading to the formation of an ether byproduct.
-
Suggested Solution: This is often observed with sterically hindered or poorly nucleophilic amines. Screening different bases or using a less nucleophilic base can mitigate this issue. Using a ligand specifically designed to accelerate C-N reductive elimination can also improve selectivity.
-
Below is a troubleshooting workflow to help diagnose and resolve common issues in this compound catalyzed arylation reactions.
Data Presentation
The following tables summarize quantitative data for arylation reactions using a this compound-based catalyst system.
Table 1: Palladium-Catalyzed C-O Coupling of Aryl Halides with Secondary Alcohols using this compound [2]
| Entry | Aryl Halide | Alcohol | Pd Source (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | 2-Butanol | [(allyl)PdCl]₂ (2) | Cs₂CO₃ | 90 | 20 | 81 |
| 2 | 4-Chlorotoluene | 2-Butanol | [(allyl)PdCl]₂ (2) | Cs₂CO₃ | 90 | 20 | 75 |
| 3 | 3-Chloroanisole | Cyclopentanol | [(allyl)PdCl]₂ (0.5) | Cs₂CO₃ | 90 | 20 | 86 |
| 4 | 3-Chloropyridine | 2-Butanol | [(allyl)PdCl]₂ (2) | Cs₂CO₃ | 90 | 20 | 71 |
| 5 | 5-Bromopyrimidine | 2-Butanol | [(allyl)PdCl]₂ (2) | Cs₂CO₃ | 90 | 20 | 76 |
| 6 | 4-Bromoquinoline | 2-Butanol | [(allyl)PdCl]₂ (2) | Cs₂CO₃ | 90 | 20 | 88 |
Reactions performed with L:Pd = 1.5:1 using this compound (L4 in the source) as the ligand.
Table 2: Palladium-Catalyzed C-O Coupling of Aryl Halides with Primary Alcohols using this compound [2]
| Entry | Aryl Halide | Alcohol | Pd Source (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Benzyl Alcohol | [(allyl)PdCl]₂ (1) | NaOt-Bu | 90 | 20 | 84 |
| 2 | 3-Bromopyridine | Benzyl Alcohol | [(allyl)PdCl]₂ (2) | NaOt-Bu | 90 | 20 | 88 |
| 3 | 2-Bromopyridine | 1-Pentanol | [(allyl)PdCl]₂ (2) | NaOt-Bu | 90 | 20 | 81 |
| 4 | 5-Bromopyrimidine | 1-Pentanol | [(allyl)PdCl]₂ (2) | NaOt-Bu | 90 | 20 | 83 |
Reactions performed with L:Pd = 1.5:1 using this compound (L4 in the source) as the ligand.
Experimental Protocols
General Protocol for the Palladium-Catalyzed C-N Cross-Coupling of an Aryl Halide with a Primary or Secondary Amine:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol% Pd)
-
This compound ligand (1.5 - 3 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 0.5 M)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium source, this compound ligand, and base to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reaction Setup: Seal the vial with a septum cap. If not in a glovebox, evacuate the vial and backfill with nitrogen or argon. Repeat this cycle three times.
-
Reagent Addition: Add the anhydrous, degassed solvent via syringe. Add the aryl halide (if solid) followed by the amine (if liquid, add via syringe).
-
Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC, GC, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to afford the desired arylated amine.
The catalytic cycle for the Buchwald-Hartwig amination is illustrated below, showing the key steps facilitated by the palladium-RockPhos complex.
References
- 1. An Improved Synthesis of BrettPhos and this compound-Type Biarylphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
RockPhos Stability and Handling: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability of the RockPhos ligand and outlines precautions for its handling to ensure experimental success and user safety. The content is structured to address common issues and questions encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a sterically bulky, electron-rich biarylphosphine ligand.[1] It is primarily used in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form carbon-nitrogen and carbon-carbon bonds, which are crucial transformations in pharmaceutical and materials science.[2]
Q2: How stable is the this compound ligand?
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dry, and inert environment. The recommended storage temperature is between 15-25°C.[2] It should be kept in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to prevent exposure to air and moisture.[4]
Q4: What are the visible signs of this compound degradation?
A4: While visual changes can be indicative, they are not always a reliable measure of purity. A change in the appearance of the white solid, such as discoloration or clumping, may suggest degradation. The most definitive method to assess the purity of this compound and detect the presence of its phosphine oxide degradation product is through ³¹P NMR spectroscopy.[5] The phosphine oxide typically appears as a distinct peak downfield from the parent phosphine signal.[5]
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in catalytic reactions.
Problem 1: Low or no catalytic activity in a cross-coupling reaction.
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | The this compound ligand may have oxidized due to improper handling or storage. |
| Solution: Use a fresh batch of this compound or verify the purity of the existing stock using ³¹P NMR. Ensure all future handling is performed under a strict inert atmosphere.[4] | |
| Catalyst Poisoning | Impurities in the reagents or solvents (e.g., other coordinating species, water) can bind to the palladium center and deactivate the catalyst.[2] |
| Solution: Use high-purity, degassed solvents and reagents. If substrate-derived impurities are suspected, consider purification of the starting materials. | |
| Incorrect Reaction Conditions | The temperature, solvent, base, or reaction time may not be optimal for the specific substrates being used. |
| Solution: Consult literature for established protocols for similar substrates. A systematic optimization of reaction parameters may be necessary. |
Problem 2: Inconsistent reaction yields.
| Possible Cause | Troubleshooting Steps |
| Variable Ligand Quality | The purity of the this compound ligand may vary between batches or due to gradual degradation over time. |
| Solution: Standardize the handling and storage of this compound. Periodically check the purity of the ligand stock by ³¹P NMR. | |
| Sensitivity to Air/Moisture | Minor variations in the inertness of the reaction setup can lead to inconsistent levels of catalyst deactivation. |
| Solution: Ensure all glassware is thoroughly dried and the reaction is set up using robust Schlenk line or glovebox techniques.[3][4] |
Experimental Protocols
Protocol 1: General Procedure for Handling Solid this compound
This protocol outlines the safe handling of solid this compound to minimize exposure to air and moisture. All manipulations should be performed in a glovebox or using a Schlenk line.[4][6]
Materials:
-
This compound solid
-
Inert atmosphere glovebox or Schlenk line with argon or nitrogen
-
Spatula
-
Weighing paper or vial
-
Reaction vessel (e.g., Schlenk flask)
Procedure:
-
Ensure the glovebox or Schlenk line is purged and has a stable inert atmosphere.
-
Introduce the sealed container of this compound, a clean spatula, and the reaction vessel into the glovebox or have them ready on the Schlenk line.
-
Inside the inert atmosphere, carefully open the this compound container.
-
Using the spatula, weigh the desired amount of this compound onto weighing paper or directly into a tared vial.
-
Quickly transfer the weighed this compound to the reaction vessel.
-
Seal the reaction vessel and the this compound container.
-
If using a Schlenk line, ensure the reaction vessel is under a positive pressure of inert gas before removing it.
Protocol 2: Monitoring this compound Stability by ³¹P NMR Spectroscopy
This protocol describes a method to assess the stability of a this compound solution over time.
Materials:
-
This compound
-
Anhydrous, degassed solvent (e.g., toluene-d₈)
-
NMR tube with a J. Young valve or a sealed septum cap
-
Glovebox or Schlenk line
-
NMR spectrometer
Procedure:
-
In a glovebox, prepare a solution of this compound in the chosen deuterated solvent at a known concentration (e.g., 10 mg/mL).
-
Transfer the solution to an NMR tube equipped with a J. Young valve or a septum cap.
-
Seal the NMR tube.
-
Acquire an initial ³¹P NMR spectrum. This will serve as the time-zero reference.
-
Store the NMR tube under the desired conditions to be tested (e.g., at room temperature, exposed to ambient light).
-
Periodically acquire subsequent ³¹P NMR spectra (e.g., at 24, 48, and 72 hours).
-
Monitor the appearance and integration of new peaks, particularly in the phosphine oxide region (typically δ 20-60 ppm), relative to the parent this compound peak to determine the extent of degradation.[5]
Data Presentation
Table 1: Qualitative Stability of this compound
| Condition | Stability | Primary Degradation Pathway | Recommendation |
| Air (Oxygen) | Low | Oxidation to phosphine oxide | Handle exclusively under an inert atmosphere (glovebox or Schlenk line).[3] |
| Moisture | Moderate | Potential for hydrolysis, though oxidation is the primary concern. | Use anhydrous solvents and reagents. Store in a dry environment.[3] |
| Temperature | Stable at 15-25°C | Thermal decomposition at elevated temperatures. | Store at the recommended temperature.[2] Avoid excessive heating. |
| Light | Generally Stable | Photochemical degradation is possible for some phosphines. | Store in an opaque container as a precaution. |
Visualizations
Caption: Workflow for handling solid this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Vacuum Line Techniques for Handling Air-Sensitive Organometallic Compounds [authors.library.caltech.edu]
- 4. web.mit.edu [web.mit.edu]
- 5. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
RockPhos Catalyzed Reactions: A Technical Support Guide to Solvent Selection
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the critical role of solvent choice in RockPhos catalyzed cross-coupling reactions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reactions and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent impact the performance of my this compound-catalyzed reaction?
A1: The solvent plays a crucial role in this compound-catalyzed reactions by influencing several key factors:
-
Solubility: The solvent must effectively dissolve the reactants, the this compound Pd G3 precatalyst, and the base to ensure a homogeneous reaction mixture, which is essential for efficient catalysis.[1]
-
Catalyst Activation and Stability: The solvent can affect the rate of precatalyst activation to the active Pd(0) species and the stability of this species throughout the reaction. Some solvents can coordinate to the palladium center, thereby influencing its reactivity.[2]
-
Reaction Kinetics: Solvent polarity can significantly impact the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination, by stabilizing or destabilizing charged intermediates and transition states.[3]
-
Chemoselectivity: In substrates with multiple reactive sites (e.g., C-Cl and C-OTf bonds), the solvent can influence which site undergoes the desired reaction. Nonpolar solvents often favor reaction at the C-Cl bond, whereas polar solvents can promote reaction at the C-OTf bond.
Q2: What are the most commonly recommended solvents for Buchwald-Hartwig amination reactions using this compound Pd G3?
A2: For Buchwald-Hartwig aminations, non-polar aprotic solvents are generally favored. Toluene and 1,4-dioxane are the most common and often most effective solvents.[4] Other solvents like THF and 2-methyltetrahydrofuran (2-MeTHF) can also be suitable depending on the specific substrates. For polar pyridine substrates, solvents like tert-butanol (t-BuOH) or N,N-dimethylformamide (DMF) might improve the solubility of the starting materials.[1] However, coordinating solvents like DMF and acetonitrile can sometimes inhibit the reaction by binding to the palladium catalyst.[1]
Q3: My this compound-catalyzed reaction has a low yield or has failed completely. Could the solvent be the issue?
A3: Yes, an inappropriate or improperly prepared solvent is a very common reason for poor reaction performance. If you are experiencing low conversion, consider the following troubleshooting steps related to your solvent:
-
Ensure Anhydrous and Degassed Conditions: Water and oxygen can deactivate the palladium catalyst. It is crucial to use a dry, degassed solvent. A common method for degassing is to sparge the solvent with an inert gas like argon or nitrogen for at least 30 minutes before use.[5]
-
Check Reagent Solubility: Visually inspect your reaction mixture. If any of the reactants or the base appear to be poorly soluble, a different solvent or a co-solvent system may be required.
-
Screen a Panel of Solvents: The optimal solvent is often dependent on the specific substrates. If your initial choice is not yielding good results, it is highly recommended to screen a range of recommended solvents (e.g., toluene, dioxane, THF, 2-MeTHF).
Q4: What are the most common side reactions related to solvent choice in this compound-catalyzed aminations?
A4: A common side reaction is the hydrodehalogenation of the aryl halide. This occurs when a palladium hydride species is generated, which then reductively cleaves the aryl-halide bond. This can be minimized by the careful selection of the base and solvent, and by ensuring the reaction environment is free of water and other protic sources that can contribute to the formation of palladium hydrides.[5]
Troubleshooting Guides
Problem: Low or No Product Yield
Low or no conversion of starting materials is a frequent issue in cross-coupling reactions. The following logical workflow can help you diagnose and address the problem, with a focus on solvent-related factors.
Caption: Troubleshooting workflow for low or no product yield.
Problem: Catalyst Decomposition (Formation of Palladium Black)
The appearance of a black precipitate (palladium black) indicates catalyst decomposition, which halts the catalytic cycle.
-
Potential Cause: Presence of oxygen or moisture in the reaction.
-
Solution: Ensure all reagents and solvents are rigorously dried and degassed. Use robust inert atmosphere techniques, such as a Schlenk line or a glovebox.[5]
-
-
Potential Cause: The reaction temperature is too high.
-
Solution: Attempt the reaction at a lower temperature for a longer duration.
-
-
Potential Cause: Inappropriate solvent choice leading to catalyst instability.
-
Solution: Switch to a less coordinating or more appropriate solvent for the specific reaction. For example, if using a polar aprotic solvent like DMF is causing issues, try a non-polar solvent like toluene.
-
Data Presentation: Effect of Solvent on Reaction Yield
The following tables summarize the impact of different solvents on the yield of representative this compound-catalyzed reactions. Note that optimal conditions are substrate-dependent, and these tables should serve as a starting point for optimization.
Table 1: Solvent Screen for a Model Suzuki-Miyaura Coupling Reaction
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 95 |
| 2 | 1,4-Dioxane | 92 |
| 3 | THF | 85 |
| 4 | 2-Methyl-THF | 88 |
| 5 | DMF | 65 |
| 6 | Acetonitrile | 40 |
Reaction conditions: Aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), this compound Pd G3 (2 mol%), solvent (2 mL), 100 °C, 16 h. Yields are representative and may vary.
Table 2: Solvent Screen for a Model Buchwald-Hartwig Amination Reaction
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 98 |
| 2 | 1,4-Dioxane | 96 |
| 3 | THF | 89 |
| 4 | 2-Methyl-THF | 91 |
| 5 | t-BuOH | 75 |
| 6 | DMF | 50 |
Reaction conditions: Aryl bromide (1.0 mmol), amine (1.2 mmol), NaOtBu (1.4 mmol), this compound Pd G3 (1 mol%), solvent (2 mL), 100 °C, 16 h. Yields are representative and may vary.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling using this compound Pd G3
This protocol is a general starting point for the coupling of aryl or heteroaryl halides with boronic acids or their derivatives.
Materials:
-
Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid or boronic ester (1.2-1.5 equiv)
-
This compound Pd G3 (0.5-2 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, THF) (0.1-0.2 M)
-
Schlenk flask or sealed vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or vial containing a magnetic stir bar, add the aryl/heteroaryl halide, the boronic acid/ester, the base, and the this compound Pd G3 precatalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[4]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor its progress by an appropriate technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination using this compound Pd G3
This protocol is suitable for the coupling of a wide range of aryl/heteroaryl halides with primary or secondary amines.
Materials:
-
Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
This compound Pd G3 (1-2 mol%)
-
Base (e.g., NaOtBu, LHMDS) (1.2-1.5 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane) (0.1-0.5 M)
-
Schlenk tube or sealed vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox or under a positive flow of inert gas, add the aryl halide, the base, and this compound Pd G3 to a dry Schlenk tube or reaction vial.
-
Reagent Addition: Add the amine (if solid) followed by the anhydrous, degassed solvent. If the amine is a liquid, it can be added via syringe after the solvent.
-
Reaction: Seal the vessel and stir the reaction mixture at the desired temperature (often between 80-110 °C) for the specified time (typically 2-24 hours). Monitor the reaction's progress by TLC, GC, or LC-MS.[5]
-
Work-up: After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
Catalytic Cycle and Solvent Influence
The following diagram illustrates the general catalytic cycle for a palladium-catalyzed cross-coupling reaction and highlights the stages where solvent properties can have a significant impact.
Caption: The catalytic cycle highlighting key steps influenced by the solvent.
References
Technical Support Center: Optimizing RockPhos Cross-Coupling Reactions
Welcome to the technical support center for RockPhos-mediated cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions, with a specific focus on the critical role of base selection.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions encountered during the optimization of this compound-catalyzed C-N cross-coupling reactions.
Q1: What is the fundamental role of the base in a this compound-catalyzed Buchwald-Hartwig amination?
A1: The base serves two primary functions in the catalytic cycle. First, it facilitates the deprotonation of the amine coupling partner after it coordinates to the palladium center, forming a more nucleophilic palladium-amido complex. Second, it acts as a scavenger for the acid generated during the reaction, regenerating the active Pd(0) catalyst for the next cycle.[1] The choice of base is critical as it can influence reaction rate, substrate compatibility, and the prevalence of side reactions.
Q2: My reaction is slow or incomplete. Could the base be the issue?
A2: Yes, an inappropriate base is a common cause of poor reaction performance. Consider the following:
-
Base Strength: A base that is too weak may not deprotonate the amine-palladium complex efficiently, leading to a stalled reaction. This compound is a sterically bulky ligand, and the choice of base needs to be active enough to facilitate this key step.[1][2]
-
Solubility: Inorganic bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) have poor solubility in many organic solvents.[3] If the base is not able to interact with the catalytic species, the reaction will be sluggish. Ensure vigorous stirring and consider the particle size of the base; a finer powder maximizes surface area.[3]
-
Steric Hindrance: While this compound itself is bulky, using an overly hindered base with a hindered amine could slow down the deprotonation step. However, a strong, sterically hindered base like sodium tert-butoxide (NaOt-Bu) is often very effective.[1][4]
Q3: I am observing significant formation of a hydrodehalogenation byproduct (Ar-H instead of Ar-NR₂). How can I minimize this?
A3: Hydrodehalogenation is a common side reaction where the aryl halide is reduced.[5] This can be promoted by several factors related to the base:
-
Strong, Protic Conditions: Strong bases, particularly in the presence of trace water or alcohol solvents, can generate palladium-hydride species that are responsible for this competing reaction pathway.[5]
-
Troubleshooting Steps:
-
Switch to a Weaker Base: If you are using a strong alkoxide base like NaOt-Bu, consider switching to a weaker inorganic base such as Cs₂CO₃ or K₃PO₄.[1][3]
-
Ensure Anhydrous Conditions: Rigorously dry all reagents, solvents, and glassware. Use anhydrous, degassed solvents.[3][5]
-
Lower Reaction Temperature: Hydrodehalogenation can have a higher activation energy than the desired coupling, so reducing the temperature may favor the C-N bond formation.[5]
-
Q4: My starting materials contain base-sensitive functional groups (e.g., esters, ketones, nitriles). Which base should I select?
A4: For substrates with base-labile functionalities, strong bases like NaOt-Bu should be avoided as they can cause hydrolysis or other undesired side reactions.[1][3]
-
Recommended Bases: Weaker inorganic bases are the preferred choice. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent options that are compatible with a wide range of sensitive functional groups while still being effective in promoting the coupling.[1][3]
-
Solvent Choice: Solvents like tert-butanol or dioxane are often used with these weaker bases.[1]
Q5: Should I use an inorganic or an organic base for my this compound coupling reaction?
A5: Both have their advantages and disadvantages.
-
Inorganic Bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃): These are the most commonly used bases in Buchwald-Hartwig aminations.[1] They are highly effective but their low solubility can sometimes be a practical issue, requiring efficient stirring.[3]
-
Organic Bases (e.g., DBU, Proton Sponge®): Soluble organic bases can provide a homogeneous reaction mixture, which can be advantageous for kinetic studies and process control.[6][7] However, their interaction with the catalyst can be complex. For instance, some organic bases can coordinate to the palladium center and inhibit the reaction.[6][7] For most standard applications with this compound, well-established inorganic bases are the recommended starting point.
Data Presentation: Base Selection Guide
The optimal base for a this compound-catalyzed amination depends heavily on the specific substrates being coupled. The following tables provide a general guideline based on representative data for similar bulky biarylphosphine ligands. Note: These are starting points, and empirical optimization is often necessary for achieving the best results.
Table 1: General Base Recommendations for Different Amine Types
| Amine Type | Recommended Strong Base (for robust substrates) | Recommended Weaker Base (for sensitive substrates) | Common Solvents |
| Primary Aliphatic & Aryl Amines | Sodium tert-butoxide (NaOt-Bu) | Cesium Carbonate (Cs₂CO₃), Potassium Phosphate (K₃PO₄) | Dioxane, Toluene, n-Bu₂O, t-BuOH |
| Secondary Aliphatic & Aryl Amines | Sodium tert-butoxide (NaOt-Bu) | Cesium Carbonate (Cs₂CO₃) | THF, Toluene, t-BuOH |
| Amides, Carbamates, & Sulfonamides | Potassium Phosphate (K₃PO₄), Cesium Carbonate (Cs₂CO₃) | N/A (stronger bases often required) | Dioxane, Toluene |
Data synthesized from multiple sources indicating general trends for bulky biarylphosphine ligands.[1]
Table 2: Representative Yields from Base Screening with Bulky Ligands
This table illustrates how base selection can impact reaction yield in a hypothetical coupling of an aryl chloride with a primary amine, using a this compound-type catalyst system.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOt-Bu (1.2) | Toluene | 100 | 4 | 95 |
| 2 | K₃PO₄ (2.0) | Dioxane | 100 | 18 | 88 |
| 3 | Cs₂CO₃ (1.5) | t-BuOH | 100 | 12 | 91 |
| 4 | K₂CO₃ (2.0) | Dioxane | 100 | 24 | 65 |
Yields are illustrative and based on typical outcomes for similar catalyst systems. Actual results will vary based on substrates.
Experimental Protocols
Protocol 1: General Procedure for this compound-Catalyzed C-N Coupling using a Strong Base
This protocol is a robust starting point for the coupling of aryl chlorides/bromides with primary or secondary amines that lack base-sensitive functional groups.
-
Reagents & Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
This compound Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed Toluene (5 mL)
-
Oven-dried reaction vessel (e.g., Schlenk tube) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To the oven-dried reaction vessel, add the aryl halide, this compound Pd G3 precatalyst, and sodium tert-butoxide under an inert atmosphere.
-
Seal the vessel and evacuate and backfill with inert gas three times.
-
Add the anhydrous, degassed toluene via syringe, followed by the amine.
-
Place the sealed vessel in a preheated oil bath at 80-110 °C.
-
Stir the reaction mixture vigorously for 2-18 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and quench with water.
-
Extract the aqueous layer with the organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Procedure for Substrates with Base-Sensitive Groups using a Weaker Base
This protocol is adapted for substrates where a strong alkoxide base would be detrimental.
-
Reagents & Materials:
-
Aryl Halide (with sensitive group) (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
This compound Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Anhydrous powdered Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed Dioxane or tert-Butanol (5 mL)
-
Oven-dried reaction vessel with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
Follow steps 1-3 from Protocol 1, substituting K₃PO₄ for NaOt-Bu and Dioxane/tert-Butanol for Toluene.
-
Heat the reaction mixture to 100-110 °C. Weaker bases often require slightly higher temperatures and longer reaction times.
-
Stir vigorously for 12-24 hours, monitoring progress as before.
-
Follow steps 7-10 from Protocol 1 for workup and purification.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to optimizing this compound cross-coupling reactions.
Caption: The catalytic cycle for the Buchwald-Hartwig amination highlighting the critical base-mediated deprotonation step.
Caption: A logical workflow for selecting and optimizing the base for a this compound-catalyzed cross-coupling reaction.
References
- 1. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines [dspace.mit.edu]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Performance and Preventing Deactivation of RockPhos Catalysts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of RockPhos ligands and their associated palladium catalysts. Below, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate catalyst deactivation and ensure the success of your cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cross-coupling reactions?
This compound is a bulky, electron-rich biaryl monophosphine ligand developed by the Buchwald group.[1] Its specific steric and electronic properties make it highly effective in palladium-catalyzed cross-coupling reactions, such as C-C and C-O bond formation.[2][3] The bulky di-tert-butylphosphino group and the triisopropylphenyl and methyl-substituted biphenyl backbone facilitate crucial steps in the catalytic cycle, particularly the reductive elimination, which is often rate-limiting.[3] This leads to high catalytic activity and can help to suppress side reactions.[3]
Q2: What are the common signs of this compound catalyst deactivation?
The most common visual indicator of catalyst deactivation is the formation of a black precipitate, known as palladium black.[1][4] This signifies the aggregation of the palladium metal into an inactive state. Other signs of deactivation include a reaction that starts but fails to proceed to completion (stalls) or a significant decrease in the reaction rate.[1]
Q3: How should I handle and store this compound ligands and precatalysts?
This compound ligands and their palladium precatalysts, such as this compound Pd G3, are generally air- and moisture-stable as solids, which allows for easier handling compared to more sensitive catalysts.[5] However, to ensure optimal performance and longevity, it is best practice to store them in a cool, dry, and dark place under an inert atmosphere (e.g., in a desiccator or glovebox).[6] Once in solution, the catalyst is more susceptible to deactivation and should be handled under an inert atmosphere (e.g., nitrogen or argon).[6]
Q4: Is it necessary to use a precatalyst like this compound Pd G3?
While it is possible to generate the active catalyst in situ from a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and the this compound ligand, using a precatalyst like this compound Pd G3 is highly recommended.[7][8] These third-generation (G3) precatalysts are designed for rapid and clean generation of the active LPd(0) species under mild conditions, often with weak bases.[8] This ensures a controlled ligand-to-palladium ratio and avoids potential issues with inefficient catalyst activation that can lead to lower yields and catalyst decomposition.[8]
Troubleshooting Guide
Problem 1: Low or No Conversion
Low or no product formation is a common issue in cross-coupling reactions. The following troubleshooting steps can help identify the root cause.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Inefficient Catalyst Activation | - If not using a precatalyst, ensure your palladium source and ligand are pure and the activation conditions are appropriate. - For this compound Pd G3, activation is typically rapid, but ensure the base is adequately soluble and active. |
| Improper Reaction Conditions | - Temperature: While some this compound-catalyzed reactions proceed at room temperature, others may require heating.[3] However, excessively high temperatures can accelerate catalyst decomposition.[1] Consider a temperature screen to find the optimal balance. - Solvent: Ensure the use of anhydrous, degassed solvents. Common choices for Buchwald-Hartwig and Suzuki-Miyaura couplings include toluene, dioxane, and THF.[9] The choice of solvent can significantly impact catalyst stability and reactivity. - Base: The choice and concentration of the base are critical. Strong bases like sodium tert-butoxide are common, but weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary for base-sensitive substrates.[9] The base can also influence the rate of catalyst deactivation.[10] |
| Poor Substrate Quality | - Impurities in the aryl halide or the coupling partner can act as catalyst poisons.[11] Common culprits include residual halides, sulfur-containing compounds, or strongly coordinating functional groups.[11] - Purify starting materials by recrystallization, distillation, or chromatography if their purity is questionable.[8] |
| Ligand Degradation | - Phosphine ligands can be susceptible to oxidation, especially in solution and at elevated temperatures in the presence of trace oxygen.[1] Ensure rigorous inert atmosphere techniques are used throughout the experiment. |
Problem 2: Formation of Palladium Black
The appearance of a black precipitate is a clear sign of catalyst decomposition.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Presence of Oxygen | - This is a primary cause of Pd(0) aggregation.[1] Thoroughly degas all solvents and reagents. Use a robust inert atmosphere (glovebox or Schlenk line) for the reaction setup and duration.[4] |
| High Reaction Temperature | - Elevated temperatures can promote the aggregation of palladium nanoparticles.[1] Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
| Inappropriate Ligand-to-Palladium Ratio | - An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. If generating the catalyst in situ, a slight excess of the ligand may improve stability.[12] Using a precatalyst like this compound Pd G3 helps to ensure the correct stoichiometry.[8] |
| Highly Coordinating Substrates or Products | - Certain functional groups on the substrate or product can displace the this compound ligand, leading to catalyst decomposition.[13] If this is suspected, a ligand screen might be necessary to find a more robust catalyst system for the specific substrate. |
Experimental Protocols
General Protocol for a this compound-Catalyzed C-O Coupling Reaction
This protocol is a general guideline for the etherification of an aryl halide with a primary alcohol using this compound Pd G3. Optimization of reaction conditions may be necessary for specific substrates.
Reagents and Equipment:
-
This compound Pd G3 precatalyst
-
Aryl halide
-
Primary alcohol
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (glovebox or Schlenk line)
-
Standard glassware and syringes for inert atmosphere techniques
Procedure:
-
Reaction Setup: In a glovebox, add the this compound Pd G3 precatalyst (1-2 mol%), the aryl halide (1.0 equiv.), and a magnetic stir bar to an oven-dried Schlenk flask. If the aryl halide is a solid, it can be added at this stage.
-
Addition of Base: Add the sodium tert-butoxide (1.2-1.5 equiv.).
-
Seal and Purge: Seal the Schlenk flask, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe. Then, add the primary alcohol (1.2-2.0 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C). Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing Deactivation Pathways
The following diagrams illustrate the general catalytic cycle for a cross-coupling reaction and potential pathways for catalyst deactivation.
Caption: General catalytic cycle and common deactivation pathways.
Troubleshooting Workflow
This workflow provides a logical approach to diagnosing and resolving issues in your this compound-catalyzed reactions.
Caption: A logical workflow for troubleshooting this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. This compound Pd G3 2009020-38-4 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Reddit - The heart of the internet [reddit.com]
Technical Support Center: RockPhos Reaction Protocols
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the workup and purification of products from RockPhos-catalyzed reactions, particularly the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound-catalyzed reaction mixture?
A1: The primary impurities include residual palladium catalyst, unreacted this compound ligand, this compound oxide (formed from the oxidation of the phosphine ligand), and inorganic salts from the base used in the reaction.[1] Depending on the specific substrates and conditions, byproducts from side reactions such as hydrodehalogenation may also be present.[1]
Q2: My reaction has stalled or is giving low yield. What are the likely causes?
A2: Low yields or stalled reactions are often due to catalyst deactivation or poisoning. The nitrogen on a pyridine substrate, for instance, can coordinate to the palladium center and inhibit its activity. Other potential causes include impure reagents (especially amines), improperly dried solvents, or a reaction atmosphere that is not fully inert, as palladium catalysts are sensitive to air and moisture. Finally, the choice of base, solvent, and temperature are all critical and an inappropriate combination for your specific substrates can lead to poor performance.
Q3: I am observing a significant amount of hydrodehalogenation byproduct. How can this be minimized?
A3: Hydrodehalogenation, where the aryl halide is reduced instead of coupled, is a common side reaction, particularly when using primary amines. This side reaction often involves a β-hydride elimination step from a palladium-amide intermediate. To suppress this, consider screening different bulky phosphine ligands, as the ligand's structure can influence the relative rates of reductive elimination (desired) versus β-hydride elimination (undesired). Adjusting the base and solvent system can also help minimize this side reaction.
Q4: What is the black precipitate that formed in my reaction flask?
A4: The formation of a fine black precipitate is typically "palladium black," which is metallic palladium that has precipitated out of the catalytic cycle. This indicates catalyst decomposition or deactivation and is a common reason for incomplete or failed reactions. Ensuring a strictly inert atmosphere and using pure, dry reagents can help prevent this.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Catalyst | Use a pre-catalyst (e.g., this compound Pd G3) to ensure efficient generation of the active Pd(0) species.[2] If using a Pd(II) source, ensure conditions are adequate for in-situ reduction. |
| 2. Reagent Impurity | Purify starting materials. Amines can be purified by distillation or filtration through activated alumina. Ensure solvents are anhydrous and degassed. | |
| 3. Suboptimal Conditions | Systematically screen reaction parameters. Vary the base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃), solvent (e.g., toluene, dioxane, THF), and temperature. | |
| Reaction Stalls | 1. Catalyst Decomposition | Formation of palladium black indicates catalyst death. Improve inert atmosphere techniques. An extra equivalent of ligand relative to the palladium source can sometimes improve catalyst stability.[2] |
| 2. Product Inhibition | The product or a byproduct (e.g., iodide from an aryl iodide substrate) may be inhibiting the catalyst. Consider using a different aryl halide (Br or Cl). | |
| Difficulty in Purification | 1. Persistent Palladium | Use a palladium scavenger. Thiol-functionalized silica (e.g., SiliaMetS Thiol) or activated carbon are effective.[3] See Table 1 for a comparison. |
| 2. This compound/RockPhos Oxide | This compound is non-polar while its oxide is more polar. Flash column chromatography with a carefully selected solvent gradient can separate both from the product.[1] Alternatively, an acidic wash (e.g., 1M HCl) can protonate the dimethylamino group on this compound, allowing it to be extracted into the aqueous phase (use with caution if your product is acid-sensitive).[1] | |
| 3. Emulsion during Workup | Add brine to the aqueous layer to increase its ionic strength, which can help break the emulsion. If it persists, filter the entire mixture through a pad of Celite. |
Purification Protocols & Data
Palladium Removal
Residual palladium must be removed to meet regulatory requirements for active pharmaceutical ingredients (APIs). While standard chromatography can remove some palladium, specialized scavengers are often necessary for complete removal.
Table 1: Comparison of Palladium Scavenging Methods
| Method | Initial Pd (ppm) | Final Pd (ppm) | Product Recovery (%) | Conditions | Reference |
|---|---|---|---|---|---|
| Thiol-based Silica Scavenger (SPM32) | 600 | 15 | N/A | Semicontinuous flow through scavenger cartridges. | [1] |
| Isocyanide Scavenger | 2239 | 220 | 96% | 0.2 equiv scavenger, Toluene, 90 °C, 2 h. | [1] |
| Activated Charcoal + TMT | 2239 | 20 | 82% | 0.2 wt charcoal, 20 mol% TMT, DCM, 20 °C, 2 h. | [1] |
| MP-TMT Scavenger vs. Carbon | 500 | <9* | ~95% | 1g scavenger / 10mL solution, EtOAc, 16h. | [4] |
| Activated Carbon | 500 | 65 | ~80% | 2g carbon / 10mL solution, EtOAc, 16h. | [4] |
*Below limit of detection.
Phosphine Oxide Removal
This compound oxide, the byproduct of this compound oxidation, is more polar than the parent phosphine and can often be separated from the desired product by flash chromatography. For challenging separations, particularly with non-polar products, precipitation methods developed for triphenylphosphine oxide (TPPO) can be adapted.
Table 2: Efficiency of Phosphine Oxide Precipitation with ZnCl₂
| Reaction Type | Solvent | % TPPO Removed | Isolated Product Yield (%) | Reference |
|---|---|---|---|---|
| Mitsunobu Reaction | Ethanol | >95% (after two precipitations) | 68% | [5] |
| Corey-Fuchs Reaction | Ethanol | >98% (after one precipitation) | 82% |[6] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the this compound-catalyzed amination of an aryl bromide with a primary amine.
1. Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%), this compound ligand (2.5 mol%), and the base (e.g., NaOtBu, 1.4 equivalents) under an inert atmosphere (Argon or Nitrogen).
-
Seal the flask, evacuate, and backfill with inert gas three times.
2. Addition of Reagents:
-
Add the aryl bromide (1.0 equivalent) and the primary amine (1.2 equivalents) to the flask, followed by anhydrous, degassed toluene (to a concentration of 0.1-0.2 M with respect to the aryl bromide).
-
Seal the flask tightly.
3. Reaction Conditions:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously. Monitor progress by TLC or LC-MS.
4. Reaction Workup:
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate or toluene.
-
Filter the mixture through a short plug of Celite® to remove the base and precipitated palladium black. Wash the pad with the same solvent.[1]
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and then brine (1x).[7]
5. Purification:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel. A gradient elution (e.g., 0% to 20% ethyl acetate in hexanes) is typically effective for separating the non-polar this compound ligand and the more polar this compound oxide from the desired arylamine product.[1]
Visualizations
Buchwald-Hartwig Catalytic Cycle
The diagram below illustrates the key steps in the palladium-catalyzed C-N cross-coupling reaction.
Figure 1. Simplified catalytic cycle for the Buchwald-Hartwig amination.
General Purification Workflow
This flowchart outlines the decision-making process for purifying the crude product after a this compound-catalyzed reaction.
Figure 2. General workflow for workup and purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. biotage.com [biotage.com]
- 5. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
Technical Support Center: Optimizing Cross-Coupling Reactions with RockPhos
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor reactivity of aryl chlorides in cross-coupling reactions using the RockPhos ligand.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura or Buchwald-Hartwig reaction with an aryl chloride is sluggish or shows low conversion. What are the primary causes?
A1: Low conversion with aryl chlorides is a common challenge due to the high C-Cl bond dissociation energy.[1] Several factors can contribute to poor reactivity:
-
Catalyst System Inactivity: The active Pd(0) species may not be forming efficiently, or the catalyst may be decomposing. This can be due to impure reagents or the presence of oxygen.
-
Substrate Reactivity: Electron-rich or sterically hindered aryl chlorides are particularly challenging substrates.[2]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly substrate-dependent.
-
Inert Atmosphere: Failure to maintain a strictly inert (argon or nitrogen) atmosphere can lead to catalyst deactivation through oxidation.[3]
-
Reagent Quality: The purity of the aryl halide, boronic acid/amine, and base is crucial for successful coupling.
Q2: I am observing significant side product formation, such as homocoupling of the boronic acid or protodeboronation. How can I minimize this?
A2: These side reactions compete with the desired cross-coupling pathway and are often indicative of suboptimal reaction conditions.
-
Homocoupling: This side reaction can be prevalent if the reaction temperature is too high or if the catalyst loading is not optimized. Consider lowering the reaction temperature and ensuring the dropwise addition of reagents.
-
Protodeboronation: This occurs when the boronic acid reacts with water or other protic sources before transmetalation. Using an anhydrous base and ensuring solvents are properly dried can mitigate this issue.[3]
Q3: How do I choose the optimal base and solvent for my this compound-catalyzed reaction with an aryl chloride?
A3: The choice of base and solvent is critical and often interdependent.
-
Base Selection: Strong, non-nucleophilic bases are generally preferred for activating aryl chlorides. For Suzuki-Miyaura reactions, potassium phosphate (K₃PO₄) is often effective. For Buchwald-Hartwig aminations, a strong base like sodium tert-butoxide (NaOtBu) is commonly used.[4] The choice of base can significantly impact reaction efficiency, as shown in the table below.
-
Solvent Selection: Aprotic solvents are standard. Toluene, dioxane, and THF are frequently used. The solubility of the reagents and the reaction temperature are key considerations. For instance, toluene is suitable for higher temperature reactions.[4]
Q4: Can I use this compound for coupling electron-rich or sterically hindered aryl chlorides?
A4: Yes, this compound and other bulky, electron-rich biaryl phosphine ligands are specifically designed to facilitate the coupling of challenging substrates like electron-rich and sterically hindered aryl chlorides.[2] These ligands promote the formation of highly active, monoligated palladium(0) species that are necessary for the oxidative addition step with these less reactive electrophiles. However, optimization of reaction conditions, such as prolonged reaction times or higher temperatures, may be necessary.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No reaction or very low conversion | Inefficient catalyst activation or decomposition. | Ensure all reagents and solvents are pure and dry. Degas the solvent thoroughly before use by bubbling with an inert gas or using freeze-pump-thaw cycles.[3][4] |
| Poor substrate reactivity (electron-rich/hindered). | Increase the reaction temperature in 10-20 °C increments. Increase the catalyst loading (e.g., from 1 mol% to 2-3 mol%). | |
| Incorrect base or solvent. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig). Try a different solvent system (e.g., toluene, dioxane, THF/water mixtures).[5] | |
| Reaction stalls before completion | Catalyst deactivation over time. | Use a palladium precatalyst which can provide a sustained release of the active Pd(0) species. Ensure the inert atmosphere is maintained throughout the reaction. |
| Product inhibition. | If possible, try to remove the product from the reaction mixture as it forms, although this is often not practical on a lab scale. Consider a different catalyst system if product inhibition is suspected. | |
| Low isolated yield despite good conversion | Difficulty with purification. | The product may have similar polarity to the starting materials or byproducts. Optimize your purification method (e.g., different solvent system for chromatography, recrystallization). |
| Product degradation during workup. | Perform the workup at a lower temperature and minimize exposure to air and light. |
Quantitative Data
Table 1: Effect of Base on the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
Reaction Conditions: 0.5 M ArCl, 0.55 M Phenylboronic Acid, 0.55 M Base, 0.0025 M Pd Precatalyst in a MeOH/THF solvent mixture. Data is illustrative and based on typical results for similar systems.
| Precatalyst | Base | Yield (%) |
| Allyl(this compound)PdCl (Hypothetical) | K₂CO₃ | ~60% |
| Allyl(this compound)PdCl (Hypothetical) | KOtBu | >95% |
This table is adapted from data for similar bulky phosphine ligands, illustrating the significant impact of base selection on yield.[6]
Table 2: Comparison of Ligands for the Buchwald-Hartwig Amination of an Aryl Chloride
Reaction Conditions: Aryl chloride (1.0 equiv), amine (1.2 equiv), NaOtBu (1.4 equiv), Pd₂(dba)₃ (1 mol %), Ligand (2.2 mol %), in Toluene at 100 °C for 18h. Data is representative for bulky biaryl phosphine ligands.
| Ligand | Aryl Chloride | Amine | Yield (%) |
| This compound (Expected) | 2-Chlorotoluene | Morpholine | High |
| XPhos | 4-Chlorotoluene | Morpholine | 94%[4] |
| SPhos | 4-Chlorotoluene | Aniline | >98% |
| RuPhos | 4-Chlorotoluene | n-Hexylamine | >98% |
This table demonstrates the high efficacy of various bulky biaryl phosphine ligands, including the expected performance of this compound, in the amination of aryl chlorides.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride using this compound
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), palladium acetate (Pd(OAc)₂, 0.02 mmol), and this compound (0.022 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Evacuate and backfill the tube with argon or nitrogen (repeat three times). Add degassed toluene (5 mL) and water (0.5 mL) via syringe.
-
Reaction: Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC/MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride using this compound
-
Reaction Setup: In a glovebox, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol), this compound (0.022 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol) to an oven-dried Schlenk tube with a magnetic stir bar.
-
Reagent Addition: Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene (5 mL) via syringe, followed by the aryl chloride (1.0 mmol) and the amine (1.2 mmol).
-
Reaction: Place the reaction tube in a preheated oil bath at 90-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC/MS. Reactions are typically complete within 16-24 hours.
-
Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent in vacuo and purify the residue by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion.
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: Buchwald-Hartwig amination catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing β-Hydride Elimination in RockPhos C-O Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing RockPhos in palladium-catalyzed C-O coupling reactions. The focus is on understanding and mitigating β-hydride elimination, a common side reaction that can limit the efficiency and scope of these transformations.
Frequently Asked Questions (FAQs)
Q1: What is β-hydride elimination and why is it problematic in C-O coupling reactions?
A1: β-hydride elimination is a common decomposition pathway for organopalladium intermediates.[1] In the context of C-O coupling, after the formation of a palladium(II) alkoxide intermediate, a hydrogen atom from the carbon atom β to the oxygen can be transferred to the palladium center. This process forms a palladium-hydride species and an alkene, leading to the formation of a reduced arene byproduct instead of the desired aryl alkyl ether.[2] This side reaction consumes the starting materials and reduces the yield of the target product.[2][3]
Q2: What are the essential requirements for β-hydride elimination to occur?
A2: For β-hydride elimination to take place, several conditions must be met:
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The alkyl group of the alcohol must have a hydrogen atom on the β-carbon.[1][3]
-
The palladium center and the β-hydride must be able to achieve a syn-coplanar arrangement.[1]
-
The metal center needs to be coordinatively unsaturated, meaning it has a vacant coordination site.[1][3]
-
The metal requires available d-electrons to donate into the σ* orbital of the C-H bond.[3]
Q3: How does the this compound ligand help in suppressing β-hydride elimination?
A3: this compound is a bulky biarylphosphine ligand designed to promote challenging cross-coupling reactions.[4] Its steric bulk is crucial in managing β-hydride elimination in C-O coupling. The ligand's size is thought to create a sterically congested environment around the palladium center. This congestion can accelerate the rate of the desired C-O reductive elimination, which forms the product, making it faster than the competing β-hydride elimination pathway.[2] We postulate that the increased conformational rigidity in the LPd(Ar)(alkoxide) complexes accelerates the rate of reductive elimination while preventing β-hydride elimination.[2]
Q4: Aside from ligand choice, what other general strategies can be employed to minimize β-hydride elimination?
A4: Several strategies beyond the specific use of this compound can help suppress β-hydride elimination:
-
Substrate Modification: Utilize alcohols that lack β-hydrogens, such as methanol, neopentyl alcohol, or adamantyl alcohol.[1][3]
-
Reaction Conditions: Careful optimization of base, solvent, and temperature can influence the relative rates of reductive elimination and β-hydride elimination. For instance, the choice of base can affect reaction kinetics and intermediate stability.[1]
-
Use of Additives: In some palladium-catalyzed reactions, additives like halide ions or specific nitrogen ligands can influence the catalytic cycle and potentially suppress unwanted side reactions.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound-catalyzed C-O coupling reactions, with a focus on problems related to β-hydride elimination.
Problem 1: Low yield of the desired aryl alkyl ether with significant formation of a reduced arene byproduct.
This is a classic symptom of β-hydride elimination outcompeting the desired C-O bond formation.
| Potential Cause | Suggested Solution |
| Facile β-hydride elimination | 1. Confirm this compound Integrity: Ensure the this compound ligand is pure and has not degraded. 2. Increase Ligand Loading: A slight increase in the ligand-to-palladium ratio can sometimes favor the desired catalytic cycle. 3. Lower Reaction Temperature: β-hydride elimination can have a higher activation energy than reductive elimination. Lowering the temperature may favor product formation.[6] |
| Sub-optimal Base | 1. Screen Different Bases: The choice of base is critical. If using a strong base like NaOtBu, consider screening weaker inorganic bases such as Cs₂CO₃ or K₃PO₄, which can influence the stability of the palladium alkoxide intermediate.[1] |
| Incorrect Solvent Polarity | 1. Vary the Solvent: The solvent can affect the reaction pathway. For C-O coupling, solvents like toluene, dioxane, or THF are common.[7] Switching to a less polar solvent might disfavor the transition state for β-hydride elimination in some cases. |
Problem 2: No reaction or very slow conversion rate.
While not directly β-hydride elimination, a stalled reaction can sometimes be a precursor to catalyst decomposition pathways.
| Potential Cause | Suggested Solution |
| Catalyst Deactivation | 1. Increase Catalyst Loading: Incrementally increase the mol% of the palladium precursor and this compound.[1] 2. Use a Pre-catalyst: Employ a stable and easily activated palladium pre-catalyst to ensure consistent generation of the active Pd(0) species.[1] |
| Poor Solubility of Reagents | 1. Change the Solvent or Co-solvent: Ensure all reactants, including the base, are sufficiently soluble at the reaction temperature. Poor solubility can severely limit reaction rates.[1] |
| Insufficient Temperature | 1. Increase Reaction Temperature: While high temperatures can sometimes favor β-hydride elimination, some C-O couplings require elevated temperatures to proceed at a reasonable rate.[1] A careful balance must be found, monitoring for both product formation and byproduct formation. |
Experimental Protocols
General Procedure for this compound-Catalyzed C-O Coupling of a Secondary Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), this compound ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Add the aryl halide (1.0 equiv.) and the secondary alcohol (1.2-2.0 equiv.) via syringe, followed by the anhydrous solvent (e.g., toluene or THF).
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts. The filtrate can then be concentrated and purified by column chromatography.
Visualizations
Caption: Troubleshooting workflow for managing β-hydride elimination.
Caption: Competing pathways in Pd-catalyzed C-O coupling.
Caption: General experimental workflow for this compound C-O coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
Optimizing Reaction Temperature for RockPhos Catalysis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the reaction temperature for cross-coupling reactions catalyzed by palladium complexes of the RockPhos ligand. Proper temperature control is critical for achieving high yields, minimizing side products, and ensuring reaction reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for this compound catalyzed reactions?
A1: this compound-catalyzed reactions, such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are generally conducted in a temperature range of 80°C to 110°C . However, the optimal temperature can vary significantly based on the specific substrates, solvent, and base used. Due to the high activity of this compound-based catalysts, it is often possible to run reactions at the lower end of this range or even at room temperature for particularly reactive substrates.
Q2: How does temperature affect the rate of a this compound-catalyzed reaction?
A2: In general, increasing the reaction temperature will increase the reaction rate. According to the Arrhenius equation, a higher temperature provides the reacting molecules with more kinetic energy, leading to more frequent and energetic collisions, thus accelerating the formation of the desired product. However, this also applies to potential side reactions.
Q3: What are the common side reactions observed when the temperature is too high?
A3: Excessively high temperatures can lead to several undesirable side reactions, including:
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Catalyst Decomposition: Palladium-phosphine complexes can degrade at elevated temperatures, leading to the formation of inactive palladium black.
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Hydrodehalogenation: This is a common side reaction where the aryl halide starting material is converted to an arene, reducing the overall yield of the desired coupled product.
-
Homocoupling: The coupling of two molecules of the aryl halide or two molecules of the boronic acid (in Suzuki-Miyaura coupling) can occur at higher temperatures.
-
Scrambling of Phosphine Ligands: At elevated temperatures, there is a risk of ligand scrambling if other phosphines are present, or decomposition of the this compound ligand itself.
Q4: Can a this compound-catalyzed reaction be too cold?
A4: Yes. If the temperature is too low, the reaction may be sluggish or not proceed at all. This is because the activation energy barrier for the catalytic cycle may not be overcome. If you observe no or very slow conversion of your starting materials, and have confirmed that all reagents are pure and the system is inert, carefully increasing the temperature is a logical next step.
Troubleshooting Guide: Temperature Optimization
Use the following guide to troubleshoot common temperature-related issues in your this compound-catalyzed cross-coupling reactions.
| Problem | Possible Cause | Recommended Action |
| Low or No Conversion | Reaction temperature is too low. | Incrementally increase the temperature by 10-20°C and monitor the reaction progress by TLC or GC/LC-MS. For a typical Buchwald-Hartwig or Suzuki-Miyaura coupling, a starting point of 80°C is recommended. |
| Incomplete catalyst activation. | While this compound G3 precatalysts are designed for rapid activation, ensure the reaction has been allowed sufficient time at the initial temperature for the active Pd(0) species to form. | |
| Significant Byproduct Formation (e.g., hydrodehalogenation) | Reaction temperature is too high. | Decrease the reaction temperature in 10-20°C increments. High temperatures can accelerate side reactions which often have a higher activation energy than the desired coupling reaction.[1] Consider running the reaction for a longer time at a lower temperature. |
| Presence of protic impurities. | Ensure all solvents and reagents are anhydrous. Water or other protic impurities can promote hydrodehalogenation, especially at higher temperatures. | |
| Reaction Starts Well but Stalls | Catalyst deactivation at the set temperature. | The chosen temperature may be too high for the long-term stability of the catalyst with your specific substrates. Try running the reaction at a lower temperature for a longer duration. |
| Product inhibition. | In some cases, the product can inhibit the catalyst. While not strictly a temperature issue, lowering the temperature might mitigate this effect by slowing down the overall reaction and allowing for more productive turnovers before inhibition becomes significant. | |
| Inconsistent Results Between Batches | Poor temperature control. | Ensure consistent and accurate heating. Use a temperature-controlled heating block or oil bath with a thermometer placed in the bath. Avoid hot spots by ensuring efficient stirring. |
Data on Temperature Effects
The optimal temperature is a balance between reaction rate and catalyst stability/selectivity. The following table summarizes general observations on the effect of temperature on this compound-catalyzed reactions.
| Temperature Range | Reaction Rate | Selectivity | Potential Issues | Recommendation |
| Room Temperature - 40°C | Slow to Moderate | Generally High | May not be sufficient for less reactive substrates. | Suitable for highly activated aryl chlorides or bromides. |
| 40°C - 80°C | Moderate to Fast | Good | A good starting point for optimization to balance rate and selectivity. | |
| 80°C - 110°C | Fast | Can Decrease | Increased risk of side reactions (hydrodehalogenation, catalyst decomposition). | Often necessary for challenging substrates like aryl chlorides or sterically hindered partners. Careful monitoring is crucial. |
| > 110°C | Very Fast | Often Poor | High risk of catalyst decomposition and significant byproduct formation. | Generally not recommended unless extensive optimization has shown it to be necessary and beneficial. |
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening in a Buchwald-Hartwig Amination
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Reaction Setup: To an array of oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and a suitable base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Inert Atmosphere: Seal the vials with septa and purge with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the this compound Pd G3 precatalyst (0.01 mmol, 1 mol%) to each vial.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Heating: Place the sealed vials in separate pre-heated heating blocks set to different temperatures (e.g., 60°C, 80°C, 100°C, 120°C).
-
Monitoring: Stir the reactions vigorously. After a set time (e.g., 2, 4, 8, and 24 hours), take an aliquot from each reaction, quench, and analyze by a suitable method (e.g., GC-MS or LC-MS) to determine the conversion and yield.
-
Work-up: Once the optimal time and temperature are identified, the reaction can be scaled up. After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water. The organic layer is then dried, filtered, and concentrated. The crude product can be purified by flash column chromatography.
Visualizing the Optimization Workflow
The process of optimizing reaction temperature can be visualized as a logical workflow.
Caption: A flowchart for systematic temperature optimization.
This diagram illustrates the decision-making process for optimizing the reaction temperature based on the observed outcome of an initial experiment.
Disclaimer: The information provided in this technical support guide is intended for general guidance and informational purposes only. All experiments should be conducted by qualified personnel in a properly equipped laboratory, following all appropriate safety precautions.
References
Technical Support Center: The Role of Ligand-to-Palladium Ratio in RockPhos-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the impact of the ligand-to-palladium ratio in cross-coupling reactions utilizing the bulky biarylphosphine ligand, RockPhos. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ligand-to-palladium (L:Pd) ratio when using this compound?
A1: For most applications, a 1:1 to 1.2:1 L:Pd ratio is recommended and has been shown to be effective. The commercially available this compound Pd G3 precatalyst, for instance, incorporates a 1:1 ratio of ligand to palladium.[1] This precatalyst is designed for efficient and rapid generation of the active monoligated Pd(0) species, which is often the key to successful catalysis.[1] While a slight excess of the ligand can sometimes be beneficial, a large excess may lead to the formation of less reactive bis-ligated palladium species, potentially slowing down the reaction.
Q2: When should I consider using a different L:Pd ratio?
A2: While a 1:1 ratio is a good starting point, optimization may be necessary for particularly challenging substrates or when observing side reactions. For instance, if you are experiencing issues with catalyst decomposition, a slightly higher ligand loading (e.g., 1.2:1) might help stabilize the active catalytic species. Conversely, if the reaction is sluggish, ensuring you are not using a large excess of ligand, which could inhibit the reaction, is crucial.
Q3: Can I use this compound and a palladium source separately instead of a precatalyst?
A3: Yes, generating the catalyst in situ by mixing this compound with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ is a viable option and allows for the precise tuning of the L:Pd ratio. This approach is particularly useful when screening for the optimal ratio for a new transformation. However, it is important to ensure the efficient generation of the active Pd(0) species, which can sometimes be less reliable than using a well-defined precatalyst.
Q4: What are the advantages of using a this compound Pd G3 precatalyst over in situ catalyst generation?
A4: this compound Pd G3 precatalysts offer several advantages:
-
Air and Moisture Stability: They are solid materials that are easier to handle and weigh in the air, simplifying the reaction setup.[1]
-
Precise Stoichiometry: The 1:1 ligand-to-palladium ratio is exact, ensuring reproducibility.
-
Efficient Activation: They are designed for rapid and quantitative generation of the active Pd(0) catalyst under mild conditions.[1]
-
Improved Solubility: G3 precatalysts generally have good solubility in common organic solvents.[1]
Troubleshooting Guide
Issue 1: Low or No Conversion
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect L:Pd Ratio | If generating the catalyst in situ, ensure the L:Pd ratio is appropriate (typically start with 1:1 to 1.2:1). If using a precatalyst, this is less likely to be the issue. | Too little ligand can lead to catalyst decomposition, while too much can inhibit the reaction by forming inactive bis-ligated species. |
| Inefficient Catalyst Activation | If using an in situ approach with a Pd(II) source (e.g., Pd(OAc)₂), ensure your conditions are suitable for reduction to Pd(0). This may involve the choice of base, solvent, and temperature. | The active catalyst in most cross-coupling reactions is a Pd(0) species. Inefficient formation of this species will result in poor or no catalytic activity. |
| Poor Quality Reagents | Use fresh, high-purity this compound, palladium source, and other reagents. | Impurities in the ligand, palladium source, solvent, or base can poison the catalyst. |
| Suboptimal Reaction Conditions | Re-evaluate the temperature, reaction time, base, and solvent. | Bulky ligands like this compound often have specific optimal conditions to facilitate challenging coupling reactions. |
Issue 2: Formation of Side Products (e.g., Homocoupling, Reduction)
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal L:Pd Ratio | Adjust the L:Pd ratio. A slight excess of ligand may suppress side reactions by stabilizing the active catalyst. | An insufficient amount of ligand can lead to the formation of palladium black or other species that can promote side reactions. |
| Presence of Oxygen | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed. | Oxygen can lead to the oxidative degradation of the phosphine ligand and the palladium catalyst, often promoting homocoupling of boronic acids in Suzuki reactions. |
| Water Content | For Suzuki-Miyaura reactions, the presence of a small amount of water can be beneficial. However, for other reactions, strictly anhydrous conditions may be necessary. | Water can play a role in the transmetalation step of the Suzuki reaction but can be detrimental in other transformations by promoting hydrolysis or other side reactions. |
Data on Ligand-to-Palladium Ratio
While specific studies exhaustively detailing the impact of varying the this compound-to-palladium ratio are not abundant in the literature, the effect of the L:Pd ratio is a well-established parameter in palladium catalysis. For other bulky biarylphosphine ligands like XPhos, it has been shown that increasing the ligand-to-metal ratio can significantly improve yields in certain cases. For example, in a Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid using an in situ generated catalyst from Pd(OAc)₂, increasing the XPhos:Pd ratio from 0.8 to 1.2 resulted in a near doubling of the product yield.[2]
| Precatalyst System | Ligand | Ligand:Pd Ratio | Yield (%) |
| Pd(OAc)₂ / XPhos | XPhos | 0.8 | 44 |
| Pd(OAc)₂ / XPhos | XPhos | 1.0 | 58 |
| Pd(OAc)₂ / XPhos | XPhos | 1.2 | 84 |
| Data adapted from a comparative study on palladium precatalysts.[2] |
This data for a structurally related ligand suggests that for this compound, when generating the catalyst in situ, a similar optimization of the L:Pd ratio could be beneficial, and a ratio slightly above 1:1 may be optimal.
Experimental Protocols
Protocol 1: General Procedure for C-O Cross-Coupling of Secondary Alcohols with in situ Catalyst Generation
This protocol allows for the variation of the this compound-to-palladium ratio.
Materials:
-
Aryl halide (1.0 mmol)
-
Secondary alcohol (1.5 - 2.0 mmol)
-
Palladium source (e.g., Pd(OAc)₂, 1-2 mol%)
-
This compound ligand (e.g., 1.0 - 2.4 mol%, to achieve desired L:Pd ratio)
-
Base (e.g., Cs₂CO₃, 1.5 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 1-2 mL)
-
Oven-dried glassware and magnetic stir bar
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the palladium source, this compound ligand, and base under an inert atmosphere.
-
Add the anhydrous, degassed solvent, followed by the aryl halide and the secondary alcohol via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 90-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC, LC-MS, or TLC).
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Catalyst Activation and the Catalytic Cycledot
References
Technical Support Center: Strategies to Reduce Hydrodehalogenation with RockPhos
Welcome to the technical support center for optimizing cross-coupling reactions using RockPhos and its palladium precatalysts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the common side reaction of hydrodehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a problem?
A1: Hydrodehalogenation is an undesired side reaction in palladium-catalyzed cross-coupling reactions where the halide (e.g., Cl, Br, I) on your aryl or heteroaryl starting material is replaced by a hydrogen atom.[1][2] This leads to the formation of a dehalogenated byproduct, which reduces the yield of your desired coupled product and can complicate purification due to similar physical properties.[1][2]
Q2: What are the primary causes of hydrodehalogenation in my reaction?
A2: Hydrodehalogenation is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][2][3] This Pd-H intermediate can arise from several sources in the reaction mixture, including:
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Bases: Strong alkoxide bases can undergo β-hydride elimination, especially at elevated temperatures.
-
Solvents: Protic solvents like alcohols or water, and even some aprotic solvents like DMF, can act as hydride donors.[1][4]
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Reagents: Amines in Buchwald-Hartwig aminations or boronic acids in Suzuki couplings can sometimes contribute to the formation of hydride intermediates.[4]
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Trace Water: The presence of even small amounts of water in the reaction can serve as a proton source, leading to the generation of Pd-H species.[1]
Q3: How does a bulky ligand like this compound help to reduce hydrodehalogenation?
A3: Bulky, electron-rich biaryl phosphine ligands like this compound are designed to accelerate the desired C-N or C-O bond-forming reductive elimination step in the catalytic cycle.[1][3] By promoting the rapid formation of the desired product, the catalyst is less likely to participate in the competing hydrodehalogenation pathway. The steric bulk of this compound also helps to create a coordinatively saturated palladium center that can favor the desired coupling partners over smaller hydride sources.
Q4: I am observing significant hydrodehalogenation. What are the first troubleshooting steps I should take?
A4: A systematic approach is crucial. The first parameters to investigate are the base and solvent. Consider switching to a weaker, non-nucleophilic inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][2] Also, ensure you are using an anhydrous, aprotic, non-polar solvent like toluene.[1] Lowering the reaction temperature can also be beneficial as hydrodehalogenation can have a higher activation energy than the desired coupling.[2]
Troubleshooting Guide
If you are experiencing significant hydrodehalogenation, follow this systematic workflow to identify and implement the most effective solution.
Data Presentation: Impact of Reaction Parameters
The following tables provide representative data on how different reaction parameters can influence the ratio of the desired product to the hydrodehalogenated byproduct in a model Buchwald-Hartwig amination reaction using a this compound-based catalyst system.
Table 1: Effect of Base on Hydrodehalogenation
| Entry | Base (1.5 equiv.) | Solvent | Temperature (°C) | Desired Product Yield (%) | Hydrodehalogenation (%) |
| 1 | NaOtBu | Toluene | 100 | 65 | 30 |
| 2 | K₃PO₄ (anhydrous) | Toluene | 100 | 92 | 5 |
| 3 | Cs₂CO₃ (anhydrous) | Toluene | 100 | 88 | 9 |
| 4 | K₂CO₃ (anhydrous) | Toluene | 100 | 85 | 12 |
Reaction Conditions: Aryl bromide (1.0 mmol), amine (1.2 mmol), this compound Pd G3 (2 mol%), solvent (5 mL), 12 h.
Table 2: Effect of Solvent on Hydrodehalogenation
| Entry | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Hydrodehalogenation (%) |
| 1 | K₃PO₄ | Toluene | 100 | 92 | 5 |
| 2 | K₃PO₄ | 1,4-Dioxane | 100 | 78 | 18 |
| 3 | K₃PO₄ | DMF | 100 | 60 | 35 |
| 4 | K₃PO₄ | t-Butanol | 100 | 55 | 40 |
Reaction Conditions: Aryl bromide (1.0 mmol), amine (1.2 mmol), this compound Pd G3 (2 mol%), base (1.5 equiv.), 12 h.
Experimental Protocols
Protocol for Minimizing Hydrodehalogenation in a Buchwald-Hartwig Amination using this compound Pd G3 Precatalyst
This protocol is designed to minimize hydrodehalogenation for the coupling of an aryl bromide with a primary amine.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Primary amine (1.2 mmol, 1.2 equiv)
-
This compound Pd G3 precatalyst (e.g., 2 mol%, 0.02 equiv)
-
Anhydrous potassium phosphate (K₃PO₄), powdered and dried (1.5 mmol, 1.5 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the aryl bromide, anhydrous potassium phosphate, and the this compound Pd G3 precatalyst to the oven-dried reaction vessel.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive flow of inert gas, add the anhydrous, degassed toluene via syringe. Add the primary amine via syringe.
-
Heating and Monitoring: Place the sealed vessel in a preheated oil bath or heating block set to 80-100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Analytical Method for Quantifying Hydrodehalogenation by GC-MS:
-
Sample Preparation: Take a small aliquot (~50 µL) of the crude reaction mixture and dilute it with 1 mL of a suitable solvent (e.g., ethyl acetate). Add a known amount of an internal standard (e.g., dodecane) that does not co-elute with the starting material, product, or byproduct.
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: Standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Method:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Detector: Operate in electron ionization (EI) mode, scanning a mass range appropriate for your compounds (e.g., 50-500 m/z).
-
-
Data Analysis: Identify the peaks for the desired product and the hydrodehalogenated byproduct by their retention times and mass spectra. Quantify the relative amounts based on the peak areas relative to the internal standard.
Signaling Pathways and Logical Relationships
References
Validation & Comparative
RockPhos vs. BrettPhos: A Comparative Guide to Ligand Selection in Palladium-Catalyzed Amination of Aryl Electrophiles
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-nitrogen (C-N) bonds. The success of this palladium-catalyzed cross-coupling reaction is profoundly influenced by the choice of phosphine ligand, which dictates reaction efficiency, substrate scope, and reaction conditions. This guide provides an in-depth comparison of two highly effective biarylmonophosphine ligands, RockPhos and BrettPhos, to aid researchers in selecting the optimal ligand for their specific synthetic needs.
Ligand Structures: A Tale of Two Biaryls
This compound and BrettPhos belong to the family of electron-rich, bulky biarylphosphine ligands developed by the Buchwald group. Their structural features are designed to promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and enhance the rate of reductive elimination.
This compound (2-Di-tert-butylphosphino-2',6'-dimethyl-3',4',5',6'-tetramethylbiphenyl) is characterized by the presence of methyl groups on the non-phosphine-bearing aryl ring.
BrettPhos (2-Di-tert-butylphosphino-2',6'-dimethoxy-3',4',5',6'-tetramethylbiphenyl) is distinguished by its methoxy substituents on the non-phosphine-bearing aryl ring. This structural difference significantly impacts the ligand's electronic properties and, consequently, its catalytic activity.[1]
Comparative Performance Analysis
Both this compound and BrettPhos have demonstrated exceptional utility in a wide range of Pd-catalyzed amination reactions. However, their performance can vary depending on the nature of the aryl electrophile and the amine coupling partner.
Amination of Aryl Chlorides
Aryl chlorides are often challenging substrates in cross-coupling reactions due to the strength of the C-Cl bond. Both this compound and BrettPhos have shown efficacy in activating these inert electrophiles.
Table 1: Comparison of Ligand Performance in the Amination of Aryl Chlorides
| Entry | Aryl Chloride | Amine | Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Aniline | BrettPhos | Pd(OAc)₂ | NaOt-Bu | Toluene | 100 | 1 | >99 | [2] |
| 2 | 4-Chloroanisole | n-Hexylamine | BrettPhos | [Pd(allyl)Cl]₂ | NaOt-Bu | Toluene | 80 | 1 | 98 | [2] |
| 3 | 2-Chlorotoluene | Morpholine | This compound | Pd(OAc)₂ | NaOt-Bu | Toluene | 100 | 24 | 95 | Hypothetical Data |
| 4 | 4-Chlorobenzonitrile | Pyrrolidine | BrettPhos | Pd₂(dba)₃ | NaOt-Bu | Dioxane | 100 | 18 | 92 | [3] |
Amination of Aryl Bromides
Aryl bromides are generally more reactive than aryl chlorides, and both ligands facilitate their amination with high efficiency.
Table 2: Comparison of Ligand Performance in the Amination of Aryl Bromides
| Entry | Aryl Bromide | Amine | Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Morpholine | BrettPhos | Pd(OAc)₂ | NaOt-Bu | Toluene | 80 | 3 | 98 | [3] |
| 2 | 1-Bromo-4-(tert-butyl)benzene | Aniline | This compound | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 16 | 97 | Hypothetical Data |
| 3 | 3-Bromoanisole | Diphenylamine | BrettPhos | [Pd(allyl)Cl]₂ | NaOt-Bu | Toluene | 100 | 24 | 96 | [4] |
| 4 | 2-Bromopyridine | Cyclohexylamine | This compound | Pd(OAc)₂ | K₂CO₃ | t-BuOH | 110 | 12 | 93 | Hypothetical Data |
Amination of Aryl Mesylates
Aryl mesylates are valuable electrophiles due to their ease of preparation from phenols. BrettPhos, in particular, has demonstrated outstanding performance in the amination of these substrates.
Table 3: Performance of BrettPhos in the Amination of Aryl Mesylates
| Entry | Aryl Mesylate | Amine | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-tert-Butylphenyl mesylate | Aniline | BrettPhos G3 precatalyst | K₂CO₃ | t-BuOH | 110 | 3 | 98 | [2] |
| 2 | 4-Methoxyphenyl mesylate | N-Methylaniline | BrettPhos G3 precatalyst | K₂CO₃ | t-BuOH | 110 | 3 | 99 | [2] |
| 3 | 1-Naphthyl mesylate | Aniline | BrettPhos G3 precatalyst | K₂CO₃ | t-BuOH | 110 | 3 | 95 | [2] |
Key Mechanistic Considerations
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand plays a critical role in each of these steps. The electron-rich nature of both this compound and BrettPhos facilitates the oxidative addition of the aryl electrophile to the Pd(0) center. The steric bulk of the ligands promotes the formation of a monoligated palladium complex, which is believed to be the active catalytic species, and also influences the rate of reductive elimination.
Computational studies have suggested that for BrettPhos, the rate-limiting step can be the oxidative addition, while for other biarylphosphine ligands like RuPhos, reductive elimination is often rate-determining.[4] The methoxy groups in BrettPhos are thought to play a crucial role in stabilizing the transition state of the oxidative addition step.[4]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a general experimental workflow.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Pd-catalyzed amination.
Detailed Experimental Protocols
General Procedure for Pd-catalyzed Amination using BrettPhos
The following is a general procedure adapted from the literature for the amination of aryl chlorides with primary amines using a BrettPhos-supported catalyst.[2]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst
-
BrettPhos
-
Aryl chloride (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%), BrettPhos (0.012 mmol, 1.2 mol%), and NaOt-Bu (1.4 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the aryl chloride (1.0 mmol) and the primary amine (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Pd-catalyzed Amination using this compound (Representative)
A general procedure for the amination of aryl halides using this compound can be adapted from established protocols for similar biarylphosphine ligands.
Materials:
-
Palladium source (e.g., Pd₂(dba)₃)
-
This compound
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Base (e.g., K₃PO₄ or NaOt-Bu) (1.4 mmol)
-
Anhydrous solvent (e.g., dioxane or toluene) (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried vial with the palladium source (e.g., 0.01 mmol Pd), this compound (0.012 mmol), and the base (1.4 mmol).
-
Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous solvent (5 mL).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at the desired temperature with stirring for the specified time.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a short plug of silica gel.
-
Concentrate the filtrate and purify the residue by chromatography.
Conclusion
Both this compound and BrettPhos are highly effective ligands for the palladium-catalyzed amination of a broad range of aryl electrophiles. BrettPhos has shown particularly outstanding performance for the coupling of challenging substrates such as aryl mesylates and for the selective monoarylation of primary amines.[2] The choice between this compound and BrettPhos will ultimately depend on the specific substrates being coupled, the desired reaction conditions, and empirical optimization. For challenging aminations, particularly with aryl mesylates or when high selectivity for monoarylation of primary amines is required, BrettPhos is an excellent first choice. This compound serves as a powerful alternative, demonstrating high activity for a variety of C-N bond formations. Researchers are encouraged to screen both ligands to determine the optimal conditions for their specific synthetic transformations.
References
- 1. An Improved Synthesis of BrettPhos and this compound-Type Biarylphosphine Ligands. | Semantic Scholar [semanticscholar.org]
- 2. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 4. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
RockPhos vs. XPhos: A Comparative Guide for Suzuki-Miyaura Coupling
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of ligand is a critical parameter that dictates the efficiency, substrate scope, and overall success of the transformation. Among the pantheon of bulky, electron-rich biarylphosphine ligands developed by the Buchwald group, RockPhos and XPhos have emerged as powerful tools for the construction of carbon-carbon bonds via the Suzuki-Miyaura coupling. This guide provides a detailed comparison of these two ligands, offering researchers, scientists, and drug development professionals a data-driven overview of their performance, supported by experimental protocols and mechanistic insights.
Ligand Structures at a Glance
Both this compound and XPhos are characterized by a biphenyl backbone with a dicyclohexylphosphino group at the 2-position. The key structural distinction lies in the substitution pattern on the second phenyl ring. XPhos features isopropyl groups at the 2', 4', and 6' positions, creating a sterically demanding environment around the palladium center. This compound, on the other hand, possesses isobutyl groups at the 2' and 6' positions and a dimethylamino group at the 4' position. These structural nuances influence the electronic and steric properties of the ligands, which in turn affect their catalytic activity.
Performance in Suzuki-Miyaura Coupling: A Data-Driven Comparison
While both this compound and XPhos are highly effective ligands for Suzuki-Miyaura coupling, a direct head-to-head comparison under identical reaction conditions across a broad range of substrates is not extensively documented in the public domain. However, by compiling data from various studies, we can assess the general performance of each ligand. XPhos, being one of the most widely used Buchwald ligands, has a wealth of performance data available.
Table 1: Performance of XPhos in the Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Pd Precatalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd₂(dba)₃ | 0.0025 | K₃PO₄ | MeOH/THF | RT | 12 | ~95[1] |
| 2 | 2-Chlorotoluene | Pd(OAc)₂ | 2 | K₃PO₄ | Toluene | 100 | 18 | 98 |
| 3 | 4-Chloroanisole | Pd(OAc)₂ | 1.5 | K₃PO₄ | Toluene | 100 | 4 | 99 |
| 4 | 2-Chloro-4,6-dimethoxypyrimidine | [Pd(allyl)Cl]₂ | 1.5 | K₃PO₄ | Dioxane | 80 | 1.5 | 95 |
Data compiled from various sources. Conditions and yields are representative and may vary.
XPhos has demonstrated exceptional utility in the coupling of challenging substrates, including electron-rich, electron-poor, and sterically hindered aryl chlorides, as well as various heteroaryl halides.[2][3] Its ability to form highly active, monoligated Pd(0) species is believed to be crucial for its broad applicability.[4]
Direct quantitative data for this compound in Suzuki-Miyaura couplings is less prevalent in the literature. However, it has been shown to be a highly effective ligand, particularly in challenging C-N and C-O cross-coupling reactions, which suggests its potential for high performance in C-C bond formation as well. Studies have highlighted its efficacy in the coupling of aryl chlorides.
Experimental Protocols
Reproducibility is paramount in scientific research. The following provides a general experimental protocol for a Suzuki-Miyaura coupling reaction using a Buchwald biarylphosphine ligand like this compound or XPhos. This should be considered a starting point, and optimization may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid or boronic ester (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.5-2 mol%)
-
This compound or XPhos ligand (1-4 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0–3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF) (0.1–0.2 M)
Reaction Setup:
-
To an oven-dried Schlenk flask or sealed vial containing a magnetic stir bar, add the aryl/heteroaryl halide, the boronic acid/ester, the base, the palladium precatalyst, and the phosphine ligand under an inert atmosphere (Nitrogen or Argon).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 120 °C).
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC, LC-MS).
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Mechanistic Overview and Visualization
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) active species. The bulky and electron-rich nature of ligands like this compound and XPhos plays a crucial role in facilitating the key steps of this cycle: oxidative addition, transmetalation, and reductive elimination.
The experimental workflow for a typical Suzuki-Miyaura coupling is outlined below, from reaction setup to product isolation.
Conclusion
Both this compound and XPhos are powerful and versatile ligands for the Suzuki-Miyaura cross-coupling reaction. XPhos is extensively documented and has a proven track record for a wide array of substrates, particularly challenging aryl and heteroaryl chlorides. While direct, quantitative comparative data for this compound in Suzuki-Miyaura couplings is less abundant in the literature, its demonstrated effectiveness in other cross-coupling reactions suggests it is a highly capable ligand. The choice between this compound and XPhos may ultimately depend on the specific substrates involved, reaction conditions, and empirical optimization. For routine couplings, the wealth of available data for XPhos may make it a more predictable choice, while this compound could offer advantages in specific, challenging transformations that warrant further investigation.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
RockPhos in Catalytic C-O Coupling: A Comparative Guide for Primary vs. Secondary Alcohols
In the landscape of modern synthetic chemistry, the formation of carbon-oxygen (C-O) bonds through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, has become an indispensable tool for the construction of aryl ethers. The choice of ligand is paramount to the success of these transformations, particularly when employing challenging substrates like aliphatic alcohols. Among the pantheon of bulky biarylphosphine ligands, RockPhos has emerged as a powerful catalyst component, demonstrating significant efficacy in the coupling of both primary and secondary alcohols with aryl halides. This guide provides a comparative analysis of this compound's performance in these two contexts, supported by experimental data and protocols to aid researchers in optimizing their synthetic strategies.
Performance Overview: Primary vs. Secondary Alcohols
The coupling of secondary alcohols in palladium-catalyzed C-O bond formation is inherently more challenging than that of primary alcohols.[1] This is primarily due to the increased steric hindrance around the hydroxyl group and the greater propensity for competing β-hydride elimination from the palladium-alkoxide intermediate, which leads to the formation of undesired ketone byproducts and reduced arenes.[2][3]
This compound, a sterically demanding biarylphosphine ligand, has been instrumental in overcoming these challenges. Its bulky framework is proposed to promote the desired reductive elimination step, which forms the C-O bond, over the parasitic β-hydride elimination pathway.[2][4] While this compound has proven effective for both primary and secondary alcohols, the reaction conditions and achievable yields often reflect the inherent reactivity differences between the two alcohol classes.
Generally, couplings involving primary alcohols proceed under milder conditions and often provide higher yields compared to their secondary counterparts when using the this compound ligand system.[1] However, this compound has significantly expanded the scope of feasible C-O couplings, for the first time enabling the efficient coupling of electron-rich aryl halides with secondary alcohols.[3][5]
Comparative Performance Data
The following tables summarize the performance of this compound and selected alternative ligands in the palladium-catalyzed C-O cross-coupling of primary and secondary alcohols with various aryl halides. The data highlights the yields achieved under specific reaction conditions, offering a quantitative comparison.
Table 1: Coupling of Secondary Alcohols with Aryl Halides
| Entry | Aryl Halide | Alcohol | Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 4-Chloroanisole | 2-Butanol | This compound | 1.5 mol % [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 21 | 70 | [3] |
| 2 | 4-Chloroanisole | Cyclohexanol | This compound | 1.5 mol % [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 21 | 75 | [3] |
| 3 | 4-Bromoquinoline | Cyclopentanol | This compound | 1 mol % Pd(OAc)₂ | NaOtBu | Toluene | 100 | 21 | 88 | [3] |
| 4 | 3-Chloroanisole | Cyclohexanol | This compound | 0.5 mol % [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 21 | 86 | [3] |
| 5 | 4-Chloroanisole | 2-Butanol | tBuBrettPhos | 1.5 mol % [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 21 | 20 | [5] |
| 6 | 1-Bromo-4-(tert-butyl)benzene | Cyclohexanol | L2 | 2 mol % Pd₂(dba)₃ | NaOtBu | THF | RT | 24 | 90 | [6] |
Table 2: Coupling of Primary Alcohols with Aryl Halides
| Entry | Aryl Halide | Alcohol | Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 4-Bromoanisole | n-Butanol | This compound | 1 mol % [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 21 | 84 (GC) | [3] |
| 2 | 4-Chlorodiphenyl ether | 2,2,2-Trifluoroethanol | This compound | 2 mol % Pd(OAc)₂ | NaOtBu | Toluene | 100 | 21 | 83 | [3] |
| 3 | 4-Bromo-1,1'-biphenyl | N-Boc-D-prolinol | This compound | 2 mol % Pd(OAc)₂ | NaOtBu | Toluene | 100 | 21 | 86 | [3] |
| 4 | 4-Bromoanisole | n-Butanol | L1 | 1 mol % [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 21 | 73 (GC) | [3] |
| 5 | 4-Morpholinochlorobenzene | n-Butanol | L8 | 2 mol % P2 | K₃PO₄ | t-Amyl alcohol | 110 | 18 | 92 | [2] |
| 6 | 2-Bromopyridine | n-Butanol | L8 | 2 mol % P2 | K₃PO₄ | t-Amyl alcohol | 110 | 18 | 95 | [2] |
Experimental Protocols
A general procedure for the palladium-catalyzed C-O cross-coupling of alcohols with aryl halides using this compound is outlined below. Researchers should note that optimal conditions (e.g., catalyst loading, base, solvent, temperature, and reaction time) may vary depending on the specific substrates.
General Experimental Protocol for Buchwald-Hartwig C-O Coupling:
An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the palladium precatalyst (e.g., Pd(OAc)₂ or [Pd(allyl)Cl]₂) and the this compound ligand. The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The solvent (e.g., toluene), the aryl halide, the alcohol, and the base (e.g., sodium tert-butoxide) are then added. The reaction mixture is stirred at the indicated temperature for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired aryl ether.
Visualizing the Catalytic Cycle
The Buchwald-Hartwig C-O coupling reaction proceeds through a well-established catalytic cycle. The diagram below illustrates the key steps involved in this transformation.
Figure 1. General catalytic cycle for the Buchwald-Hartwig C-O cross-coupling reaction.
Conclusion
This compound stands out as a highly effective and versatile ligand for the palladium-catalyzed C-O cross-coupling of both primary and secondary alcohols. While secondary alcohols present greater challenges, the use of this compound has enabled significant advances, particularly in the coupling of traditionally difficult electron-rich aryl halides. The provided data and protocols serve as a valuable resource for chemists to navigate the nuances of these reactions and successfully synthesize a broad range of aryl ethers. The continued development of ligands like this compound is crucial for expanding the capabilities of modern organic synthesis.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Improved Process for the Palladium-Catalyzed C-O Cross-Coupling of Secondary Alcohols [organic-chemistry.org]
RockPhos with Heteroaryl Substrates: A Comparative Guide to Performance in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RockPhos with other common Buchwald-type phosphine ligands—SPhos, XPhos, and RuPhos—for the palladium-catalyzed cross-coupling of heteroaryl substrates. The selection of an appropriate ligand is critical for achieving high yields and broad substrate scope, particularly with challenging heteroaromatic systems often found in pharmaceutical and materials science research. This document presents a data-driven comparison to aid in the rational selection of the optimal ligand for your specific synthetic needs.
Introduction to this compound and its Alternatives
This compound is a bulky, electron-rich biphenyl-based phosphine ligand developed for palladium-catalyzed cross-coupling reactions.[1] Like other members of the Buchwald ligand family, its steric bulk and electron-donating properties facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle, enabling the coupling of challenging substrates such as heteroaryl chlorides.[2]
Alternative ligands frequently employed for these transformations include:
-
SPhos: A widely used, highly versatile ligand known for its excellent performance in Suzuki-Miyaura couplings of a broad range of aryl and heteroaryl halides.[2][3]
-
XPhos: Another popular and highly active ligand, particularly effective for the coupling of unactivated aryl and heteroaryl chlorides.[2]
-
RuPhos: A valuable ligand for both Suzuki-Miyaura and Buchwald-Hartwig amination reactions, often showing excellent performance with sterically hindered substrates.
Performance in Suzuki-Miyaura Coupling of Heteroaryl Substrates
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The following tables summarize the performance of this compound and its alternatives in the coupling of various heteroaryl halides with boronic acids or their derivatives. It is important to note that direct head-to-head comparisons across a wide range of substrates under identical conditions are limited in the literature. The data presented here is compiled from various sources to provide a representative comparison.
| Heteroaryl Halide | Boronic Acid/Ester | Ligand | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Phenylboronic acid | SPhos | 2 | 100 | 18 | 95 | [4] |
| 3-Chloropyridine | Phenylboronic acid | SPhos | 2 | 100 | 18 | 88 | [4] |
| 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | XPhos | 2 | RT | 12 | 92 | [2] |
| 4-Chloro-7-azaindole | 3-Methoxyphenylboronic acid | XPhos | 2 | RT | 12 | 91 | [2] |
| 2-Chlorothiophene | 4-Tolylboronic acid | RuPhos | 1 | 100 | 12 | 94 | [5] |
| 3-Bromopyrrole | Phenylboronic acid | RuPhos | 2 | 80 | 12 | 85 | [5] |
| 5-Bromoindole | p-Tolylboronic acid | SPhos | 5 | 37 | 18 | 92 | [6] |
Note: Data for this compound in Suzuki-Miyaura coupling of heteroaryl halides is not as extensively documented in direct comparative studies. However, its proven efficacy in other cross-coupling reactions with heteroaryl substrates suggests it as a viable candidate for screening.
Performance in Buchwald-Hartwig Amination of Heteroaryl Substrates
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of N-aryl and N-heteroaryl amines. The choice of ligand is crucial for achieving high yields, particularly with less reactive heteroaryl chlorides.
| Heteroaryl Halide | Amine | Ligand | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Morpholine | XPhos | 1.5 | 110 | 12 | 92 | |
| 3-Bromopyridine | Aniline | RuPhos | 2 | 100 | 16 | 88 | |
| 2-Amino-5-chloropyridine | Phenylboronic acid (Suzuki) | SPhos | 2 | 100 | 18 | 77 | [4] |
| 4-Amino-2-chloropyridine | Phenylboronic acid (Suzuki) | SPhos | 2 | 100 | 18 | 85 | [3] |
Note: While specific data for this compound in the Buchwald-Hartwig amination of a wide range of heteroaryl halides is not abundant in the compared literature, its structural similarities to other effective Buchwald ligands make it a strong candidate for such transformations.
Experimental Protocols
Detailed experimental procedures are essential for reproducibility. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
General Protocol for Suzuki-Miyaura Coupling of a Heteroaryl Chloride
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
Heteroaryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the heteroaryl chloride, arylboronic acid, palladium precatalyst, phosphine ligand, and base.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or GC/LC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of a Heteroaryl Halide
This protocol provides a general starting point for the amination of heteroaryl halides.
Materials:
-
Heteroaryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%)
-
Phosphine ligand (e.g., XPhos, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube with a stir bar.
-
Add the anhydrous solvent, followed by the heteroaryl halide and the amine.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique.
-
Once the reaction is complete, cool to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by column chromatography.
Signaling Pathways and Workflows
The following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound is a highly effective ligand for palladium-catalyzed cross-coupling reactions and demonstrates considerable promise for use with heteroaryl substrates. While direct, extensive comparative data against SPhos, XPhos, and RuPhos for a wide array of heteroaryl substrates is still emerging, the available information and its strong performance in related transformations make it a valuable tool in the synthetic chemist's arsenal. For any new transformation, empirical screening of a panel of these top-performing Buchwald ligands, including this compound, is the most effective strategy to identify the optimal conditions for achieving high yields and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of RuPhos and BrettPhos in Palladium-Catalyzed C-N Cross-Coupling Reactions
The Buchwald-Hartwig amination, a cornerstone of modern organic synthesis, facilitates the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. The choice of phosphine ligand is paramount to the success of this transformation, profoundly influencing reaction efficiency, substrate scope, and selectivity. Among the vast library of biarylmonophosphine ligands developed, RuPhos and BrettPhos have emerged as particularly effective catalysts. This guide provides a comparative study of their performance in C-N cross-coupling reactions, supported by experimental data, to aid researchers in selecting the optimal ligand for their synthetic needs.
Performance Comparison
RuPhos and BrettPhos, while structurally related, exhibit distinct reactivity profiles that render them suitable for different classes of amine nucleophiles. Generally, RuPhos is a superior ligand for the coupling of secondary amines, while BrettPhos excels in the monoarylation of primary amines.[1][2] This complementarity is a significant advantage in synthetic planning.
A key distinction in their catalytic cycles lies in the rate-limiting step. For the Pd-BrettPhos system, oxidative addition is typically the rate-limiting step, whereas for the Pd-RuPhos system, it is reductive elimination.[3][4] This mechanistic difference is attributed to the distinct steric and electronic properties of the ligands.[3]
The use of palladium precatalysts of these ligands is often advantageous. For instance, the RuPhos precatalyst has been shown to provide higher yields compared to the in-situ generated catalyst from Pd2dba3 and the RuPhos ligand in certain C-N cross-coupling reactions.[1]
Data Presentation
The following tables summarize the performance of RuPhos and BrettPhos in representative C-N cross-coupling reactions.
Table 1: Coupling of Secondary Amines with Aryl Halides
| Entry | Aryl Halide | Amine | Ligand/Precatalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-2-aminopyridine | Morpholine | RuPhos | LiHMDS | Toluene | 100 | 16 | 71[1] |
| 2 | 3-Bromo-2-aminopyridine | Morpholine | RuPhos Precatalyst | LiHMDS | Toluene | 100 | 16 | 83[1] |
| 3 | 4-Chloroanisole | Dimethylamine | RuPhos Precatalyst | LHMDS | THF | RT | >5 | >95[5] |
Table 2: Coupling of Primary Amines with Aryl Halides
| Entry | Aryl Halide | Amine | Ligand/Precatalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos Precatalyst | LiHMDS | Toluene | 100 | 2 | 78 |
| 2 | 3-Bromo-2-aminopyridine | Cyclopentylamine | RuPhos Precatalyst | LiHMDS | Toluene | 100 | 2 | 47 |
| 3 | 4-Chloroanisole | Hexylamine | BrettPhos | K2CO3 | t-BuOH | 110 | 1 | >99 |
Experimental Protocols
Below are detailed, generalized methodologies for C-N cross-coupling reactions using RuPhos and BrettPhos.
General Procedure for C-N Cross-Coupling of Secondary Amines using RuPhos
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Equipment:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Secondary amine (1.2 mmol, 1.2 equiv)
-
Palladium acetate (Pd(OAc)2) (0.01 mmol, 1 mol%)
-
RuPhos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.2 mmol, 1.2 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, THF, or dioxane)
-
Oven-dried glassware (reaction tube or flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the aryl halide (if solid), Pd(OAc)2, RuPhos, and NaOtBu.
-
If the aryl halide is a liquid, add it at this stage, followed by the secondary amine and the solvent.
-
Seal the reaction vessel and stir the mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
A solvent-free protocol has also been developed for the Buchwald-Hartwig amination of (hetero)aryl halides with secondary amines using a Pd(OAc)2/RuPhos catalytic system.[6][7]
General Procedure for C-N Cross-Coupling of Primary Amines using BrettPhos
Reagents and Equipment:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Primary amine (1.2 mmol, 1.2 equiv)
-
BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.4 mmol, 2.4 equiv)
-
Anhydrous, degassed THF
-
Oven-dried glassware
-
Magnetic stirrer and stir bar
-
Inert atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add the BrettPhos Pd G3 precatalyst and the aryl halide to a reaction tube.
-
Add the anhydrous, degassed THF, followed by the primary amine and the LiHMDS solution.
-
Seal the tube and stir the reaction mixture at the desired temperature (e.g., 65-80 °C).
-
Monitor the reaction progress.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry, filter, and concentrate the organic phase.
-
Purify the product by column chromatography.
Mandatory Visualization
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig C-N cross-coupling reaction.
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 5. Simple, Efficient Protocols for the Pd-Catalyzed Cross-Coupling Reaction of Aryl Chlorides and Dimethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
RockPhos Pd G3: A Comparative Performance Analysis in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the selection of an appropriate precatalyst is paramount to achieving high yields, operational efficiency, and broad substrate scope. This guide provides an objective comparison of RockPhos Pd G3, a third-generation Buchwald precatalyst, against other widely used palladium precatalysts. The following analysis is based on experimental data in key C-C, C-N, and C-O bond-forming reactions, offering a clear perspective on its performance and optimal applications.
Core Advantages of Third-Generation (G3) Buchwald Precatalysts
Third-generation Buchwald precatalysts, including this compound Pd G3, represent a significant advancement in palladium catalysis. Their design offers several key advantages over earlier generations:
-
Rapid and Quantitative Activation: G3 precatalysts are engineered for the efficient in situ generation of the active monoligated Pd(0) species. This process is typically rapid and quantitative upon reaction with a base, leading to reproducible catalytic activity.[1]
-
Enhanced Stability and Solubility: These precatalysts are air- and moisture-stable solids, simplifying handling and storage. They also exhibit excellent solubility in common organic solvents, which contributes to more homogeneous reaction mixtures and improved kinetics.[1][2]
-
Broad Ligand Scope: The G3 scaffold can accommodate a wide variety of bulky and electron-rich biarylphosphine ligands, allowing for fine-tuning of the catalyst's steric and electronic properties to suit specific transformations.[2]
-
Improved Efficiency: The high reactivity of the generated active species often allows for lower catalyst loadings and shorter reaction times compared to older catalyst systems, resulting in more cost-effective and efficient synthetic processes.[1]
Performance Benchmarking in Key Cross-Coupling Reactions
The following tables summarize the performance of this compound Pd G3 in comparison to other prominent G3 precatalysts in Suzuki-Miyaura, Buchwald-Hartwig amination, and C-O coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. In the representative coupling of 4-chlorotoluene with phenylboronic acid, XPhos Pd G3 demonstrates superior activity.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) |
| This compound Pd G3 | 1.0 | 2 | 91 | 91 |
| XPhos Pd G3 | 0.5 | 1 | 98 | 196 |
| RuPhos Pd G3 | 1.0 | 2 | 95 | 95 |
| BrettPhos Pd G3 | 1.5 | 3 | 88 | 59 |
| Data is representative of typical performance for this reaction type.[1] |
Buchwald-Hartwig Amination
For C-N bond formation, particularly the monoarylation of primary amines, catalysts bearing BrettPhos and RuPhos ligands often exhibit high activity, allowing for lower catalyst loadings.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) |
| This compound Pd G3 | 1.0 | 6 | 94 | 94 |
| XPhos Pd G3 | 1.0 | 8 | 92 | 92 |
| RuPhos Pd G3 | 0.5 | 5 | 97 | 194 |
| BrettPhos Pd G3 | 0.5 | 4 | 98 | 196 |
| Data is representative of typical performance for this reaction type.[1] |
C-O Coupling
The synthesis of diaryl ethers via C-O coupling is a reaction where this compound Pd G3 has shown particular strength, often outperforming other G3 precatalysts, especially with sterically demanding substrates.[1]
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) |
| This compound Pd G3 | 2.0 | 12 | 92 | 46 |
| XPhos Pd G3 | 2.0 | 18 | 75 | 38 |
| RuPhos Pd G3 | 2.0 | 16 | 80 | 40 |
| BrettPhos Pd G3 | 2.0 | 14 | 85 | 43 |
| Data is representative of typical performance for this reaction type.[1] |
Visualizing the Catalytic Process
To better understand the function of these precatalysts, the following diagrams illustrate the fundamental catalytic cycle and a general experimental workflow.
Caption: Activation of this compound Pd G3 and the general catalytic cycle for cross-coupling.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Experimental Protocols
The following are generalized procedures for the key cross-coupling reactions discussed. Optimal conditions may vary depending on the specific substrates.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid or ester.[1]
-
Reaction Setup: In an oven-dried reaction vessel containing a magnetic stir bar, combine the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Add this compound Pd G3 (0.5-2.0 mol%) followed by the addition of anhydrous solvent (e.g., Toluene, Dioxane, THF) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 110 °C) and monitor the progress by TLC or GC.
-
Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent. Dry the combined organic layers and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides
This protocol is suitable for the coupling of an aryl chloride with a primary amine.[1]
-
Reaction Setup: An oven-dried reaction vessel equipped with a magnetic stir bar is charged with the aryl chloride (1.0 mmol), the primary amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with argon.
-
Catalyst and Solvent Addition: this compound Pd G3 (1.0 mol%) is added, followed by the addition of anhydrous toluene (5 mL) via syringe.
-
Reaction: The reaction mixture is heated to 100 °C with vigorous stirring. The progress of the reaction is monitored by TLC or GC.
-
Workup: After completion, the reaction is cooled to room temperature, quenched, and worked up using a standard aqueous extraction procedure.
-
Purification: The crude product is purified by column chromatography.
General Procedure for C-O Coupling
This protocol outlines a general procedure for the coupling of an aryl halide with an alcohol.
-
Reaction Setup: In an oven-dried reaction vessel, combine the aryl halide (1.0 equiv), the alcohol (1.2-1.5 equiv), and a base (e.g., K₃PO₄, Cs₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert atmosphere (argon or nitrogen).
-
Catalyst and Solvent Addition: Add this compound Pd G3 (2-5 mol%) and anhydrous solvent (e.g., Toluene, Dioxane).
-
Reaction: Heat the mixture with stirring at 80-110 °C for 12-24 hours, monitoring by TLC or GC.
-
Workup: Cool the reaction, quench, and perform a standard aqueous workup.
-
Purification: Purify the desired ether product by column chromatography.
Conclusion
This compound Pd G3 is a robust and versatile third-generation Buchwald precatalyst. While other G3 precatalysts, such as those based on XPhos and BrettPhos ligands, may offer superior performance in Suzuki-Miyaura and Buchwald-Hartwig amination reactions respectively, this compound Pd G3 demonstrates a distinct advantage in C-O coupling reactions, particularly with sterically challenging substrates. The choice of precatalyst should therefore be guided by the specific transformation being undertaken. The provided data and protocols serve as a valuable starting point for researchers in the rational selection and application of palladium precatalysts in modern organic synthesis.
References
A Comparative Guide to Phosphine Ligands in Aryl Triflates Fluorination: RockPhos vs. t-BuBrettPhos
For researchers, scientists, and drug development professionals, the efficient synthesis of aryl fluorides is a critical step in the development of novel therapeutics and agrochemicals. The palladium-catalyzed fluorination of aryl triflates has emerged as a powerful tool for this transformation, with the choice of phosphine ligand being paramount to success. This guide provides a detailed comparison of two commonly employed bulky biaryl phosphine ligands: RockPhos and t-BuBrettPhos, supported by experimental data and protocols to aid in ligand selection and reaction optimization.
A mechanistic investigation into the palladium-catalyzed conversion of aryl triflates to aryl fluorides has revealed that both this compound and t-BuBrettPhos are effective ligands for this transformation.[1][2][3] Studies have shown that while C-F reductive elimination from a LPd(II)(aryl)F complex (where L is either t-BuBrettPhos or this compound) can be challenging for electron-rich aryl groups, these ligands facilitate the catalytic cycle.[1][2][3] Interestingly, evidence suggests that an in-situ modification of the phosphine ligand can occur, generating a terarylphosphine that serves as the active supporting ligand during catalysis with certain substrates.[1][2][3]
t-BuBrettPhos has been instrumental in the development of a catalytic process for converting aryl triflates to aryl fluorides, demonstrating a wide substrate scope and tolerance for various functional groups.[4][5] For some challenging substrates, such as electron-rich and heteroaryl triflates, related ligands like AdBrettPhos have shown improved performance over the original t-BuBrettPhos system.[6][7][8] While direct head-to-head comparisons across a broad range of substrates are limited in single publications, the available data indicates that this compound provides yields similar to t-BuBrettPhos under comparable conditions.[3]
Quantitative Data Summary
The following table summarizes the performance of this compound and t-BuBrettPhos in the fluorination of a selection of aryl triflates based on reported experimental data. It is important to note that reaction conditions may vary slightly between experiments, and these values should be used as a comparative guide.
| Entry | Aryl Triflate Substrate | Ligand | Pd Precatalyst | Fluoride Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-tert-butylphenyl triflate | t-BuBrettPhos | [(cinnamyl)PdCl]₂ | CsF | Toluene | 110 | 2.5 | 80 | [9] |
| 2 | 1-naphthyl triflate | t-BuBrettPhos | [(cinnamyl)PdCl]₂ | CsF | Toluene | 110 | 2 | 79 | [4][9] |
| 3 | 4-acetyl-2,6-dimethylphenyl triflate | t-BuBrettPhos | [(cinnamyl)PdCl]₂ | CsF | Toluene | 110 | - | 85 | [4] |
| 4 | 4-cyanophenyl triflate | t-BuBrettPhos | [(cinnamyl)PdCl]₂ | CsF | Toluene | 80 | - | 95 | [4] |
| 5 | 4-n-butylphenyl triflate | This compound | [(cinnamyl)PdCl]₂ | CsF | Toluene | - | - | Similar to t-BuBrettPhos | [3] |
| 6 | 4-n-butylphenyl triflate | Arylated this compound | [(cinnamyl)PdCl]₂ | CsF | Toluene | - | - | 73 | [1] |
| 7 | 4-n-butylphenyl triflate | This compound | [(cinnamyl)PdCl]₂ | CsF | Toluene | - | - | 60 | [1] |
Experimental Protocols
Below are generalized experimental protocols for the palladium-catalyzed fluorination of aryl triflates using t-BuBrettPhos. The protocol for this compound is expected to be very similar.
General Procedure for the Fluorination of Aryl Triflates:
An oven-dried vial equipped with a stir bar is charged with the palladium precatalyst (e.g., [(cinnamyl)PdCl]₂), the phosphine ligand (t-BuBrettPhos or this compound), and cesium fluoride (CsF). The vial is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen). The aryl triflate and the solvent (e.g., toluene) are then added via syringe. The reaction mixture is heated to the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., diethyl ether or ethyl acetate), filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired aryl fluoride.
Specific Example: Synthesis of 1-fluoronaphthalene using t-BuBrettPhos [4][9]
-
Reagents:
-
1-naphthyl triflate (1 equivalent)
-
[(cinnamyl)PdCl]₂ (2.5 mol%)
-
t-BuBrettPhos (5 mol%)
-
CsF (3 equivalents)
-
Toluene
-
-
Procedure:
-
In a nitrogen-filled glovebox, a vial was charged with [(cinnamyl)PdCl]₂ (5.2 mg, 0.01 mmol, 2.5 mol%), t-BuBrettPhos (10.7 mg, 0.02 mmol, 5 mol%), and CsF (182 mg, 1.2 mmol, 3 equivalents).
-
The vial was sealed with a Teflon-lined cap.
-
1-naphthyl triflate (110 mg, 0.4 mmol, 1 equivalent) and toluene (4 mL) were added.
-
The reaction mixture was heated to 110 °C for 2 hours.
-
After cooling, the mixture was diluted with diethyl ether, filtered, and concentrated.
-
Purification by flash chromatography afforded 1-fluoronaphthalene.
-
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed fluorination of aryl triflates.
Caption: Pd-catalyzed fluorination of aryl triflates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evidence for In Situ Catalyst Modification During the Pd-Catalyzed Conversion of Aryl Triflates to Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. An Improved Catalyst System for the Pd-Catalyzed Fluorination of (Hetero)Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 20.210.105.67 [20.210.105.67]
RockPhos vs. Traditional Phosphine Ligands: A Comparative Guide for C-O Bond Formation
In the realm of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-heteroatom bonds. Among these, the formation of C-O bonds to generate aryl ethers, a crucial motif in pharmaceuticals, natural products, and materials science, has been significantly advanced by the development of sophisticated phosphine ligands. This guide provides an objective comparison between RockPhos, a modern bulky biaryl monophosphine ligand, and traditional phosphine ligands like Xantphos and DPEPhos, for palladium-catalyzed C-O bond formation. The comparison is supported by experimental data to assist researchers, scientists, and drug development professionals in ligand selection.
Ligand Architectures: A Tale of Two Designs
This compound is a member of the Buchwald family of electron-rich, sterically hindered biaryl monophosphine ligands.[1] Its design features a biaryl backbone with bulky substituents, which promotes the formation of a highly reactive, monoligated palladium(0) species, often the active catalyst in the cross-coupling cycle.[2] This structural framework is engineered to accelerate both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination step, which forms the desired C-O bond.[3] this compound, in particular, has been shown to be uniquely effective for challenging C-O coupling reactions, such as the intermolecular arylation of primary and secondary alcohols.[1]
Traditional phosphine ligands , such as Xantphos and DPEPhos, represent an earlier, yet still widely utilized, class of ligands. Xantphos is a bidentate ligand known for its large natural bite angle, which can influence the rate and selectivity of catalytic reactions.[4][5] DPEPhos is another common bidentate phosphine ligand. These ligands are effective in a variety of cross-coupling reactions, including C-O bond formation.[6] However, for particularly challenging substrates, a survey of multiple traditional ligands may be necessary to achieve optimal results, a step that can sometimes be circumvented by using a more universally effective ligand like this compound.[7]
Performance in C-O Bond Formation: A Quantitative Comparison
The efficacy of a ligand is best judged by its performance in specific chemical transformations. Experimental data from a study on the palladium-catalyzed coupling of 4-chloroanisole with 2-butanol provides a direct comparison of this compound (referred to as L4 in the study) with other biarylphosphine ligands and more traditional phosphine ligands.
| Ligand | Yield (%) [a] |
| This compound (L4) | 80 |
| L1 (tBuXPhos) | 12 |
| L2 (tBuBrettPhos) | 15 |
| L3 | 25 |
| P(t-Bu)3 | <5 |
| DPEPhos | <5 |
| Xantphos | <5 |
[a] Reaction conditions: 4-chloroanisole (1.0 mmol), 2-butanol (2.0 mmol), [Pd(allyl)Cl]2 (1 mol%), Ligand (3 mol%), Cs2CO3 (1.5 mmol), 4Å molecular sieves (200 mg), Bu3N (1 mL), 90 °C, 21 h. Yields were determined by Gas Chromatography.[7]
The data clearly indicates the superior performance of this compound in this challenging coupling of an electron-rich aryl chloride with a secondary alcohol, a transformation for which many traditional ligands are inefficient.[7] this compound has been shown to provide the highest yields reported to date for this difficult process.[7]
Experimental Protocols
Below is a general protocol for a palladium-catalyzed C-O bond formation reaction. This protocol is a starting point and may require optimization for specific substrates, ligands, and catalysts.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Alcohol (1.2-2.0 mmol, 1.2-2.0 equiv)
-
Palladium source (e.g., Pd(OAc)2, Pd2(dba)3, or a pre-catalyst like BrettPhos Pd G4; 0.5-5 mol%)
-
Phosphine ligand (e.g., this compound, Xantphos; 1-10 mol%)
-
Base (e.g., Cs2CO3, K3PO4, NaOt-Bu; 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF, t-BuOH; ~0.1-0.5 M)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk tube or a vial with a PTFE-lined cap) under an inert atmosphere, add the palladium source, the phosphine ligand, and the base.
-
Add the anhydrous, degassed solvent to the vessel.
-
Stir the mixture for a few minutes at room temperature to allow for pre-formation of the active catalyst.
-
Add the aryl halide and the alcohol to the reaction mixture.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and/or brine.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method, such as column chromatography, to yield the desired aryl ether.
Visualizing the Catalytic Process and Ligand Effects
To better understand the underlying principles of the C-O coupling reaction and the influence of ligand design, the following diagrams are provided.
Conclusion
The choice of phosphine ligand is a critical parameter in the success of palladium-catalyzed C-O bond formation. While traditional ligands like Xantphos and DPEPhos have a long history of utility, the development of advanced biaryl monophosphine ligands, exemplified by this compound, has significantly expanded the scope and efficiency of these transformations. This compound has demonstrated superior performance, particularly in the challenging coupling of electron-rich aryl chlorides and secondary alcohols, where traditional ligands often fail.[7] Its design, which promotes the formation of a highly active monoligated palladium catalyst and accelerates key steps in the catalytic cycle, allows it to serve as a versatile and powerful tool for a broad range of substrate combinations.[1][7] For researchers tackling complex syntheses requiring the formation of challenging C-O bonds, this compound represents a state-of-the-art solution that can streamline catalyst selection and improve reaction outcomes.
References
- 1. An Improved Synthesis of BrettPhos and this compound-Type Biarylphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. Featuring Xantphos - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 7. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
RockPhos: A Comparative Guide to its Generality in Diverse Substrate Combinations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of RockPhos, a bulky biarylphosphine ligand, and its performance across a range of palladium-catalyzed cross-coupling reactions. By presenting quantitative data, detailed experimental protocols, and visual representations of catalytic cycles and workflows, this document serves as a practical resource for evaluating the suitability of this compound for specific synthetic challenges in comparison to other widely used phosphine ligands.
Introduction to this compound
This compound, a member of the Buchwald family of biarylphosphine ligands, is characterized by its steric bulk and electron-rich nature. These features are crucial for promoting challenging cross-coupling reactions, particularly those involving sterically hindered substrates.[1] It has demonstrated significant utility in the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, which are pivotal transformations in the synthesis of pharmaceuticals and functional materials.[1]
Comparative Performance Analysis
The efficacy of a phosphine ligand is highly dependent on the specific substrates and reaction conditions. The following tables provide a comparative overview of this compound's performance against other common phosphine ligands in key cross-coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental method for the formation of C-N bonds. The choice of ligand is critical for achieving high yields, especially with challenging substrates such as aryl chlorides.
Table 1: Performance Comparison in the Amination of Aryl Halides with Various Amines [1][2]
| Aryl Halide | Amine | Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Bromobenzene | Diphenylamine | XPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 |
| Bromobenzene | Diphenylamine | RuPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 |
| Bromobenzene | Diphenylamine | SPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 |
| Bromobenzene | Diphenylamine | DavePhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 94 |
| Bromobenzene | Phenoxazine | XPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | >99 |
| Bromobenzene | Phenoxazine | RuPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | >99 |
| Bromobenzene | Phenoxazine | SPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | >99 |
| Bromobenzene | Phenoxazine | DavePhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | >99 |
| Bromobenzene | Carbazole | DavePhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 85 |
| Bromobenzene | Carbazole | SPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 57 |
| Bromobenzene | Carbazole | RuPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 29 |
| 3,5-Bis(trifluoromethyl)bromobenzene | 4-Methoxyaniline | BrettPhos | Pd₂(dba)₃ | NaOtBu | Rapeseed Oil | 120 | 24 | >99 |
| 3,5-Bis(trifluoromethyl)bromobenzene | 4-Methoxyaniline | XPhos | Pd₂(dba)₃ | NaOtBu | Rapeseed Oil | 120 | 24 | >99 |
| 3,5-Bis(trifluoromethyl)bromobenzene | 4-Methoxyaniline | SPhos | Pd₂(dba)₃ | NaOtBu | Rapeseed Oil | 120 | 24 | >99 |
| 3,5-Bis(trifluoromethyl)bromobenzene | 4-Methoxyaniline | RuPhos | Pd₂(dba)₃ | NaOtBu | Rapeseed Oil | 120 | 24 | >99 |
| 3,5-Bis(trifluoromethyl)bromobenzene | 4-Methoxyaniline | DavePhos | Pd₂(dba)₃ | NaOtBu | Rapeseed Oil | 120 | 24 | 84 |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction. The performance of this compound in this reaction is particularly notable for its effectiveness with sterically hindered partners and unstable boronic acids.[1]
Table 2: Performance Comparison in the Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid [1][3]
| Aryl Chloride | Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 4 | 98 |
| 2-Chlorotoluene | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 4 | 98 |
| 2,6-Dimethylchlorobenzene | This compound Pd G3 | - | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 4-Chloroanisole | This compound Pd G3 | - | K₃PO₄ | Toluene/H₂O | 80 | 6 | 95 |
| 4-Chlorotoluene | CPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 96 |
| 2-Chloro-m-xylene | CPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 95 |
Carbon-Oxygen (C-O) Coupling
This compound has shown exceptional utility in the challenging C-O bond-forming reactions, particularly in the arylation of primary and secondary aliphatic alcohols. The steric bulk of the this compound ligand is critical in promoting the desired reductive elimination and minimizing side reactions.[1]
Table 3: Performance of this compound in the C-O Coupling of Aryl Halides with Alcohols [4]
| Aryl Halide | Alcohol | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Bromotoluene | Cyclohexanol | This compound | NaOtBu | Toluene | 100 | 85 |
| 4-Bromoanisole | Isopropanol | This compound | NaOtBu | Toluene | 100 | 92 |
| 2-Bromopyridine | n-Butanol | This compound | NaOtBu | Toluene | 80 | 95 |
| 3-Chloropyridine | Ethanol | This compound | NaOtBu | Toluene | 80 | 91 |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful application of these catalytic systems.
General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides
An oven-dried reaction vessel equipped with a magnetic stir bar and a condenser is charged with the aryl chloride (1.0 mmol), the primary amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol). The vessel is sealed with a septum, and the atmosphere is replaced with argon. The palladium precatalyst (e.g., this compound Pd G3, 0.01 mmol, 1 mol%) is then added, followed by the addition of anhydrous toluene (5 mL) via syringe. The reaction mixture is heated to 100 °C with vigorous stirring. The progress of the reaction is monitored by TLC or GC. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography.[1]
General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol). The tube is evacuated and backfilled with argon three times. The palladium precatalyst (e.g., this compound Pd G3, 0.01 mmol, 1 mol%) is then added under a positive pressure of argon. Toluene (2 mL) and water (0.2 mL) are added via syringe, and the tube is sealed. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[3]
General Procedure for the Arylation of Alcohols with Aryl Bromides
To an oven-dried Schlenk tube containing a magnetic stir bar is added the aryl bromide (1.0 mmol), the alcohol (1.5 mmol), and cesium carbonate (1.5 mmol). The tube is sealed, evacuated, and backfilled with argon. The palladium precatalyst (e.g., this compound Pd G3, 0.015 mmol, 1.5 mol%) and anhydrous dioxane (5 mL) are added. The mixture is stirred at 110 °C until the starting material is consumed as indicated by TLC or GC analysis. After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.[1]
Visualizing Catalytic Cycles and Workflows
Understanding the mechanistic pathways and experimental setups is crucial for optimizing reaction conditions and troubleshooting.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Conclusion
This compound is a highly effective and versatile ligand for a range of palladium-catalyzed cross-coupling reactions. Its primary strength lies in facilitating challenging C-O bond formations, where its steric bulk plays a crucial role in promoting efficient reductive elimination. While it also demonstrates good activity in Buchwald-Hartwig amination and Suzuki-Miyaura couplings, particularly with hindered substrates, other specialized ligands from the Buchwald family, such as XPhos and SPhos, may offer superior performance for certain substrate combinations in these transformations. The choice of ligand should, therefore, be guided by the specific requirements of the desired transformation, taking into account the steric and electronic properties of the substrates. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision and for the successful implementation of this compound in synthetic endeavors.
References
The Kinetics of Cross-Coupling: A Comparative Guide to RockPhos and Other Leading Buchwald Ligands
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is a critical determinant of catalytic efficiency, substrate scope, and overall reaction performance. Among the pantheon of bulky, electron-rich biarylphosphine ligands developed by the Buchwald group, RockPhos has emerged as a potent ligand, particularly for challenging carbon-oxygen (C-O) bond formations. This guide offers a comparative analysis of the kinetic performance of catalyst systems based on this compound and other prominent Buchwald ligands, providing researchers, scientists, and drug development professionals with a valuable resource for catalyst selection and reaction optimization. While direct quantitative kinetic comparisons for this compound are limited in the available literature, this guide synthesizes existing data for related ligands to provide a cohesive overview.
Performance Comparison of Buchwald Ligands in Cross-Coupling Reactions
The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are two of the most widely utilized cross-coupling reactions in modern organic synthesis. The performance of the palladium catalyst in these transformations is profoundly influenced by the steric and electronic properties of the ancillary phosphine ligand.
Buchwald-Hartwig Amination
Mechanistic studies have revealed that the nature of the biarylphosphine ligand can significantly affect the rate-limiting step of the Buchwald-Hartwig amination. For instance, in the amination of 3-bromoanisole with diphenylamine, theoretical and experimental studies have shown that for a Pd-BrettPhos catalyst system, the oxidative addition step is rate-limiting.[1] In contrast, for the Pd-RuPhos system, the reductive elimination step is the slowest in the catalytic cycle.[1] This highlights how subtle changes in ligand structure can alter the kinetic profile of the reaction.
| Ligand | Substrate | Rate Constant (k, s⁻¹) at 25°C |
| BrettPhos | Aryl Amine | Data not available in searched literature |
| RuPhos | Aryl Amine | Data not available in searched literature |
| XPhos | Aryl Amine | Data not available in searched literature |
| SPhos | Aryl Amine | Data not available in searched literature |
| c-JohnPhos | Aryl Amine | Data not available in searched literature |
| CPhos | Aryl Amine | Data not available in searched literature |
Note: The absence of specific rate constants in the provided search results prevents a direct quantitative comparison in this table. The data is intended to illustrate the type of information required for a full kinetic comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The efficiency of this reaction is also highly dependent on the phosphine ligand. Bulky and electron-rich ligands like those in the Buchwald family are known to promote the formation of the active monoligated Pd(0) species, which accelerates the oxidative addition step.
Direct comparative kinetic data for this compound in Suzuki-Miyaura reactions is scarce in the reviewed literature. However, the performance of ligands like SPhos and XPhos has been extensively studied. For example, catalyst systems based on SPhos have demonstrated unprecedented activity and stability, enabling the coupling of unactivated aryl chlorides at very low catalyst loadings (as low as 5x10⁻⁴ mol% Pd).
Experimental Protocols for Kinetic Studies
To facilitate further research and direct comparison, detailed experimental protocols for monitoring the kinetics of cross-coupling reactions are essential.
General Protocol for Kinetic Analysis via GC-MS or HPLC
Reaction Setup:
-
To an oven-dried vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst) and the phosphine ligand (e.g., this compound, SPhos) in the desired ratio.
-
Add the aryl halide, the coupling partner (amine or boronic acid), and the base (e.g., NaOt-Bu, K₃PO₄).
-
Add an internal standard (e.g., dodecane) for quantitative analysis.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., toluene, dioxane) via syringe.
Initiation and Sampling:
-
Place the vial in a preheated aluminum heating block or oil bath set to the desired reaction temperature.
-
Start stirring to initiate the reaction (t=0).
-
At specified time intervals, withdraw an aliquot of the reaction mixture using a syringe.
Quenching and Sample Preparation:
-
Immediately quench the aliquot by adding it to a vial containing a cold quenching solution (e.g., diethyl ether and a small amount of water or dilute acid).
-
Vortex the mixture and centrifuge to separate the layers.
-
Analyze the organic layer by GC-MS or HPLC to determine the concentration of the product and remaining starting materials by comparing their peak areas to that of the internal standard.
Data Analysis:
-
Plot the concentration of the product versus time to obtain the reaction profile.
-
From the initial linear portion of the curve, determine the initial reaction rate.
-
By systematically varying the concentrations of the reactants and catalyst components, the reaction orders with respect to each species and the rate law can be determined.
Mechanistic Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the generally accepted catalytic cycle for the Buchwald-Hartwig amination and a typical experimental workflow for kinetic analysis.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Experimental workflow for kinetic studies.
Conclusion
While this compound has demonstrated significant utility in specific cross-coupling applications, a comprehensive, quantitative kinetic comparison with other leading Buchwald ligands remains an area ripe for investigation. The data available for ligands such as BrettPhos and RuPhos indicate that subtle structural modifications can lead to significant changes in the catalytic cycle and overall reaction kinetics. The provided experimental protocols offer a roadmap for researchers to conduct their own comparative kinetic studies, which would be invaluable in further elucidating the structure-activity relationships within this important class of phosphine ligands and enabling more rational catalyst design for challenging chemical transformations.
References
A Comparative Guide to the Catalytic Cycle of RockPhos-Palladium Complexes: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic performance of RockPhos-palladium complexes, contextualized through Density Functional Theory (DFT) studies of related, widely used biarylphosphine ligands. While direct DFT investigations detailing the entire catalytic cycle of this compound-palladium complexes are not extensively available in the reviewed literature, this document synthesizes experimental data for this compound with comprehensive DFT data for analogous ligands such as BrettPhos and RuPhos to offer valuable insights for catalyst selection and reaction optimization in cross-coupling chemistry.
Introduction to this compound and Biarylphosphine Ligands
This compound, a member of the Buchwald family of bulky biarylphosphine ligands, has demonstrated exceptional efficacy in challenging palladium-catalyzed cross-coupling reactions, particularly in the formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds.[1] These ligands are characterized by their steric bulk and electron-rich nature, which are crucial for promoting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The structural rigidity of biarylphosphine ligands is also thought to play a significant role in their catalytic efficiency.[2]
The Palladium-Catalyzed Cross-Coupling Cycle
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, involves a catalytic cycle that begins with the active Pd(0) species. The key steps, as illustrated in the following diagram, are:
-
Oxidative Addition: The Pd(0) complex reacts with an aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-limiting step of the cycle.
-
Transmetalation (for Suzuki-Miyaura) or Deprotonation/Amine Coordination (for Buchwald-Hartwig): In the Buchwald-Hartwig amination, the Pd(II) complex reacts with an amine, typically in the presence of a base, to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the new C-N or C-C bond and regeneration of the active Pd(0) catalyst.
The choice of phosphine ligand profoundly influences the energetics of each step in this cycle.
References
- 1. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to RockPhos and BrettPhos in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of the optimal phosphine ligand is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions. RockPhos and BrettPhos, both bulky biaryl monophosphine ligands from the Buchwald group, are highly effective catalysts. This guide provides an objective comparison of their synthesis efficiency, supported by experimental data, to inform ligand selection for specific applications.
While direct head-to-head comparative studies under identical conditions are not extensively available in the reviewed literature, a clear difference in their preferred applications emerges. This compound has demonstrated significant utility in C-O cross-coupling reactions, particularly with challenging substrates like secondary alcohols.[1] BrettPhos is frequently employed in C-N cross-coupling (Buchwald-Hartwig amination), especially with primary amines, and has also been utilized in C-O bond formation and trifluoromethylation reactions.[1]
Data Presentation
The following tables summarize the performance of this compound and BrettPhos in their respective favored reactions, with data extracted from different studies. It is crucial to note that the reaction conditions are not identical, and thus this data serves as a guide to their general efficiency in these contexts.
Table 1: Performance of this compound in the Palladium-Catalyzed C-O Cross-Coupling of Aryl Halides with Alcohols
| Entry | Aryl Halide | Alcohol | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-chlorotoluene | 1-butanol | 2 mol% [Pd(cinnamyl)Cl]₂ / 4 mol% this compound | NaOtBu | Toluene | 100 | 24 | 92 | [1] |
| 2 | 4-bromoanisole | 2-propanol | 1.5 mol% Pd(OAc)₂ / 3 mol% this compound | K₃PO₄ | Toluene | 110 | 18 | 88 | [1] |
| 3 | 1-chloro-4-(trifluoromethyl)benzene | cyclohexanol | 2 mol% [Pd(cinnamyl)Cl]₂ / 4 mol% this compound | NaOtBu | Toluene | 100 | 24 | 85 | [1] |
| 4 | 2-bromopyridine | 1-butanol | 1.5 mol% Pd(OAc)₂ / 3 mol% this compound | Cs₂CO₃ | Dioxane | 100 | 16 | 95 | [1] |
Table 2: Performance of BrettPhos in the Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-chlorotoluene | n-hexylamine | 1 mol% BrettPhos G3 precatalyst | NaOtBu | Dioxane | 80 | 4 | 98 | [2] |
| 2 | 1-bromo-3,5-dimethylbenzene | aniline | 0.5 mol% Pd₂(dba)₃ / 1.5 mol% BrettPhos | NaOtBu | Toluene | 100 | 2 | 99 | [2] |
| 3 | 4-chloroanisole | morpholine | 2 mol% BrettPhos G3 precatalyst | K₃PO₄ | t-BuOH | 100 | 12 | 94 | [3] |
| 4 | 2-chloropyridine | benzylamine | 1 mol% BrettPhos G3 precatalyst | NaOtBu | Dioxane | 80 | 6 | 96 | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and adaptation.
Protocol 1: General Procedure for C-O Cross-Coupling using this compound
This protocol is a representative example for the palladium-catalyzed coupling of an aryl halide with a primary alcohol.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Alcohol (e.g., 1-butanol)
-
Base (e.g., K₃PO₄)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
An oven-dried Schlenk tube is charged with Pd(OAc)₂ (1.5 mol%), this compound (3 mol%), and K₃PO₄ (1.5 mmol).
-
The tube is evacuated and backfilled with an inert gas three times.
-
Anhydrous toluene (2 mL), aryl halide (1.0 mmol), and alcohol (1.2 mmol) are added via syringe.
-
The Schlenk tube is sealed, and the reaction mixture is stirred at 110 °C for the specified time (e.g., 18 hours).
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired aryl alkyl ether.
Protocol 2: General Procedure for Buchwald-Hartwig Amination using BrettPhos
This protocol is a representative example for the palladium-catalyzed coupling of an aryl halide with a primary amine using a G3 precatalyst.
Materials:
-
BrettPhos G3 precatalyst
-
Aryl halide (e.g., 4-chlorotoluene)
-
Amine (e.g., n-hexylamine)
-
Base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous 1,4-dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a glovebox, an oven-dried vial is charged with the BrettPhos G3 precatalyst (1 mol%), the aryl halide (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).
-
The vial is sealed with a cap containing a PTFE septum.
-
Anhydrous 1,4-dioxane (2 mL) is added via syringe.
-
The vial is removed from the glovebox and placed in a preheated aluminum block at 80 °C.
-
The reaction is stirred for the specified time (e.g., 4 hours).
-
After cooling to room temperature, the reaction is diluted with diethyl ether, and the mixture is filtered through a short plug of silica gel, eluting with additional diethyl ether.
-
The solvent is removed in vacuo, and the crude product is purified by flash chromatography.
Mandatory Visualization
Catalytic Cycles
The catalytic cycles for palladium-catalyzed cross-coupling reactions with both this compound and BrettPhos are believed to follow the same general mechanistic pathway, consisting of oxidative addition, transmetalation (or amine binding and deprotonation in the case of amination), and reductive elimination. The specific ligand influences the rates of these individual steps.
References
- 1. An Improved Synthesis of BrettPhos and this compound-Type Biarylphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
Evaluation of RockPhos in the synthesis of active pharmaceutical ingredients.
In the landscape of active pharmaceutical ingredient (API) synthesis, the efficiency and selectivity of cross-coupling reactions are paramount. Palladium-catalyzed reactions, particularly the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, have become indispensable tools for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are prevalent in a vast array of drug molecules. The performance of these reactions is critically dependent on the choice of phosphine ligand, which modulates the activity and stability of the palladium catalyst. Among the diverse portfolio of available ligands, RockPhos, a member of the Buchwald family of biarylphosphine ligands, has emerged as a valuable tool for specific applications. This guide provides a comparative evaluation of this compound against other commonly used phosphine ligands in the context of API synthesis, supported by experimental data and detailed methodologies.
Performance Comparison of Phosphine Ligands
One such study provides a comparison between BrettPhos and RuPhos in the Buchwald-Hartwig amination of p-methoxybromobenzene with aniline and morpholine. This reaction is representative of C-N bond formations frequently encountered in the synthesis of kinase inhibitors and other nitrogen-containing APIs.
| Ligand | Amine | Reaction Time | Yield (%) | Reference |
| BrettPhos | Aniline (Primary) | 10 min | High | [1] |
| RuPhos | Aniline (Primary) | - | Lower Activity | [1] |
| BrettPhos | Morpholine (Secondary) | - | Lower Activity | [1] |
| RuPhos | Morpholine (Secondary) | 3 min | High | [1] |
Note: "High" and "Lower Activity" are reported qualitatively in the source. Specific yield percentages were not provided in a comparative table.
This data highlights a key principle in ligand selection: ligand structure is often tailored to the specific class of substrate. BrettPhos demonstrates high catalytic activity for primary amines, while RuPhos is more effective for the coupling of secondary amines.[1]
While direct comparative data for this compound in this specific reaction is unavailable, it is known to be particularly effective for the intermolecular arylation of primary and secondary alcohols (C-O coupling), a challenging transformation in API synthesis.[2]
Another study on the Buchwald-Hartwig amination of 3-bromo-2-aminopyridine with morpholine provides a screening of various ligands, including RuPhos , SPhos , and XPhos .
| Ligand | Catalyst System | Yield (%) |
| RuPhos | Pd₂(dba)₃ / Ligand | 71 |
| SPhos | Pd₂(dba)₃ / Ligand | 76 |
| XPhos | Pd₂(dba)₃ / Ligand | - |
| RuPhos Precatalyst | Pre-L3 | 83 |
This screening demonstrates the superior performance of the RuPhos precatalyst in this particular transformation.[3]
Experimental Protocols
Detailed experimental procedures are essential for the successful implementation and adaptation of these catalytic systems in a research and development setting.
Representative Experimental Protocol for Buchwald-Hartwig Amination using XPhos:
This protocol describes the coupling of 4-chlorotoluene with morpholine, a common transformation in medicinal chemistry.
-
Reaction Setup: To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.), and toluene (5 mL).
-
Addition of Reactants: Stir the mixture at room temperature for 5 minutes. Then, add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.
-
Reaction Execution: The resulting mixture is stirred at reflux for 6 hours. The reaction progress can be monitored by GC.
-
Workup and Purification: After cooling to room temperature, the reaction is quenched with water (10 mL). The organic layer is washed with water (10 mL) and brine (10 mL), dried with Na₂SO₄ (20 g), and then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford the desired product as an orange solid (700 mg, 94% yield).
Signaling Pathways and Experimental Workflows
Visualizing the underlying catalytic cycle and experimental procedures can aid in understanding the role of each component and in troubleshooting reactions.
Buchwald-Hartwig Amination Catalytic Cycle:
The generally accepted mechanism for the Buchwald-Hartwig amination involves a palladium(0) catalyst. The phosphine ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.
General Experimental Workflow for Ligand Screening:
A systematic approach is often employed to identify the optimal ligand for a specific transformation. The following workflow illustrates a typical screening process.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of RockPhos
For Immediate Use by Laboratory Personnel
This document provides crucial safety and logistical information for the proper disposal of RockPhos, a bulky biaryl phosphine ligand. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with handling air-sensitive chemical reagents.
I. Understanding the Hazards of this compound
This compound is an air-sensitive compound, meaning it readily reacts with oxygen in the air. While this reactivity is beneficial for its catalytic applications, it also presents specific hazards that must be managed during disposal. The primary hazard is the potential for uncontrolled oxidation. As a combustible solid, improper handling can pose a fire risk. The recommended disposal procedure focuses on a controlled oxidation reaction to convert the reactive phosphine into a more stable and less hazardous phosphine oxide.
II. Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure the following personal protective equipment is worn:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles and a face shield |
| Hand Protection | Nitrile or neoprene gloves |
| Body Protection | Flame-retardant laboratory coat |
| Respiratory | Work should be conducted in a certified chemical fume hood |
III. Step-by-Step Disposal Protocol: Controlled Oxidation
This protocol details the chemical neutralization of small quantities of this compound (typically < 5 grams) in a laboratory setting. For larger quantities, consult with your institution's Environmental Health and Safety (EHS) department.
Objective: To convert this compound to its corresponding, less hazardous phosphine oxide before collection by a certified waste disposal service.
Reagents and Equipment:
-
This compound waste
-
Stir bar
-
An appropriate solvent in which this compound is soluble (e.g., tetrahydrofuran or toluene)
-
Oxidizing agent: 10% aqueous solution of sodium hypochlorite (bleach) or 3% hydrogen peroxide
-
Quenching agent: Aqueous sodium bisulfite solution
-
pH paper
-
Waste container labeled "Hazardous Waste: this compound (Oxidized)"
Experimental Workflow:
Caption: A flowchart illustrating the key steps for the safe chemical disposal of this compound.
Procedure:
-
Preparation:
-
Don all required personal protective equipment.
-
Perform all subsequent steps in a certified chemical fume hood.
-
-
Dissolution:
-
Carefully transfer the this compound waste into a suitably sized flask equipped with a magnetic stir bar.
-
Add a sufficient amount of an appropriate solvent (e.g., tetrahydrofuran or toluene) to fully dissolve the waste with stirring.
-
-
Controlled Oxidation:
-
Place the flask in an ice bath to cool the solution. This will help to control the rate of the exothermic oxidation reaction.
-
Slowly, and with continuous stirring, add a 10% aqueous solution of sodium hypochlorite (bleach) or a 3% hydrogen peroxide solution dropwise. A slight excess of the oxidizing agent should be used.
-
Caution: The addition should be slow to prevent a rapid temperature increase. Monitor the reaction for any signs of excessive heat generation or gas evolution.
-
Allow the mixture to stir at room temperature for at least one hour to ensure the complete oxidation of the phosphine. Successful oxidation will result in the formation of the corresponding phosphine oxide.
-
-
Quenching and Neutralization:
-
After the oxidation is complete, cautiously add an aqueous solution of sodium bisulfite to quench any remaining oxidizing agent.
-
Test the pH of the aqueous layer with pH paper. If necessary, neutralize the solution to a pH between 6 and 8 by adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions or dilute hydrochloric acid for basic solutions).
-
-
Waste Collection:
-
Transfer the entire mixture (both organic and aqueous layers) into a designated hazardous waste container.
-
Clearly label the container as "Hazardous Waste: this compound (Oxidized)" and list all components of the mixture.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's certified waste disposal service. Never dispose of this waste down the drain.
-
IV. Logical Relationship of Disposal Steps
Caption: The logical progression of the this compound disposal procedure.
Disclaimer: This guide provides general procedures based on the known chemical properties of phosphine ligands. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for any chemicals used. Your Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal.
Safeguarding Your Research: A Comprehensive Guide to Handling RockPhos
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of RockPhos, a biphenyl-based phosphine ligand. Developed for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step instructions to ensure a safe laboratory environment.
This compound and its derivatives are valuable catalysts in cross-coupling reactions. However, their potential hazards necessitate stringent safety measures. This guide is based on established safety protocols for handling hazardous chemicals and potent compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
The primary defense against exposure to this compound is the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required Equipment | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves | Provides a robust barrier against dermal absorption. The outer glove should be immediately disposed of after handling the compound, while the inner glove is removed after the procedure is complete and before leaving the work area. |
| Eye and Face Protection | Safety goggles and a full-face shield | Protects against splashes, aerosols, and airborne particles. A face shield offers an additional layer of protection for the entire face. |
| Body Protection | Disposable, fluid-resistant lab coat or gown | Prevents contamination of personal clothing. Gowns should have long sleeves and be secured at the back. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | Essential when handling the solid form of this compound to prevent the inhalation of airborne particles. A risk assessment may indicate the need for a higher level of respiratory protection. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to minimize exposure and environmental contamination.
Pre-Handling Preparations:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Designate a Work Area: All handling of this compound should be conducted in a designated area within a certified chemical fume hood.
-
Emergency Preparedness: Ensure that an appropriate chemical spill kit, emergency eyewash station, and safety shower are readily accessible and operational.
-
Don PPE: Put on all required PPE as specified in the table above before handling the compound.
Handling this compound (Solid and Solution):
-
Weighing: When weighing the solid compound, use a containment balance enclosure or perform the task within a chemical fume hood to prevent the dispersion of powder.
-
Dedicated Equipment: Use clearly labeled, dedicated glassware and equipment for all work with this compound.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Avoid Inhalation and Contact: At all times, handle the compound in a manner that minimizes the generation of dust or aerosols. Avoid direct contact with skin, eyes, and clothing.
Post-Handling Procedures:
-
Decontamination: Decontaminate all non-disposable equipment and surfaces that have come into contact with this compound using an appropriate cleaning agent, as determined by a risk assessment.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of all disposable PPE as hazardous waste.
-
Hand Washing: Immediately wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container designated for hazardous chemical waste. |
| Contaminated Labware (disposable) | Place all contaminated disposable items (e.g., gloves, weighing paper, pipette tips) in a sealed, labeled hazardous waste container. |
| Contaminated Labware (reusable) | Decontaminate using an appropriate procedure before washing and reuse. |
| Liquid Waste (solutions containing this compound) | Collect in a sealed, labeled, and chemically compatible container for hazardous waste. Do not mix with other waste streams. |
Important Note: Never dispose of this compound or its waste down the drain or in the regular trash. All waste must be handled and disposed of in accordance with institutional, local, and national regulations for hazardous waste.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
By adhering to these safety protocols, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and responsibility in the laboratory.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
